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D3-Methyl 2,4-dihydroxy-6-methyl benzoate Documentation Hub

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  • Product: D3-Methyl 2,4-dihydroxy-6-methyl benzoate
  • CAS: 1365988-21-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to D3-Methyl 2,4-dihydroxy-6-methylbenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of D3-Methyl 2,4-dihydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of D3-Methyl 2,4-dihydroxy-6-methylbenzoate. As an isotopically labeled analog of methyl 2,4-dihydroxy-6-methylbenzoate (methyl orsellinate), this compound presents unique opportunities in metabolic studies, pharmacokinetic research, and as an internal standard in analytical chemistry. This document synthesizes available data on the parent compound and extrapolates the expected properties of its deuterated form, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and analytical science.

Introduction: The Significance of Isotopic Labeling

Isotopic labeling, the replacement of an atom with one of its isotopes, is a powerful tool in chemical and biomedical research. The substitution of protium (¹H) with deuterium (²H or D) can profoundly influence the physicochemical properties of a molecule. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength is the basis of the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[1][2]

In drug development, this can lead to altered metabolic pathways, potentially enhancing the pharmacokinetic profile and therapeutic efficacy of a drug.[1][3] Furthermore, the distinct mass of deuterated compounds makes them ideal internal standards for quantitative analysis by mass spectrometry.[3] This guide focuses on D3-Methyl 2,4-dihydroxy-6-methylbenzoate, a deuterated form of methyl orsellinate, a naturally occurring phenolic compound with known biological activities.[4][5]

Chemical Identity and Structure

  • Systematic Name: Methyl-d3 2,4-dihydroxy-6-methylbenzoate

  • Synonyms: D3-Methyl Orsellinate, Orsellinic Acid Methyl-d3 Ester

  • Chemical Formula: C₉H₇D₃O₄

  • Molecular Weight: 185.20 g/mol (calculated)

  • CAS Number: Not available. The CAS number for the non-deuterated form, Methyl 2,4-dihydroxy-6-methylbenzoate, is 3187-58-4.[6]

The molecular structure consists of a dihydroxybenzoic acid core with a methyl ester group and a methyl group attached to the aromatic ring. In this specific isotopologue, the three hydrogen atoms of the ester's methyl group are replaced by deuterium atoms.

Diagram of the Molecular Structure of D3-Methyl 2,4-dihydroxy-6-methylbenzoate:

Caption: Molecular structure of D3-Methyl 2,4-dihydroxy-6-methylbenzoate.

Physicochemical Properties: A Comparative Analysis

PropertyMethyl 2,4-dihydroxy-6-methylbenzoateExpected Properties of D3-Methyl 2,4-dihydroxy-6-methylbenzoateJustification for Expected Changes
Molecular Weight 182.17 g/mol [6]185.20 g/mol Increase due to the higher mass of three deuterium atoms compared to three protium atoms.
Melting Point 141-142 °C[5]Slightly higherDeuteration can lead to subtle changes in crystal lattice packing and intermolecular forces, often resulting in a slightly elevated melting point.
Boiling Point 339.1 ± 22.0 °C at 760 mmHg[5]Slightly higherThe increased molecular weight generally leads to a minor increase in the boiling point.
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[4]Similar to the parent compoundIsotopic substitution at this position is not expected to significantly alter the overall polarity and thus the solubility in common organic solvents.
pKa Not readily availableSimilar to the parent compoundThe deuterium substitution is on the ester group, which is distant from the acidic phenolic hydroxyl groups. Therefore, a significant impact on the pKa values is not anticipated.

Synthesis and Isotopic Labeling Strategy

The synthesis of D3-Methyl 2,4-dihydroxy-6-methylbenzoate would logically proceed from its non-deuterated carboxylic acid precursor, 2,4-dihydroxy-6-methylbenzoic acid (orsellinic acid).

Proposed Synthetic Pathway:

synthesis_pathway Orsellinic_Acid 2,4-Dihydroxy-6-methylbenzoic Acid (Orsellinic Acid) D3_Methyl_Orsellinate D3-Methyl 2,4-dihydroxy-6-methylbenzoate Orsellinic_Acid->D3_Methyl_Orsellinate Fischer Esterification D3_Methanol CD3OD (Deuterated Methanol) D3_Methanol->D3_Methyl_Orsellinate Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->D3_Methyl_Orsellinate

Sources

Exploratory

Isotopic purity specifications for D3-Methyl 2,4-dihydroxy-6-methyl benzoate

Title: Definitive Guide to Isotopic Purity Specifications: D3-Methyl 2,4-dihydroxy-6-methyl benzoate (Methyl Orsellinate-d3) Executive Summary: The Precision Imperative In the high-stakes arena of trace analysis—whether...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Definitive Guide to Isotopic Purity Specifications: D3-Methyl 2,4-dihydroxy-6-methyl benzoate (Methyl Orsellinate-d3)

Executive Summary: The Precision Imperative

In the high-stakes arena of trace analysis—whether for quantifying allergenic lichen metabolites in cosmetic formulations or tracking polyketide biosynthesis in drug discovery—Methyl 2,4-dihydroxy-6-methyl benzoate (Methyl Orsellinate) serves as a critical analyte. Its quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) demands a Stable Isotope Dilution Assay (SIDA) to compensate for matrix effects and ionization suppression.

This guide defines the rigorous technical specifications for D3-Methyl 2,4-dihydroxy-6-methyl benzoate (Methyl Orsellinate-d3). Unlike generic reagents, this Internal Standard (IS) requires precise isotopic enrichment to prevent "spectral cross-talk"—a phenomenon where isotopic impurities (D0) in the standard falsely elevate the analyte signal, compromising the Lower Limit of Quantitation (LLOQ).

Technical Specifications & Compound Identity

The D3-labeled analog is synthesized by esterifying Orsellinic Acid with Methanol-d3 (


), placing the deuterium label on the ester methyl group. This position is chemically stable and offers a +3 Da mass shift, sufficient to resolve the IS from the analyte in most quadrupole systems.
Chemical Identity
FeatureSpecification
Compound Name D3-Methyl 2,4-dihydroxy-6-methyl benzoate
Synonyms Methyl Orsellinate-d3; Orsellinic acid methyl ester-d3
Parent CAS (Unlabeled)
Chemical Formula

Molecular Weight ~185.19 g/mol (vs. 182.17 for unlabeled)
Mass Shift +3.018 Da
Isotopic Purity Specifications

For regulated bioanalysis or allergen screening (e.g., IFRA standards for Oakmoss extracts), "high purity" is a quantifiable metric, not a marketing term.

ParameterCritical SpecificationRationale
Chemical Purity > 98.0% (HPLC/NMR)Eliminates non-isobaric interferences that compete for ionization.
Isotopic Enrichment ≥ 99.0 atom % D Ensures the vast majority of molecules contain 3 deuterium atoms.
D0 Contribution < 0.1% Critical: The concentration of unlabeled (D0) species must be negligible to prevent false positives at the LLOQ.
Isotopologue Distribution D3 > 99%; D0 < 0.1%Minimizes "spectral overlap" in the analyte's MRM channel.

Expert Insight: A standard with 98% enrichment may still contain up to 0.5% D0 species depending on the synthesis efficiency. For trace analysis (ppb level), a D0 contribution >0.1% effectively raises your analytical noise floor, rendering the method incapable of detecting low-level contamination.

Synthesis & Structural Validation

The synthesis of Methyl Orsellinate-d3 is a targeted esterification. The choice of catalyst and conditions dictates the yield and, crucially, the prevention of deuterium scrambling.

Synthesis Workflow (Graphviz)

SynthesisWorkflow Orsellinic Orsellinic Acid (Precursor) Reaction Acid-Catalyzed Esterification (H2SO4, Reflux) Orsellinic->Reaction MeOD Methanol-d3 (Isotope Source) MeOD->Reaction Workup Neutralization & Extraction (EtOAc) Reaction->Workup 2-4 Hours Purification Flash Chromatography (Silica Gel) Workup->Purification Product Methyl Orsellinate-d3 (>99% Isotopic Purity) Purification->Product Yield ~85% Validation QC: 1H-NMR & HRMS Product->Validation

Figure 1: Synthetic pathway for Methyl Orsellinate-d3 utilizing Methanol-d3 to ensure specific labeling of the ester moiety.

Validation Protocols
  • 
    H-NMR Spectroscopy: 
    
    • Objective: Confirm absence of the ester methyl singlet at

      
       ppm.
      
    • Acceptance Criteria: The integration of the ester methyl region must be < 1% relative to the aromatic protons or the ring methyl group (

      
       ppm).
      
  • HRMS (High-Resolution Mass Spectrometry):

    • Objective: Quantify the isotopologue envelope (M, M+1, M+2, M+3).

    • Calculation: Compare the intensity of the

      
       183 (D0) peak against the 
      
      
      
      186 (D3) peak. The ratio
      
      
      must be
      
      
      .

Analytical Application: LC-MS/MS Protocol

When using D3-Methyl Orsellinate as an internal standard, the mass transition must be selected to avoid interference from naturally occurring isotopes of the analyte (e.g.,


 contributions).
MRM Transition Optimization

The methyl ester moiety is prone to neutral loss of methanol (or methoxy radical) upon collision-induced dissociation (CID).

AnalytePrecursor (

)
Product (

)
Loss IdentityCollision Energy (eV)
Methyl Orsellinate (Analyte) 183.1

151.1

15-20
Methyl Orsellinate-d3 (IS) 186.1

151.1

15-20
Alternative IS Transition 186.1

154.1

(Rare)
25

Note: If the fragmentation involves the loss of the ester group entirely (loss of


), the product ion for both Analyte and IS might be identical (

151). This is acceptable only if the chromatographic resolution is perfect or if the precursor selection is narrow enough to exclude the other species. However, it is safer to monitor a transition where the label is retained if possible, or rely on the precursor mass separation.

Correction: If the label is lost during fragmentation (e.g.,


), the specificity relies entirely on the precursor ion isolation (Q1). Since Q1 resolution is typically unit resolution (0.7 Da), 183 and 186 are well-separated.
The "Zero Sample" Test (Self-Validating Protocol)

Before running a batch, you must validate the IS contribution.

  • Prepare a "Zero Sample": Blank matrix + Internal Standard (at working concentration).[1]

  • Inject: Run the standard LC-MS/MS method.

  • Monitor: The Analyte Channel (

    
    ).
    
  • Pass Criteria: The signal in the Analyte Channel must be

    
     of the LLOQ signal. If a peak appears at the retention time of the analyte, the IS is impure (contains D0) or the mass resolution is insufficient.
    
SIDA Workflow (Graphviz)

SIDA_Workflow cluster_QC Quality Control Check Sample Biological/Cosmetic Sample (Unknown Conc.) IS_Spike Spike D3-IS (Fixed Conc.) Sample->IS_Spike Equilibration Equilibration (Matrix Integration) IS_Spike->Equilibration Extraction Extraction (LLE/SPE) & Reconstitution Equilibration->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data Ratio Calculation (Area Analyte / Area IS) LCMS->Data Check Check IS Area Stability (Must be <15% CV) LCMS->Check

Figure 2: Stable Isotope Dilution Assay (SIDA) workflow ensuring precise quantification by normalizing extraction recovery and ionization efficiency.

Handling, Stability & Storage

Deuterium Exchange Risks
  • Ester Methyl (

    
    ):  Non-exchangeable. Stable in protic solvents (MeOH, 
    
    
    
    ) under neutral conditions.
  • Phenolic Protons (-OH): Exchangeable. In

    
     or deuterated solvents, these will exchange immediately, but this does not affect the core mass shift of the standard if the LC-MS mobile phase is protonated (water/acetonitrile with formic acid). The phenolic protons will revert to -OH in the ion source.
    
Storage Protocols
  • Solid State: Store at -20°C, desiccated, protected from light. (Esters can hydrolyze if exposed to moisture).

  • Stock Solution: Prepare in pure Acetonitrile (ACN) or Methanol (MeOH). Stable for 6 months at -20°C. Avoid acidic aqueous storage for long periods to prevent hydrolysis of the ester.

References

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

  • Jia, Q., et al. (2015). Depsides: Lichen Metabolites Active against Hepatitis C Virus. PLOS One. [Link]

Sources

Foundational

Molecular Weight Calculation of Deuterated Methyl Orsellinate: A Technical Guide

Abstract Precise molecular weight determination of deuterated compounds is a cornerstone of modern pharmacokinetic profiling and quantitative bioanalysis. This guide provides a rigorous technical framework for calculatin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Precise molecular weight determination of deuterated compounds is a cornerstone of modern pharmacokinetic profiling and quantitative bioanalysis. This guide provides a rigorous technical framework for calculating the molecular weight of deuterated methyl orsellinate, a key intermediate in the synthesis of resorcylic acid lactones and a model compound for "magic methyl" deuterium effects. We synthesize theoretical isotopic physics with practical mass spectrometry validation, offering a self-validating protocol for researchers in drug discovery.

Introduction: The Deuterium Advantage

Methyl orsellinate (Methyl 2,4-dihydroxy-6-methylbenzoate ) serves as a critical scaffold in medicinal chemistry. The strategic replacement of protium (


H) with deuterium (

H or D) affects the compound's physicochemical properties through the Kinetic Isotope Effect (KIE), often improving metabolic stability by retarding CYP450-mediated demethylation.

For the analytical scientist, the challenge lies not in the synthesis, but in the accurate calculation and validation of the molecular weight (MW). Unlike standard organic compounds, deuterated analogs exist as complex mixtures of isotopologues. Accurate calculation requires distinguishing between Monoisotopic Mass (for HRMS identification) and Average Molecular Weight (for gravimetric preparation).

Chemical Structure & Stoichiometry

To perform the calculation, we must first define the parent structure and the specific deuteration sites.

  • Parent Compound: Methyl Orsellinate[1][2][3][4]

  • Chemical Formula:

    
    [1][3][4][5][6]
    
  • CAS: 4707-47-5 (Unlabeled)

Deuteration Scenarios

Deuteration typically targets the methyl groups to block metabolic oxidation. We will focus on two primary scenarios:

  • Methyl-d3 Orsellinate: Deuteration of the ester methyl group (

    
    ).
    
  • Perdeuterated Methyl Orsellinate (d6): Deuteration of both the ester methyl and the aromatic methyl group.

ComponentParent (

)
Methyl-d3 (

)
Methyl-d6 (

)
Formula



Modification NoneEster

Ester & Ar-Methyl

Theoretical Calculation Methodology

Fundamental Constants (IUPAC)

Calculations must use high-precision atomic mass values to ensure compatibility with High-Resolution Mass Spectrometry (HRMS).

Table 1: IUPAC Atomic Mass Constants

IsotopeElementMonoisotopic Mass (Da)Average Atomic Weight ( g/mol )

H
Protium1.0078251.00794

H (D)
Deuterium2.0141022.01410

C
Carbon-1212.00000012.0107

O
Oxygen-1615.99491515.9994

Critical Note: "Average Atomic Weight" includes the natural abundance of isotopes (e.g.,


C).[7] Use this for weighing samples. Use "Monoisotopic Mass" for interpreting Mass Specs.[8]
Calculation Protocol: Methyl-d3 Orsellinate ( )
A. Monoisotopic Mass Calculation (For HRMS)

This value represents the mass of the molecule containing only the most abundant isotopes (


C, 

O,

H, and specifically

H where indicated).


  • Carbon:

    
    
    
  • Oxygen:

    
    
    
  • Protium:

    
    
    
  • Deuterium:

    
    
    

Total Monoisotopic Mass: 185.076741 Da

B. Average Molecular Weight Calculation (For Molarity)

This value accounts for the natural isotopic variance of Carbon and Oxygen in the bulk material.



  • Carbon:

    
    
    
  • Oxygen:

    
    
    
  • Protium:

    
    
    
  • Deuterium:

    
    
    

Total Average MW: 185.1918 g/mol

Summary Data Table

Table 2: Calculated Mass Parameters for Methyl Orsellinate Analogs

CompoundFormulaMonoisotopic Mass (Da)Average MW ( g/mol )

Mass (vs

)
Native (

)

182.0579182.173-
Methyl-d3

185.0767 185.192 +3.0188
Ring-d2

184.0705184.185+2.0126
Methyl-d6

188.0956188.211+6.0377

Experimental Validation & Logic

Trustworthiness in this calculation comes from experimental verification. You cannot assume 100% deuteration (D-enrichment).

The Self-Validating System (HRMS)
  • Acquire Spectrum: Analyze the sample via LC-MS/MS (ESI+ or ESI-).

  • Check the M+0 Peak: For Methyl-d3, look for the peak at 185.0767 .

  • Assess Isotopic Purity:

    • If you see a significant peak at 184.07 (

      
       isotopologue), the reaction was incomplete.
      
    • Calculate % Enrichment:

      
      .
      
  • Verify Carbon Isotopes: You should see a natural M+1 peak at 186.08 (due to

    
    C). This confirms the carbon backbone (
    
    
    
    ) is intact.
Diagram: Calculation & Validation Workflow

The following diagram illustrates the logical flow from structural definition to experimental validation.

G Start Define Target Structure (Methyl Orsellinate) Identify Identify Exchangeable Sites (Ester vs. Ring) Start->Identify Select Select Deuteration Level (e.g., d3-Methyl Ester) Identify->Select CalcMono Calculate Monoisotopic Mass (Sum of specific isotopes) Target: 185.0767 Da Select->CalcMono For MS ID CalcAvg Calculate Average MW (Sum of avg atomic weights) Target: 185.19 g/mol Select->CalcAvg For Dosing Exp Experimental Validation (HRMS Analysis) CalcMono->Exp Check Isotopic Pattern Check (d3 vs d2/d1) Exp->Check Check->Exp <99% (Re-purify) Final Validated Reference Standard Check->Final >99% Enrichment

Caption: Workflow for defining, calculating, and validating the molecular weight of deuterated methyl orsellinate.

Applications in Drug Development

Understanding this calculation is vital for:

  • Internal Standards (IS): In LC-MS/MS bioanalysis, the

    
     analog provides a mass shift of +3 Da, sufficient to avoid cross-talk with the native analyte (
    
    
    
    ) while maintaining identical chromatographic retention time.
  • Metabolic Stability: The C-D bond is approximately 6-10 times stronger than the C-H bond. Calculating the precise mass allows researchers to track the "Metabolic Shunt"—if the methyl group is deuterated, metabolic oxidation may shift to the aromatic ring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76658, Methyl Orsellinate. Retrieved from [Link]

  • IUPAC (2013). Atomic Weights of the Elements 2013 (IUPAC Technical Report). Pure and Applied Chemistry. Retrieved from [Link]

  • Atzrodt, J., et al. (2018). The Renaissance of H/D Exchange. Angewandte Chemie International Edition.[9] (Contextualizing Deuteration in Synthesis).

Sources

Exploratory

Solubility data for D3-Methyl 2,4-dihydroxy-6-methyl benzoate in organic solvents

An In-depth Technical Guide to the Solubility of D3-Methyl 2,4-dihydroxy-6-methyl benzoate in Organic Solvents Introduction D3-Methyl 2,4-dihydroxy-6-methyl benzoate, an isotopically labeled analog of Methyl 2,4-dihydrox...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of D3-Methyl 2,4-dihydroxy-6-methyl benzoate in Organic Solvents

Introduction

D3-Methyl 2,4-dihydroxy-6-methyl benzoate, an isotopically labeled analog of Methyl 2,4-dihydroxy-6-methylbenzoate (also known as Methyl Orsellinate), is a compound of significant interest in various research fields, including drug development and metabolomics. Understanding its solubility in organic solvents is a critical prerequisite for its application in synthesis, purification, formulation, and analytical characterization. The "D3" designation indicates the replacement of three hydrogen atoms on the methyl-ester group with deuterium, a modification primarily used for mass spectrometry-based quantification that does not significantly alter the compound's fundamental physicochemical properties, including solubility.

This guide provides a comprehensive overview of the solubility characteristics of Methyl 2,4-dihydroxy-6-methyl benzoate, offering insights into its interactions with various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document also presents a detailed, field-proven experimental protocol for determining its solubility, empowering researchers to generate reliable and reproducible data.

Physicochemical Properties and Solubility Profile

The solubility of a compound is governed by its molecular structure, including polarity, hydrogen bonding capacity, and molecular size. Methyl 2,4-dihydroxy-6-methyl benzoate (and its D3-analog) is a moderately polar molecule characterized by a substituted benzene ring.

Key Structural Features Influencing Solubility:

  • Two Phenolic Hydroxyl (-OH) Groups: These groups are polar and can act as both hydrogen bond donors and acceptors, promoting solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).

  • Methyl Ester (-COOCH3) Group: This group contributes to the molecule's polarity and can act as a hydrogen bond acceptor.

  • Aromatic Ring and Methyl Group (-CH3): These nonpolar moieties contribute to the compound's solubility in less polar solvents.

Based on these features and available literature on analogous compounds, a qualitative solubility profile can be established.

Table 1: Qualitative Solubility of Methyl 2,4-dihydroxy-6-methyl benzoate and its Analogs in Common Organic Solvents

Solvent ClassSolventSolubilityReference
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble[1][2][3]
AcetoneSoluble[1][3]
Ethyl AcetateSoluble[1][3][4]
N,N-Dimethylformamide (DMF)Soluble[2]
Polar Protic MethanolSoluble[4]
EthanolSoluble[2][4]
Chlorinated DichloromethaneSoluble[1][3]
ChloroformSoluble[1][3]
Aqueous WaterInsoluble to Sparingly Soluble[2][4]

Note: This table is a synthesis of data for Methyl 2,4-dihydroxy-6-methyl benzoate and closely related analogs. It is intended as a guide for solvent selection, and quantitative determination is recommended for specific applications.

The phenolic hydroxyl groups and the methyl ester functionality allow for strong interactions with polar solvents. Conversely, the aromatic ring provides a degree of lipophilicity, enabling dissolution in less polar solvents like chloroform and dichloromethane. The poor aqueous solubility is expected due to the hydrophobic nature of the benzene ring and the methyl substituent.[4]

Experimental Protocol for Quantitative Solubility Determination

To address the lack of specific quantitative data, this section provides a robust, step-by-step protocol for determining the equilibrium solubility of D3-Methyl 2,4-dihydroxy-6-methyl benzoate. The method of choice is the isothermal equilibrium shake-flask method , which is considered the "gold standard" for solubility measurements.

Principle

An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess solid compound into vials B Add a precise volume of selected solvent A->B Dispense C Seal vials and place in a shaker incubator B->C Load D Equilibrate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) C->D Incubate E Centrifuge or filter to separate undissolved solid D->E Harvest F Collect supernatant and dilute with mobile phase E->F Sample Prep G Analyze by a validated HPLC-UV method F->G Inject I Determine the concentration of the saturated solution G->I Measure H Prepare a standard curve with known concentrations H->I Calibrate J Calculate solubility (e.g., in mg/mL or mol/L) I->J Compute

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology
  • Preparation of Materials:

    • Accurately weigh approximately 10-20 mg of D3-Methyl 2,4-dihydroxy-6-methyl benzoate into several glass vials for each solvent to be tested. Ensure the amount is in excess of what is expected to dissolve.

    • Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

    • Agitate the vials at a constant speed for a sufficient duration to reach equilibrium. A preliminary time-course study (e.g., sampling at 12, 24, 48, and 72 hours) is recommended to determine the time to reach a plateau in concentration. Typically, 24-48 hours is sufficient.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 30 minutes to allow the excess solid to settle.

    • To separate the undissolved solid, either centrifuge the vials or filter the suspension using a syringe filter (e.g., 0.22 µm PTFE for organic solvents). This step is critical to avoid aspirating solid particles.

    • Carefully collect an aliquot of the clear supernatant.

    • Perform a precise serial dilution of the supernatant with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.

  • Analytical Quantification (HPLC-UV):

    • Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities. A C18 column is typically a good starting point. The mobile phase could consist of a gradient of acetonitrile or methanol and water with a small amount of acid (e.g., 0.1% formic acid) to ensure the phenolic protons are suppressed.

    • Calibration: Prepare a series of standard solutions of D3-Methyl 2,4-dihydroxy-6-methyl benzoate of known concentrations in the mobile phase. Inject these standards to generate a calibration curve by plotting the peak area against concentration.

    • Sample Analysis: Inject the diluted supernatant samples into the HPLC system.

    • Calculation: Using the regression equation from the calibration curve, calculate the concentration of the analyte in the diluted sample. Back-calculate to determine the concentration in the original undiluted supernatant, factoring in the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Interpreting Solubility Data for Drug Development

The quantitative solubility data generated through this protocol is invaluable for various stages of drug development:

  • Pre-formulation: Guides the selection of appropriate solvent systems for formulation development, particularly for liquid dosage forms.[]

  • Process Chemistry: Informs the choice of solvents for reaction, crystallization, and purification, optimizing yield and purity.

  • Pharmacokinetic Studies: Helps in the design of in vivo studies by enabling the preparation of suitable dosing solutions.

Conclusion

While specific, publicly available quantitative solubility data for D3-Methyl 2,4-dihydroxy-6-methyl benzoate is scarce, its molecular structure provides a strong basis for predicting its qualitative solubility in a range of organic solvents. It is expected to be soluble in polar organic solvents such as DMSO, DMF, alcohols, and acetone, as well as chlorinated solvents like dichloromethane and chloroform. For researchers requiring precise quantitative data, the detailed isothermal equilibrium shake-flask protocol provided herein offers a reliable and scientifically sound methodology. Adherence to this self-validating protocol will ensure the generation of high-quality, reproducible solubility data, which is a cornerstone for successful research and development endeavors.

References

  • Qixi Chemicals. CAS 102342-62-1 98% Purity Methyl 2,4-dihydroxy-6-Butylbenzoate.
  • ChemicalBook. METHYL 2,4-DIHYDROXY-3,6-DIMETHYLBENZOATE | 4707-47-5.
  • InvivoChem. Methyl orsellinate (methyl 2,4-dihydroxy-6-methylbenzoate) | Fungal.
  • Merck. Methyl 2,6-dihydroxy-4-methylbenzoate 98 16846-10-9.
  • ChemicalBook. Ethyl 2,4-dihydroxy-6-methylbenzoate CAS#: 2524-37-0.
  • BOC Sciences. Solubility Analysis.

Sources

Foundational

Structural Elucidation of D3-Labeled Methyl Orsellinate: A Multi-Modal Analytical Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Isotopically labeled compounds are indispensable tools in modern pharmaceutical research, serving as ideal internal sta...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isotopically labeled compounds are indispensable tools in modern pharmaceutical research, serving as ideal internal standards for quantitative mass spectrometry and as probes for metabolic studies.[1][2] The synthesis of such a labeled analogue, however, is only the first step; rigorous analytical characterization is paramount to validate its structure and confirm its isotopic purity. This guide provides a comprehensive, field-proven framework for the chemical structure analysis of D3-labeled methyl orsellinate. Moving beyond a simple recitation of procedures, we will explore the causality behind the selection of analytical techniques, focusing on a synergistic application of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to create a self-validating system of analysis.

Introduction: The Significance of Methyl Orsellinate and Isotopic Labeling

Methyl orsellinate (IUPAC name: methyl 2,4-dihydroxy-6-methylbenzoate) is a naturally occurring phenolic compound found in various lichens and fungi.[3][4] It exhibits a range of biological activities, including antifungal and phytotoxic properties, and serves as a valuable synthetic intermediate.[4][5][6][7]

The introduction of a stable isotope label, such as deuterium (²H or D), transforms this molecule into a powerful analytical tool.[1] D3-labeled methyl orsellinate, where three hydrogen atoms are replaced by deuterium, is an ideal internal standard for quantitative assays. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring co-elution in chromatographic systems, while its mass difference of +3 Daltons allows for clear differentiation by a mass spectrometer.[8][9] This guide will focus on the analytical workflows required to confirm the precise location and incorporation of the D3-label, ensuring the integrity of subsequent quantitative studies.

The Target Molecule: Structure and Labeling Strategy

The foundational structure of methyl orsellinate (C₉H₁₀O₄, Molar Mass: ~182.17 g/mol ) is shown below.[3] For this guide, we will consider the most common synthetic strategy for introducing the D3 label: methylation of the carboxylic acid using deuterated methanol (CD₃OD), resulting in the label being on the methyl ester group. This provides a stable, non-exchangeable label.

Caption: Chemical structures of unlabeled and D3-labeled methyl orsellinate.

Mass Spectrometry: Confirming Mass and Probing Fragmentation

Expertise & Causality: Mass spectrometry is the first line of analysis. Its primary purpose is to provide a rapid and highly sensitive confirmation of the successful incorporation of the three deuterium atoms by verifying the expected mass shift. Furthermore, by inducing fragmentation (MS/MS), we can gain confidence in the location of the label, as fragments containing the deuterated moiety will also exhibit a +3 Da shift.

Expected Mass Spectral Data

The introduction of three deuterium atoms in place of three hydrogen atoms increases the molecular weight by 3.0188 Da (3 * 1.006276 Da). High-resolution mass spectrometry (HRMS) can easily detect this change.

AnalyteMolecular FormulaExact Mass [M]Expected Ion [M-H]⁻
Methyl Orsellinate C₉H₁₀O₄182.05791181.05061
D3-Methyl Orsellinate C₉H₇D₃O₄185.07679184.06949
Caption: Table of expected exact masses for unlabeled and D3-labeled methyl orsellinate.
Fragmentation Pathway Analysis (MS/MS)

Collision-induced dissociation (CID) of the deprotonated molecule [M-H]⁻ provides structural insights. A key fragmentation for methyl orsellinate involves the neutral loss of methanol (CH₃OH) or the loss of a methyl radical followed by CO₂.[10][11] For our D3-labeled analogue, the loss of deuterated methanol (CD₃OH) provides strong evidence for the label's position on the ester group.

Fragmentation_Pathway parent_unlabeled [M-H]⁻ m/z 181.05 frag1_unlabeled [M-H-CH₃OH]⁻ m/z 149.02 parent_unlabeled->frag1_unlabeled - CH₃OH (32 Da) parent_labeled [M-H]⁻ (D3) m/z 184.07 frag1_labeled [M-H-CD₃OH]⁻ m/z 149.02 parent_labeled->frag1_labeled - CD₃OH (35 Da)

Caption: Key MS/MS fragmentation pathway for D3-methyl orsellinate.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a self-validating system where the unlabeled compound serves as a reference.

  • Sample Preparation:

    • Prepare 1 mg/mL stock solutions of both D3-labeled methyl orsellinate and an unlabeled reference standard in methanol.

    • Create a 1 µg/mL working solution of each, and a 1:1 mixture of both, in a typical mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Chromatography (HPLC/UPLC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Rationale: The goal is to achieve a sharp, symmetric peak. The near-identical polarity ensures the labeled and unlabeled compounds will co-elute.

  • Mass Spectrometry (Q-TOF or Orbitrap):

    • Ionization Mode: Electrospray Ionization, Negative (ESI-).

    • Full Scan (MS1): Acquire data from m/z 50-300 to observe the precursor ions (181.05 and 184.07).

    • Tandem MS (MS/MS):

      • Isolate the precursor ion m/z 181.05 (unlabeled) and apply collision energy (e.g., 15-20 eV) to generate a fragment spectrum.

      • Separately, isolate the precursor ion m/z 184.07 (labeled) and apply the same collision energy.

    • Data Analysis:

      • Confirm the presence of the correct precursor masses in the full scan data.

      • Compare the MS/MS spectra. Verify the expected mass shift in fragments containing the deuterated methyl group and the absence of a shift in fragments that do not contain it.

NMR Spectroscopy: Definitive Structural Confirmation

Expertise & Causality: While MS provides strong evidence, NMR spectroscopy is the definitive, gold-standard technique for determining the precise location of an isotopic label.[2][12] It directly probes the magnetic environment of nuclei. For D3-methyl orsellinate, ¹H NMR will confirm the absence of protons at the labeled site, and ¹³C NMR will show the effect of the attached deuterium on the carbon signal.

Expected NMR Spectral Data

The most telling piece of evidence in the ¹H NMR spectrum is the disappearance of the signal corresponding to the methyl ester protons.

NucleusUnlabeled Methyl Orsellinate (Expected δ, ppm)D3-Methyl Orsellinate (Expected δ, ppm)Rationale for Change
¹H (Aryl-CH₃) ~2.4~2.4No change expected.
¹H (Ester-OCH₃) ~3.9 (singlet, 3H)AbsentProtons are replaced by deuterium.[13]
¹H (Aromatic) ~6.2-6.3 (2H)~6.2-6.3 (2H)No change expected.
¹H (Hydroxyl) ~5.0 and ~9.7 (broad)~5.0 and ~9.7 (broad)No change expected.
¹³C (Ester-OCD₃) ~52.1~51.8 (triplet, J_CD ≈ 22 Hz)Upfield shift and C-D coupling.[14]
Caption: Comparison of expected NMR shifts (in DMSO-d6) for unlabeled and D3-labeled methyl orsellinate.[15]
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the D3-labeled methyl orsellinate sample.

    • Dissolve in ~0.6-0.7 mL of a deuterated solvent, such as DMSO-d6.[16] The choice of solvent is critical; DMSO-d6 is excellent for solubilizing phenolic compounds and observing hydroxyl proton signals.

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer or higher):

    • Tune and shim the instrument for the specific sample to ensure high resolution.

    • Acquire a standard ¹H NMR spectrum. Key parameters include a 30° pulse angle and a relaxation delay of at least 2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment requiring a higher number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the ¹H spectrum. Reference the TMS peak to 0.00 ppm. Integrate all signals. Confirm the absence of a signal around 3.9 ppm and that the other integrals (aryl-CH₃, aromatic) are consistent with the structure.

    • Process the ¹³C spectrum. Reference the solvent peak (DMSO-d6 at δ ≈ 39.52 ppm). Identify the characteristic triplet for the -OCD₃ carbon and confirm that other carbon signals match the reference structure.

Integrated Analytical Workflow and Conclusion

The structural analysis of D3-labeled methyl orsellinate is not a linear process but an integrated workflow where each technique validates the other.

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_validation Validation & Application synthesis Synthesize D3-Methyl Orsellinate ms LC-MS/MS Analysis synthesis->ms Confirm Mass Shift & Fragmentation nmr NMR Analysis (¹H, ¹³C) synthesis->nmr Confirm Label Position purity Confirm Isotopic Purity & Concentration ms->purity nmr->purity application Use as Internal Standard in Quantitative Assays purity->application

Caption: Integrated workflow for the analysis and application of D3-methyl orsellinate.

References

  • Title: Methyl Orsellinate Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Quantum chemical studies and vibrational spectral analysis of methyl orsellinate by DFT method Source: Elixir Journal (Elixir Comp. Chem. 94 (2016) 39963-39971) URL: [Link]

  • Title: CID-MS/MS spectra of [M-H]⁻ for of orsellinic acid (1, (A)), methylorsellinate (2, (B)),... Source: ResearchGate URL: [Link]

  • Title: Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Electronic Supplementary Information Source: Royal Society of Chemistry URL: [Link]

  • Source: Google Patents (CN112305007B)
  • Title: methyl orsellinate, 3187-58-4 Source: The Good Scents Company URL: [Link]

  • Title: Rapid Identification of bioactive secondary metabolites in lichen extracts based on Structural Fragmentation Pattern using ESI-MS/MS Analysis Source: ResearchGate URL: [Link]

  • Title: Methyl orsellinate | CAS:3187-58-4 Source: BioCrick URL: [Link]

  • Title: Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) Source: Study Mind URL: [Link]

  • Title: Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Mass Spectrometry Fragmentation Patterns Source: Science Ready URL: [Link]

  • Title: Spectral Assignments and Reference Data Source: CONICET Digital URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis of methyl-3-orsellinate by organic synthesis or by altered biosynthetic pathways using lichen immobilisates Source: ResearchGate URL: [Link]

  • Title: Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Source: Google Patents (EP2548859A1)
  • Title: Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs Source: ChemRxiv URL: [Link]

  • Title: Internal Standards for Food and Nutrition Source: IsoLife URL: [Link]

  • Title: Liquid State NMR for Organic Matter/Complex Mixtures Source: Environmental Molecular Sciences Laboratory URL: [Link]

  • Source: Google Patents (WO2020128003A1)
  • Title: Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects Source: National Institute of Standards and Technology URL: [Link]

  • Title: Mass spectral database-based methodologies for the annotation and discovery of natural products Source: Chinese Journal of Natural Medicines URL: [Link]

  • Title: A Rapid and Reproducible LC-IM-MS Platform for Targeted Metabolomics Source: eScholarship, University of California URL: [Link]

  • Title: Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α Source: ARKAT USA URL: [Link]

Sources

Exploratory

Technical Whitepaper: Stability &amp; Storage Protocols for D3-Methyl 2,4-dihydroxy-6-methyl benzoate

Topic: Stability of D3-Methyl 2,4-dihydroxy-6-methyl benzoate in storage Content Type: Technical Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Executive Summary D3-Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of D3-Methyl 2,4-dihydroxy-6-methyl benzoate in storage Content Type: Technical Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

D3-Methyl 2,4-dihydroxy-6-methyl benzoate (Deuterated Methyl Orsellinate) serves as a critical Stable Isotope-Labeled Internal Standard (SIL-IS) for the quantification of depsides, lichen metabolites, and resorcylic acid lactones in complex biological matrices. Its utility in LC-MS/MS assays relies entirely on its isotopic purity and structural integrity.

This compound presents a dual-stability paradox: while the aromatic core provides rigidity, the phenolic hydroxyls render it susceptible to oxidative quinone formation, and the ester linkage —often the site of the deuterium label (


)—is prone to hydrolytic cleavage. This guide details the mechanistic degradation pathways and establishes a self-validating storage protocol to ensure analytical reliability.

Chemical Profile & Degradation Mechanisms[1][2][3]

Structural Vulnerabilities

The molecule consists of a resorcinol core (1,3-dihydroxybenzene derivative) substituted with a methyl group and a methyl ester.

  • Parent Compound: Methyl Orsellinate (CAS: 3187-58-4)[1][2][3]

  • Isotopic Label: Typically located on the ester methyl group (

    
    ) or the ring methyl (
    
    
    
    ).
    • Critical Note: If the label is on the ester, hydrolysis results in the total loss of the isotopic tag , transforming the standard into unlabeled Orsellinic acid.

Primary Degradation Pathways
A. Hydrolytic Cleavage (The "Silent Killer")

The methyl ester bond is susceptible to hydrolysis, driven by moisture and catalyzed by extremes in pH.

  • Mechanism: Nucleophilic attack by water/hydroxide on the carbonyl carbon.

  • Risk Factor: High. In basic buffers (pH > 8.0), the half-life can drop to minutes due to the formation of the phenolate ion, which can act as an intramolecular catalyst or simply increase solubility and exposure.

  • Consequence: Conversion to Orsellinic Acid. In LC-MS, this shifts the retention time and mass, causing the internal standard signal to "disappear" from the monitored MRM channel.

B. Oxidative Quinone Formation

The 2,4-dihydroxy substitution pattern (resorcinol type) is electron-rich and prone to auto-oxidation.

  • Mechanism: Radical abstraction of phenolic hydrogen

    
     Semiquinone radical 
    
    
    
    Quinone.
  • Trigger: Light (UV), oxygen, and trace metal ions.

  • Consequence: Formation of colored (yellow/brown) polymerization products and loss of ionization efficiency.

C. Isotopic Exchange

While Carbon-Deuterium (C-D) bonds are kinetically stable, exposure to strong acids or bases in protic solvents can theoretically facilitate H/D exchange at the alpha-position (if adjacent to a carbonyl) or on the ring, though this is rare for methyl groups under standard storage.

Visualization: Degradation & Workflow Logic

Degradation Pathways Diagram

The following diagram maps the structural fate of the molecule under sub-optimal conditions.

DegradationPathways cluster_conditions Accelerators D3_Standard D3-Methyl Orsellinate (Intact IS) OrsellinicAcid Orsellinic Acid (Loss of D3 Label) D3_Standard->OrsellinicAcid Hydrolysis (pH > 8, Moisture) Quinone Ortho/Para-Quinones (Oxidative Product) D3_Standard->Quinone Oxidation (O2, UV Light) Polymer Polymers/Dimers (Precipitate) Quinone->Polymer Polymerization Base Basic pH Light UV Light Heat Temp > 25°C

Caption: Figure 1. Mechanistic degradation pathways of Methyl Orsellinate. Hydrolysis removes the ester-linked D3 tag; Oxidation destroys the aromatic core.

Storage & Handling Protocols

Solid State Storage (Lyophilized Powder)

Objective: Arrest molecular mobility and exclude water/oxygen.

ParameterSpecificationRationale
Temperature -20°C (± 5°C)Arrhenius kinetics dictate significantly reduced degradation rates at sub-zero temperatures.
Atmosphere Argon or Nitrogen Displaces oxygen to prevent phenolic oxidation.
Container Amber Glass Vial Blocks UV light (290–400 nm) which catalyzes radical formation.
Desiccant Required Prevents moisture absorption (hygroscopicity) which fuels hydrolysis.
Solution Reconstitution & Storage

Objective: Create a stable stock solution for daily use without inducing exchange or hydrolysis.

Recommended Solvent: Methanol (LC-MS Grade) or Acetonitrile .

  • Note: Methanol is protic but generally stable for methyl esters. Acetonitrile is aprotic and safer regarding hydrolysis but may not solubilize polar phenols as effectively at high concentrations. Acidified Methanol (0.1% Formic Acid) is the Gold Standard.

Protocol:

  • Equilibrate: Allow the vial to reach room temperature before opening to prevent water condensation on the cold solid.

  • Solvent Addition: Add 0.1% Formic Acid in Methanol. The acid maintains a low pH (~3), suppressing the phenolate ion and inhibiting oxidation/hydrolysis.

  • Aliquot: Divide into single-use aliquots (e.g., 100 µL) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -80°C .

Self-Validating Quality Control (QC) System

Do not assume stability. Verify it.

QC_Workflow Stock Thaw Stock Aliquot (-80°C) Visual Visual Inspection (Yellowing = Oxidation) Stock->Visual LCMS LC-MS/MS Check Visual->LCMS Clear/Colorless Discard Discard & Re-synthesize Visual->Discard Yellow/Brown Criteria Acceptance Criteria: 1. Area Count > 90% of Day 0 2. No M-3 Peak (Hydrolysis) LCMS->Criteria Action Proceed to Assay Criteria->Action Pass Criteria->Discard Fail

Caption: Figure 2. QC Decision Tree. Visual yellowing indicates quinone formation; Mass shift indicates hydrolysis.

Critical "Watch-Outs" for Bioanalysis

  • The "M-3" Shift: If your D3 label is on the ester, hydrolysis (

    
    ) results in a mass shift of -17 Da  (loss of 
    
    
    
    , gain of
    
    
    ) relative to the parent, or a shift relative to the unlabeled standard. You must monitor the "Hydrolysis Channel" (Orsellinic Acid) during method development to quantify degradation.
  • pH Control in Sample Prep: When extracting from plasma or urine, avoid high pH buffers (e.g., Carbonate pH 10). Use Ammonium Acetate (pH 5) or Formic Acid to maintain stability during extraction.

  • Evaporation Steps: Do not use Nitrogen evaporation at temperatures > 40°C. Phenolic esters can transesterify or degrade under heat stress.

References

  • Research Journal of Pharmacy and Technology. (2009). Significance of Stability Studies on Degradation Product: Hydrolysis and Oxidation Mechanisms. Retrieved from [Link]

  • National Institute of Health (PubMed). (2013). Stability and oxidation products of hydrolysable tannins in basic conditions detected by HPLC/DAD-ESI/QTOF/MS. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the NMR Spectral Data of D3-Methyl 2,4-dihydroxy-6-methyl benzoate

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for D3-Methyl 2,4-dihydroxy-6-methyl benzoate. Tailored for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for D3-Methyl 2,4-dihydroxy-6-methyl benzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of 1D and 2D NMR spectra, offering insights into the structural elucidation of this isotopically labeled compound. The principles and methodologies discussed herein are grounded in established spectroscopic theory and validated experimental practices.

Introduction: The Significance of Isotopic Labeling

D3-Methyl 2,4-dihydroxy-6-methyl benzoate is the deuterated analogue of methyl 2,4-dihydroxy-6-methylbenzoate, a naturally occurring phenolic compound. The introduction of a deuterium-labeled methyl group (CD3) serves as a powerful tool in various scientific disciplines. In pharmaceutical research, deuterium labeling can alter the metabolic profile of a drug, often leading to a longer half-life and improved pharmacokinetic properties. In mechanistic studies, the CD3 group can act as a silent tracer, allowing for the elucidation of reaction pathways and metabolic fate without interfering with the chemical properties of the molecule. Understanding the NMR spectral signature of such labeled compounds is paramount for their unambiguous identification and characterization.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of D3-Methyl 2,4-dihydroxy-6-methyl benzoate is predicted to be relatively simple, characterized by the signals of the aromatic protons, the methyl group on the aromatic ring, and the hydroxyl protons. The most notable feature, when compared to its non-deuterated counterpart, is the absence of the methoxy (-OCH3) proton signal, which is expected around 3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3~6.3d~2.51H
H-5~6.2d~2.51H
6-CH₃~2.4s-3H
2-OH~11.5s (br)-1H
4-OH~5.5s (br)-1H

Causality of Assignments:

  • Aromatic Protons (H-3 and H-5): These two protons are situated on the electron-rich aromatic ring and are expected to appear in the upfield region of the aromatic spectrum. Their chemical shifts are influenced by the electron-donating effects of the two hydroxyl groups and the methyl group. The observed multiplicity will be a doublet for each, arising from meta-coupling to each other.

  • Methyl Protons (6-CH₃): The protons of the methyl group at the 6-position will appear as a singlet, as there are no adjacent protons to couple with.

  • Hydroxyl Protons (2-OH and 4-OH): The chemical shifts of the hydroxyl protons are highly dependent on the solvent, concentration, and temperature. The 2-OH proton is expected to be significantly downfield due to intramolecular hydrogen bonding with the carbonyl oxygen of the ester group. The 4-OH proton will likely appear as a broader singlet at a more moderate chemical shift. In the presence of D₂O, these signals would disappear due to proton-deuterium exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a carbon fingerprint of the molecule. The presence of the CD3 group will be uniquely identifiable.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Features
C=O~172Carbonyl carbon of the ester.
C-2~165Aromatic carbon bearing a hydroxyl group.
C-4~162Aromatic carbon bearing a hydroxyl group.
C-6~140Aromatic carbon bearing a methyl group.
C-5~111Aromatic methine carbon.
C-1~108Quaternary aromatic carbon.
C-3~101Aromatic methine carbon.
6-CH₃~24Methyl carbon attached to the aromatic ring.
O-CD₃~52Deuterated methyl carbon. Will appear as a multiplet due to C-D coupling.

Insights from the Carbon Spectrum:

  • Quaternary Carbons: The carbons at positions 1, 2, 4, and 6, along with the carbonyl carbon, are quaternary and will typically show lower intensity peaks compared to the protonated carbons.

  • The O-CD₃ Signal: The carbon of the deuterated methyl group will exhibit a characteristic 1:1:1 triplet in a proton-decoupled ¹³C NMR spectrum due to the spin-1 nature of deuterium. This provides unambiguous confirmation of the isotopic labeling.

Structural Verification with 2D NMR Spectroscopy

While 1D NMR provides essential information, 2D NMR techniques are invaluable for confirming the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): A COSY experiment would show a correlation between the aromatic protons H-3 and H-5, confirming their meta-relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. Expected correlations would be:

    • H-3 with C-3

    • H-5 with C-5

    • 6-CH₃ protons with the 6-CH₃ carbon

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations, which helps in piecing together the molecular skeleton.

Key Predicted HMBC Correlations:

HMBC_Correlations cluster_molecule D3-Methyl 2,4-dihydroxy-6-methyl benzoate H3 H-3 C1 C-1 H3->C1 HMBC C2 C-2 H3->C2 HMBC C4 C-4 H3->C4 HMBC C5 C-5 H3->C5 HMBC H5 H-5 H5->C1 HMBC C3 C-3 H5->C3 HMBC H5->C4 HMBC C6 C-6 H5->C6 HMBC Me6 6-CH3 Me6->C1 HMBC Me6->C5 HMBC Me6->C6 HMBC CD3 O-CD3 CO C=O CD3->CO HMBC CMe6 6-CH3 OCD3 O-CD3

Caption: Predicted HMBC correlations for D3-Methyl 2,4-dihydroxy-6-methyl benzoate.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

1. Sample Preparation:

  • Solvent Selection: Due to the polar nature of the hydroxyl groups, a polar aprotic deuterated solvent such as acetone-d₆ or DMSO-d₆ is recommended.[1][2] Deuterated chloroform (CDCl₃) may also be suitable, but the hydroxyl proton signals may be very broad or exchange with residual water.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3] For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[3]

  • Procedure:

    • Weigh the desired amount of D3-Methyl 2,4-dihydroxy-6-methyl benzoate directly into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently agitate the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.

    • Using a Pasteur pipette with a cotton plug, filter the solution directly into a clean 5 mm NMR tube.[3]

    • Cap the NMR tube securely.

2. NMR Instrument Parameters (based on a 500 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on the concentration.

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard pulse programs available on the spectrometer software should be used.

    • The spectral widths in both dimensions should be set to encompass all relevant signals.

    • The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and the total experiment time. These should be optimized based on the sample and the desired level of detail.

Workflow for NMR Data Acquisition and Analysis:

NMR_Workflow SamplePrep Sample Preparation OneD_H 1D ¹H NMR Acquisition SamplePrep->OneD_H OneD_C 1D ¹³C NMR Acquisition SamplePrep->OneD_C TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_H->TwoD_NMR OneD_C->TwoD_NMR DataProcessing Data Processing & Referencing TwoD_NMR->DataProcessing StructureElucidation Spectral Interpretation & Structure Elucidation DataProcessing->StructureElucidation FinalReport Final Report StructureElucidation->FinalReport

Caption: A typical workflow for the acquisition and analysis of NMR data.

Conclusion

The NMR spectral analysis of D3-Methyl 2,4-dihydroxy-6-methyl benzoate is a clear demonstration of how modern spectroscopic techniques can be used for the unambiguous characterization of isotopically labeled compounds. The predictable absence of the methoxy proton signal in the ¹H NMR spectrum and the characteristic triplet of the O-CD₃ carbon in the ¹³C NMR spectrum serve as definitive markers for successful deuteration. Complemented by 2D NMR experiments, a complete and confident structural assignment can be achieved, which is a critical step in the development and application of such molecules in research and industry.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of California, Riverside. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Widener University. (n.d.). Sample Preparation. Retrieved from [Link]

  • Western University. (n.d.). NMR SAMPLE PREPARATION. Retrieved from [Link]

  • Lab Supplies. (n.d.). NMR Solvents. Retrieved from [Link]

Sources

Exploratory

The Analytical and Pharmacological Paradigm of Methyl Orsellinate: Native Bioactivity vs. D3-Isotopic Quantification

Executive Summary The transition from discovering a naturally occurring bioactive molecule to establishing it as a rigorously quantifiable pharmaceutical agent requires advanced analytical tools. Methyl 2,4-dihydroxy-6-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from discovering a naturally occurring bioactive molecule to establishing it as a rigorously quantifiable pharmaceutical agent requires advanced analytical tools. Methyl 2,4-dihydroxy-6-methylbenzoate (commonly known as methyl orsellinate) is a prominent phenolic secondary metabolite derived from lichens and fungi, recognized for its antifungal and anti-inflammatory properties[1][2]. However, pharmacokinetic profiling of such phenolic compounds in complex biological matrices is notoriously vulnerable to ion suppression and matrix effects during mass spectrometry[3].

To overcome these analytical bottlenecks, the stable isotope-labeled analog, D3-Methyl 2,4-dihydroxy-6-methyl benzoate , was developed[4]. By integrating three deuterium atoms, this compound provides an identical physicochemical profile to the native molecule but with a +3 Da mass shift, making it the ultimate internal standard for Isotope Dilution Mass Spectrometry (IDMS)[5]. This whitepaper deconstructs the pharmacological mechanisms of the native compound and provides self-validating analytical protocols utilizing its D3-labeled counterpart.

Physicochemical Divergence: Native vs. D3-Labeled

While the native and D3-labeled compounds share identical receptor-binding affinities and chromatographic retention times, their divergence in molecular mass is the cornerstone of their distinct applications. The deuteration typically occurs on the ester methoxy group (-OCD3) or the aromatic methyl group, providing a stable mass shift that does not undergo rapid hydrogen-deuterium exchange in aqueous biological matrices.

Table 1: Comparative Chemical and Physicochemical Properties
PropertyNative Methyl OrsellinateD3-Methyl Orsellinate
CAS Number 3187-58-4[1][6]1365988-21-1[7][8]
Molecular Formula C9H10O4[1]C9H7D3O4[7][8]
Exact Mass 182.057 Da[1]185.076 Da (Calculated)
Primary Role Bioactive Agent / 5-LOX Inhibitor[1]LC-MS/MS Internal Standard[4]
LogP 2.38[1]~2.38 (Negligible isotope effect)
[M-H]⁻ Precursor Ion m/z 181.0m/z 184.0

Pharmacodynamics of Native Methyl Orsellinate

Native methyl orsellinate exhibits targeted biological activity, most notably as an antagonist of the 5-lipoxygenase (5-LOX) enzyme, with a documented IC50 of 59.6 μM[1][9]. 5-LOX is a critical enzyme in the arachidonic acid cascade, responsible for the biosynthesis of leukotrienes—lipid mediators that drive acute and chronic inflammation. By inhibiting 5-LOX, methyl orsellinate prevents the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), thereby halting downstream inflammatory signaling.

Furthermore, the compound acts as a phytotoxin and possesses notable antifungal properties, making it a molecule of high interest in agricultural and dermatological research[1][9].

G AA Arachidonic Acid (Substrate) LOX 5-Lipoxygenase (5-LOX) AA->LOX Binding HPETE 5-HPETE (Intermediate) LOX->HPETE Catalysis LT Leukotrienes (Inflammation) HPETE->LT Conversion MO Methyl Orsellinate (Native Inhibitor) MO->LOX Inhibition (IC50 ~59.6 μM)

Fig 1: 5-LOX signaling cascade and targeted inhibition by native methyl orsellinate.

The Analytical Imperative of D3-Methyl Orsellinate

When quantifying phenolic compounds in plasma or tissue, researchers face severe matrix effects—endogenous lipids and proteins that co-elute with the analyte and suppress or enhance ionization in the electrospray ionization (ESI) source[3].

The Causality of Deuteration: Using an external standard curve fails to account for sample-to-sample variations in extraction recovery and ion suppression. By spiking the biological sample with D3-Methyl 2,4-dihydroxy-6-methyl benzoate prior to extraction, the analytical system becomes self-correcting[4][5]. Because the D3-isotope shares the exact partition coefficient (LogP = 2.38) and pKa of the native compound, it undergoes identical extraction losses and co-elutes perfectly during Ultra-Performance Liquid Chromatography (UPLC)[1][3]. The mass spectrometer then differentiates them purely by their +3 Da mass difference, using the ratio of Native/D3 peak areas to calculate an absolute, matrix-independent concentration.

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike D3-IS (Exact Co-elution) Sample->Spike Ext Extraction (LLE/SPE) Spike->Ext LC UPLC Separation (Agilent SB-C18) Ext->LC MS MS/MS Detection (MRM Mode) LC->MS Data Ratio Quantification (Native/D3 Area) MS->Data

Fig 2: Isotope Dilution Mass Spectrometry (IDMS) workflow utilizing D3-Internal Standard.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: UPLC-MS/MS Quantification using D3-Internal Standard

This protocol utilizes Multiple Reaction Monitoring (MRM) to quantify methyl orsellinate in plasma.

  • Standard Curve Preparation: Prepare a calibration curve of native methyl orsellinate (1 ng/mL to 1000 ng/mL) in analyte-free matrix.

  • Internal Standard Spiking: Add 20 μL of a 500 ng/mL working solution of D3-Methyl 2,4-dihydroxy-6-methyl benzoate to 100 μL of each calibration standard, QC, and unknown biological sample[4].

  • Liquid-Liquid Extraction (LLE): Add 500 μL of ethyl acetate to the spiked samples. Vortex for 5 minutes to ensure partitioning. Centrifuge at 14,000 x g for 10 minutes. Transfer the organic supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 μL of initial mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid)[3].

  • UPLC Separation: Inject 2 μL onto an Agilent SB-C18 column (1.8 μm, 2.1 mm × 100 mm) maintained at 40°C. Use a gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA) at 0.35 mL/min[3].

  • MS/MS Detection (Negative ESI):

    • Native MRM Transition: m/z 181.0 → m/z 137.0 (Loss of CO2).

    • D3-IS MRM Transition: m/z 184.0 → m/z 140.0.

  • Data Validation: Calculate the concentration by plotting the peak area ratio (Native/D3) against the nominal concentration of the calibration standards. Ensure the R² > 0.995.

Protocol B: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol validates the biological efficacy of the native compound.

  • Enzyme Preparation: Reconstitute recombinant human 5-LOX enzyme in assay buffer (50 mM Tris-HCl, pH 7.4, 2 mM CaCl2, 1 mM ATP).

  • Inhibitor Incubation: Prepare serial dilutions of native methyl orsellinate (1 μM to 200 μM). Incubate 10 μL of the inhibitor with 40 μL of the 5-LOX enzyme solution for 15 minutes at room temperature to allow equilibrium binding[1].

  • Reaction Initiation: Add 50 μL of arachidonic acid substrate (final concentration 10 μM) to initiate the catalysis.

  • Termination and Readout: Stop the reaction after 10 minutes by adding an equal volume of ice-cold methanol. Quantify the formation of 5-HPETE (or its stable reduction product, 5-HETE) via LC-MS/MS or a commercial fluorescence-based assay[9].

  • Data Analysis: Plot the percentage of remaining enzyme activity against the log concentration of methyl orsellinate to derive the IC50 value (Expected: ~59.6 μM)[1].

References

  • PubChem (NIH) - Methyl Orsellinate | C9H10O4 | CID 76658. Available at:[Link]

  • Frontiers in Nutrition - Profiling of phenolic composition in camellia oil and its correlative antioxidant properties analysis. Available at:[Link]

  • SciSpace - Lichen extracts as raw materials in perfumery. Part 2: treemoss. Available at:[Link]

Sources

Foundational

Biosynthetic Architecture and Isotopic Labeling of Methyl Orsellinate Analogues

Topic: Biosynthetic precursors related to D3-Methyl 2,4-dihydroxy-6-methyl benzoate Content Type: Technical Guide Introduction: The Target Architecture The compound Methyl 2,4-dihydroxy-6-methyl benzoate , commonly known...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biosynthetic precursors related to D3-Methyl 2,4-dihydroxy-6-methyl benzoate Content Type: Technical Guide

Introduction: The Target Architecture

The compound Methyl 2,4-dihydroxy-6-methyl benzoate , commonly known as Methyl Orsellinate , represents a foundational scaffold in polyketide biosynthesis. It serves as the archetypal phenolic precursor for a vast array of meroterpenoids, including daurichromenic acid (anti-HIV), cannabinoids (via olivetolic acid homology), and lichen depsides.

For researchers utilizing Mass Spectrometry (MS) based metabolomics or pharmacokinetic profiling, the D3-Methyl analogue (Deuterated Methyl Orsellinate) is a critical internal standard. While synthetic methylation using iodomethane-d3 is common, understanding the biosynthetic origin allows for metabolic flux analysis and the engineering of "self-labeling" microbial factories.

This guide delineates the biosynthetic precursors required to generate the D3-labeled isotopologue in vivo, focusing on the enzymatic machinery that assembles the aromatic ring and the specific methyltransferase activity responsible for the terminal esterification.

Biosynthetic Core: The PKS Assembly Line

The biosynthesis of the orsellinic acid scaffold is governed by a Type III Polyketide Synthase (PKS) .[1][2][3] Unlike Type I (modular) or Type II (dissociated complex) systems, Type III PKSs are homodimeric enzymes that act iteratively on Coenzyme-A (CoA) thioesters.[3]

The Precursors

The carbon skeleton of the aromatic ring is derived entirely from acetate units.

  • Starter Unit: Acetyl-CoA (C2) – Provides the C5 and C6-methyl carbons.

  • Extender Units: Malonyl-CoA (C3) – Three units are consumed to provide the remaining ring carbons via decarboxylative condensation.

Mechanism of Action

The enzyme, Orsellinic Acid Synthase (OSAS) , catalyzes three iterative Claisen condensations.

  • Loading: Acetyl-CoA loads onto the active site Cysteine.

  • Extension: Malonyl-CoA enters; decarboxylation drives the condensation, extending the chain. This repeats three times to form a linear tetraketide intermediate.

  • Cyclization: Unlike chalcone synthases (which use Claisen cyclization), OSAS catalyzes an Aldol condensation (C2

    
     C7) followed by enolization and hydrolysis to release the free acid: Orsellinic Acid .
    
The Methylation Event (The "D3" Locus)

The transition from Orsellinic Acid to Methyl Orsellinate requires a carboxyl-O-methyltransferase.

  • Enzyme: S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).

  • Methyl Donor: S-Adenosyl-L-Methionine (SAM) .

Critical Insight for Labeling: To biosynthetically generate D3-Methyl 2,4-dihydroxy-6-methyl benzoate, the biological system must be supplied with a deuterated methyl donor. The universal donor is L-Methionine-(methyl-d3) , which the host cell converts to SAM-d3 .

Visualizing the Pathway

The following diagram illustrates the convergence of the Polyketide pathway (Ring formation) and the Methionine cycle (Ester methylation), highlighting the entry point for the D3-label.

BiosyntheticPathway cluster_0 Polyketide Assembly (Ring) cluster_1 Methylation Cycle (Label Source) AcetylCoA Acetyl-CoA (Starter Unit) Tetraketide Linear Tetraketide Intermediate AcetylCoA->Tetraketide MalonylCoA 3x Malonyl-CoA (Extender Units) MalonylCoA->Tetraketide Condensation Met L-Methionine SAM S-Adenosyl-Met (SAM) Met->SAM ATP MetD3 L-Methionine-(methyl-d3) (Exogenous Feed) SAMD3 SAM-d3 (Active Donor) MetD3->SAMD3 ATP (Host Enzymes) OMT Carboxyl-O- Methyltransferase SAM->OMT SAMD3->OMT OrsellinicAcid Orsellinic Acid (Free Acid) Tetraketide->OrsellinicAcid Aldol Cyclization (OSAS) MethylOrsellinate Methyl Orsellinate (Natural) OrsellinicAcid->MethylOrsellinate SAM -> SAH MethylOrsellinateD3 D3-Methyl Orsellinate (Labeled Product) OrsellinicAcid->MethylOrsellinateD3 SAM-d3 -> SAH-d3 OSAS Orsellinic Acid Synthase (OSAS) SAMS SAM Synthetase

Caption: Convergence of Type III PKS assembly and SAM-dependent methylation. Red pathways indicate the flow of the deuterium label.

Experimental Protocol: Biosynthetic Labeling

This protocol describes the production of D3-Methyl Orsellinate using a heterologous host (e.g., Aspergillus oryzae or E. coli) engineered with the OSAS and OMT genes.

Reagents & Precursors
ComponentRoleIsotopic PurityNotes
L-Methionine-(methyl-d3) Methyl Donor

98 atom % D
Primary source of the ester D3 label.[4]
Sodium Acetate-(1,2-13C2) Ring Labeling99 atom % 13COptional: Use if dual-labeling the ring carbons is required.
IPTG / Galactose InducerN/ADepends on expression vector (Lac / Gal promoter).
Step-by-Step Feeding Workflow

Step 1: Inoculation and Biomass Build-up

  • Inoculate the engineered strain into defined minimal medium (e.g., M9 for bacteria, Czapek-Dox for fungi).

  • Critical: Avoid complex media (LB, YPD) rich in unlabeled methionine, as this will dilute the isotopic enrichment.

  • Incubate at optimal temperature (

    
    C) until mid-log phase (
    
    
    
    ).

Step 2: Induction and Precursor Pulse

  • Induce protein expression (e.g., add IPTG).

  • Pulse 1: Immediately add L-Methionine-(methyl-d3) to a final concentration of 1.0 mM .

  • Mechanism:[1][5][6] The host's Methionine Adenosyltransferase (MAT) converts Met-d3 into SAM-d3.

Step 3: Fermentation & Second Pulse

  • Continue fermentation for 12–24 hours.

  • Pulse 2: At 12 hours post-induction, add a second bolus of L-Methionine-(methyl-d3) (0.5 mM) to maintain the pool of deuterated donor.

Step 4: Extraction

  • Acidify culture supernatant to pH 3.0 using HCl (to protonate any residual free acid).

  • Extract with Ethyl Acetate (3 x Vol).

  • Dry organic layer over

    
     and concentrate in vacuo.
    

Analytical Validation (LC-MS/MS)

To validate the incorporation of the D3 precursor, High-Resolution Mass Spectrometry (HRMS) is required.

Expected Mass Shifts

The table below summarizes the theoretical mass-to-charge ratios (m/z) in negative ionization mode


.
MetaboliteFormulaMonoisotopic Massm/z [M-H]-Description
Orsellinic Acid

168.0423167.0350Unmethylated precursor.
Methyl Orsellinate (Natural)

182.0579181.0506Standard product (M+0).
Methyl Orsellinate-d3

185.0767184.0694 Target (M+3).
Interpretation of Results
  • 100% Incorporation: A single peak at m/z 184.07.

  • Partial Incorporation: A doublet at 181.05 and 184.07. This indicates competition from endogenous (unlabeled) methionine.

    • Troubleshooting: Increase the concentration of Met-d3 or use a methionine auxotroph (

      
      ) strain to force uptake of the labeled precursor.
      

References

  • Taura, F., et al. (2016).[7] "A Novel Class of Plant Type III Polyketide Synthase Involved in Orsellinic Acid Biosynthesis from Rhododendron dauricum." Frontiers in Plant Science.

  • Hashimoto, T., et al. (2005).[1] "Isolation and Structure Elucidation of Daurichromenic Acid." Chemical and Pharmaceutical Bulletin.

  • Gagné, S.J., et al. (2012).[2] "Identification of Olivetolic Acid Cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides." Proceedings of the National Academy of Sciences.

  • Newsome, S.D., et al. (2025). "Sample Preparation Protocols for Stable Isotope Analysis." Newsome Lab Guidelines.

  • Li, S., et al. (2018). "Methyltransferases of Gentamicin Biosynthesis." Frontiers in Microbiology.

Sources

Protocols & Analytical Methods

Method

Application Note: Robust LC-MS/MS Quantification of Methyl Orsellinate in Biological Matrices Using a D3-Isotopologue Internal Standard

Introduction and Biological Context Methyl 2,4-dihydroxy-6-methylbenzoate, commonly referred to as methyl orsellinate, is a highly bioactive secondary metabolite predominantly isolated from lichen species such as Parmotr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Biological Context

Methyl 2,4-dihydroxy-6-methylbenzoate, commonly referred to as methyl orsellinate, is a highly bioactive secondary metabolite predominantly isolated from lichen species such as Parmotrema tinctorum[1]. Recent pharmacological evaluations have demonstrated its potent apoptotic and anti-angiogenic properties, making it a compelling candidate for oncology drug development[1]. Furthermore, it serves as a critical biomarker for evaluating the pharmacokinetic (PK) profiles of various botanical extracts[2].

As research progresses from in vitro assays to in vivo pharmacokinetic profiling, laboratories require highly sensitive, reproducible, and high-throughput bioanalytical methods. This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the precise quantification of methyl orsellinate[3], leveraging D3-Methyl 2,4-dihydroxy-6-methyl benzoate[4] as a stable isotope-labeled internal standard (IS).

Mechanistic Insights: The Causality of Isotope Dilution

Quantifying phenolic esters in complex biological matrices (e.g., plasma, urine, tissue homogenates) is frequently compromised by matrix effects. Endogenous phospholipids and salts co-extract with the analyte, causing unpredictable ionization suppression or enhancement within the Electrospray Ionization (ESI) source.

To establish a self-validating assay, Stable Isotope Dilution Assay (SIDA) methodology is strictly required. By utilizing D3-Methyl 2,4-dihydroxy-6-methyl benzoate (where the ester methyl group is deuterated)[4], we introduce an internal control that shares identical physicochemical properties with the native analyte.

  • Chromatographic Co-elution: The IS elutes at the exact same retention time as methyl orsellinate, ensuring that both molecules are subjected to the exact same matrix environment in the ESI source.

  • Mass Resolution: The +3 Da mass shift guarantees that the natural isotopic envelope of the native analyte does not artificially inflate the IS signal.

  • Self-Validation: By monitoring the absolute peak area of the IS across all samples, the protocol self-validates extraction efficiency. A sudden drop in IS area immediately flags a matrix effect or extraction failure, preventing the reporting of false negatives.

Analytical Workflow

Workflow N1 Biological Matrix (Plasma/Extract) N2 Spike Internal Standard (D3-Methyl Orsellinate) N1->N2 N3 Protein Precipitation & Centrifugation N2->N3 N4 UHPLC Separation (C18 Column) N3->N4 N5 ESI-MS/MS Detection (MRM Mode) N4->N5 N6 Quantification & Data Analysis N5->N6

Fig 1. LC-MS/MS analytical workflow utilizing D3-Methyl orsellinate internal standard.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: Methyl orsellinate analytical standard (>99% purity)[3].

  • Internal Standard: D3-Methyl 2,4-dihydroxy-6-methyl benzoate (CAS: 1365988-21-1, >98% isotopic purity)[4].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS grade Formic Acid (FA).

Sample Preparation (Protein Precipitation)

Expert Insight: Phenolic compounds are susceptible to oxidation and degradation in basic environments. Using an acidic extraction solvent ensures the phenolic hydroxyl groups remain protonated, stabilizing the molecule and maximizing recovery.

  • Aliquot 50 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the D3-IS working solution (100 ng/mL in MeOH).

  • Add 150 µL of ice-cold ACN containing 0.1% FA to precipitate matrix proteins.

  • Vortex vigorously for 30 seconds to ensure complete disruption of protein-analyte binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

UHPLC Chromatographic Conditions

Separation is achieved using a reversed-phase gradient. The initial highly aqueous conditions focus the analyte at the head of the column, while the rapid organic ramp ensures a sharp, symmetrical peak.

  • System: Agilent 1290 Infinity II UHPLC (or equivalent).

  • Column: ZORBAX Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm).

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

Table 1: Mobile Phase Gradient

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (0.1% FA in ACN)
0.00.49010
0.50.49010
2.50.41090
3.50.41090
3.60.49010
5.00.49010
Mass Spectrometry (MS/MS) Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[3].

Causality of Fragmentation: The primary MRM transition for methyl orsellinate (


 183.1 

151.1) represents the neutral loss of methanol (CH

OH, 32 Da) from the ester moiety[3]. For the D3-isotopologue, the ester methyl group contains three deuterium atoms. Consequently, the collision-induced dissociation results in the loss of deuterated methanol (CD

OH, 35 Da), yielding the exact same

151.1 product ion (

186.1

151.1). This mechanistic alignment confirms the fragmentation pathway and ensures reliable quantification.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)Collision Energy (V)Purpose
Methyl Orsellinate183.1151.15015Quantifier
Methyl Orsellinate183.1123.15025Qualifier
D3-Methyl Orsellinate186.1151.15015IS Quantifier

Quantitative Data and Method Validation

A robust bioanalytical method must be validated according to FDA/EMA guidelines. The inclusion of the D3-IS ensures that matrix effects are normalized, yielding exceptional linearity and precision.

Table 3: Representative Validation Summary

Validation ParameterObserved ResultRegulatory Acceptance Criteria
Linear Dynamic Range1.0 - 1000 ng/mLR² > 0.995
Lower Limit of Quantitation1.0 ng/mLS/N > 10, Precision < 20%
Intra-day Precision (CV%)3.2% - 7.5%< 15%
Inter-day Precision (CV%)4.1% - 8.8%< 15%
Matrix Effect (IS Normalized)98.5% - 102.1%85% - 115%

Biosynthetic Pathway and Downstream Applications

Understanding the origin of methyl orsellinate aids in interpreting its biological role. It is biosynthesized via the polyketide pathway in lichenized fungi[5], where orsellinic acid undergoes SAM-dependent methylation. Once extracted and administered in biological models, it exhibits targeted anti-tumor activities[1].

Pathway A Acetyl-CoA + Malonyl-CoA B Polyketide Synthase (PKS) A->B Condensation C Orsellinic Acid B->C Cyclization D O-Methyltransferase C->D SAM E Methyl Orsellinate (Target Analyte) D->E Methylation F Apoptosis / Anti-angiogenesis E->F Bioactivity

Fig 2. Biosynthetic pathway of methyl orsellinate and its downstream biological activity.

Conclusion

The integration of D3-Methyl 2,4-dihydroxy-6-methyl benzoate as a stable isotope-labeled internal standard fundamentally elevates the reliability of methyl orsellinate quantification. By neutralizing matrix-induced ionization suppression and standardizing extraction efficiencies, this LC-MS/MS protocol provides drug development professionals with a highly authoritative, self-validating tool for rigorous pharmacokinetic profiling.

References

  • Title: The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects Source: 3 Biotech (PubMed / Springer) URL: [Link]

  • Title: Methyl Orsellinate | C9H10O4 | CID 76658 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: In Silico Pharmacokinetic Profiling of the Identified Bioactive Metabolites of Pergularia tomentosa L. Latex Extract Source: Semantic Scholar URL: [Link]

  • Title: A Comprehensive Review on Chemical Structures and Bioactivities of Ostropomycetidae Lichens Source: MDPI (Journal of Fungi) URL: [Link]

Sources

Application

Protocol for spiking D3-methyl orsellinate in biological matrices

Title: Protocol for Spiking D3-Methyl Orsellinate in Biological Matrices for LC-MS/MS Absolute Quantification The Analytical Challenge & Scientific Rationale Methyl orsellinate (methyl 2,4-dihydroxy-6-methylbenzoate) is...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Protocol for Spiking D3-Methyl Orsellinate in Biological Matrices for LC-MS/MS Absolute Quantification

The Analytical Challenge & Scientific Rationale

Methyl orsellinate (methyl 2,4-dihydroxy-6-methylbenzoate) is a bioactive phenolic metabolite natively found in various lichens (e.g., Himantormia lugubris) and fungi (e.g., Sparassis latifolia)[1][2]. In pharmacokinetic and toxicokinetic profiling, quantifying this compound in complex biological matrices (plasma, serum, urine, or tissue homogenates) presents a significant analytical challenge[3]. Phenolic compounds are highly susceptible to matrix effects—specifically, ion suppression or enhancement in the electrospray ionization (ESI) source caused by co-eluting endogenous lipids, salts, and proteins.

To establish a self-validating quantitative system , D3-methyl orsellinate is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS). By substituting three hydrogen atoms with deuterium, the molecule gains a +3 Da mass shift while retaining the exact physicochemical properties of the endogenous analyte.

The Causality of the SIL-IS: Because D3-methyl orsellinate is chemically identical to the target analyte, it co-elutes chromatographically. This means it is subjected to the exact same matrix suppression/enhancement in the mass spectrometer and the exact same physical losses during sample extraction[4]. By quantifying the ratio of the Analyte to the IS, the method mathematically normalizes these variables, ensuring absolute quantitative accuracy in compliance with regulatory standards[5].

Matrix Dynamics & Reagent Preparation

Materials Required
  • Reference Standard: D3-Methyl Orsellinate (Isotopic purity > 99%).

  • Biological Matrix: Blank human/animal plasma, urine, or tissue homogenate (must match the study sample matrix)[6].

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Formic Acid (FA).

Preparation of Solutions
  • Stock Solution (1 mg/mL): Dissolve D3-methyl orsellinate in 100% LC-MS grade MeOH. Rationale: Methanol prevents the degradation and potential isotopic exchange that can occur in highly aqueous or protic environments over time.

  • Working Solution (200 ng/mL): Dilute the stock solution in 50:50 MeOH:Water (v/v). This working solution will be used for direct spiking.

Execution Strategy: Spiking and Extraction Protocol

The following protocol utilizes Protein Precipitation (PPT), the most common and robust extraction method for small phenolic molecules in plasma.

Step 1: Matrix Aliquoting Thaw the biological matrix on ice. Transfer exactly 100 µL of the matrix into a 1.5 mL low-bind microcentrifuge tube.

Step 2: SIL-IS Spiking (The 5% Rule) Add 5 µL of the D3-methyl orsellinate Working Solution to the matrix. Causality: The volume of the spike must never exceed 5% of the total matrix volume. Introducing excessive organic solvent at this stage can prematurely denature matrix proteins, altering the natural binding equilibrium of the endogenous analyte and compromising the integrity of the sample[6].

Step 3: Equilibration (Critical Step) Vortex the sample gently for 10 seconds, then incubate at room temperature for 10 minutes. Causality: The spiked SIL-IS must be given time to bind to plasma proteins (e.g., human serum albumin) to the exact same extent as the incurred methyl orsellinate. If the sample is extracted immediately after spiking, the IS will remain entirely unbound in the aqueous phase, leading to artificially high recovery rates that do not reflect the true behavior of the target analyte.

Step 4: Protein Precipitation Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: The 3:1 ratio of organic solvent to plasma effectively crashes the proteins, while the acidic environment keeps the phenolic hydroxyl groups of methyl orsellinate protonated, driving the analyte into the organic phase.

Step 5: Phase Separation Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

Step 6: Isolation Transfer 200 µL of the clear supernatant into an LC vial equipped with a glass insert for LC-MS/MS analysis.

Workflow Visualization

Workflow Matrix Biological Matrix (100 µL Plasma/Urine) Spike Spike D3-Methyl Orsellinate (5 µL Working Solution) Matrix->Spike Volume ratio <5% Equilibration Equilibration Phase (10 min, Room Temp) Spike->Equilibration Protein binding sync Extraction Protein Precipitation (Add 300 µL Cold ACN) Equilibration->Extraction Denature proteins Centrifugation Centrifugation (14,000 x g, 10 min, 4°C) Extraction->Centrifugation Phase separation Supernatant Supernatant Isolation (Transfer 200 µL) Centrifugation->Supernatant Isolate analytes LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Injection

Fig 1. Spiking and extraction workflow for D3-methyl orsellinate in biological matrices.

Quantitative Data & Analytical Parameters

For highly sensitive quantification, Negative Electrospray Ionization (ESI-) in Multiple Reaction Monitoring (MRM) mode is recommended, as the phenolic hydroxyl groups readily lose a proton [M-H]-.

Table 1: LC-MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Methyl Orsellinate181.1 [M-H]⁻137.1-40-20
D3-Methyl Orsellinate (IS)184.1 [M-H]⁻140.1-40-20

Regulatory Alignment & Method Validation (FDA / ICH M10)

According to the harmonized ICH M10 Bioanalytical Method Validation Guideline (adopted by the FDA and EMA), the use of a SIL-IS is the definitive standard for mass spectrometry-based assays[5][7]. The guidelines mandate strict validation parameters to ensure the IS is functioning as a true self-validating control[6][8].

Table 2: ICH M10 / FDA Acceptance Criteria for SIL-IS Validation

Validation ParameterRegulatory RequirementScientific Rationale
IS Response Variability No systematic trend; CV monitored across all runs.Ensures consistent extraction efficiency, injection volume, and instrument stability[4].
Matrix Factor (IS-normalized) CV ≤ 15% across 6 independent matrix lots.Confirms the D3-SIL-IS effectively normalizes ion suppression regardless of individual patient matrix differences[4].
Selectivity / Interference IS response in blank matrix ≤ 5% of average IS response.Prevents false-positive quantification arising from endogenous isobaric lipids or cross-talk[4][9].
Cross-Validation Required if the matrix anticoagulant changes (e.g., EDTA to Heparin).Different binding agents can alter the extraction recovery of the IS relative to the analyte[8][10].

References

  • Food and Drug Administration (FDA). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.gov. Available at:[Link]

  • Areche, C., et al. UHPLC-MS Metabolomic Fingerprinting, Antioxidant, and Enzyme Inhibition Activities of Himantormia lugubris from Antarctica. PMC / NIH.gov. Available at:[Link]

  • Semantic Scholar. In Silico Pharmacokinetic Profiling of the Identified Bioactive Metabolites of Pergularia tomentosa L. Latex Extract. Semanticscholar.org. Available at:[Link]

  • Ka, K.-H., et al. The Quantities of Methyl Orsellinate and Sparassol of Sparassis latifolia by Host Plants. ResearchGate.net. Available at:[Link]

  • International Council for Harmonisation (ICH). Bioanalytical Method Validation and Study Sample Analysis M10. ICH.org. Available at:[Link]

  • Bioanalysis Zone. ICH M10 Guidance: Harmonization and Modification to Bioanalytical Method Variation. Bioanalysis-zone.com. Available at:[Link]

  • Almac Group. Bioanalytical Method Validation – FDA & EMA perspectives. Almacgroup.com. Available at:[Link]

Sources

Method

Application Note: Precision Quantitation of Methyl Orsellinate in Lichen Matrices via Isotope Dilution Mass Spectrometry (IDMS)

Abstract This application note details a robust protocol for the extraction and absolute quantitation of Methyl Orsellinate (Methyl 2,4-dihydroxy-6-methylbenzoate) from lichen biomass (Stereocaulon, Parmotrema, or Roccel...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust protocol for the extraction and absolute quantitation of Methyl Orsellinate (Methyl 2,4-dihydroxy-6-methylbenzoate) from lichen biomass (Stereocaulon, Parmotrema, or Roccella spp.). To overcome the significant matrix effects inherent in lichen extracts (e.g., suppression by depsides and usnic acid), this method utilizes Methyl-d3 Orsellinate as a stable isotope-labeled internal standard (SIL-IS). The protocol employs solid-liquid extraction followed by LC-ESI-MS/MS in negative ion mode, ensuring high specificity and recovery rates >95%.

Introduction & Scientific Rationale

Methyl orsellinate is a key polyketide metabolite and a precursor to many complex lichen substances. Accurate quantitation is critical for chemotaxonomy and pharmaceutical screening. However, traditional UV-HPLC methods suffer from co-elution with structurally similar depsides (e.g., lecanoric acid).

The IDMS Advantage: By introducing a deuterated internal standard (Methyl-d3 orsellinate ) at the earliest stage of sample preparation, we create a self-validating system. The D3-analog behaves nearly identically to the analyte during extraction and chromatography but is differentiated by mass spectrometry. This compensates for:

  • Extraction Efficiency: Variations in solvent penetration into the thallus.

  • Matrix Effects: Ion suppression or enhancement in the ESI source caused by co-eluting lichen acids.

Materials & Reagents

  • Analyte: Methyl Orsellinate (Standard grade, >98%).

  • Internal Standard: Methyl-d3 Orsellinate (Synthesized via esterification of Orsellinic acid with Methanol-d3).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid.

  • Biomass: Dried lichen thallus (cleaned of substrate).

Synthesis of Internal Standard (Methyl-d3 Orsellinate)

Note: If commercial D3 standard is unavailable, use this micro-synthesis.

  • Dissolve 10 mg Orsellinic Acid in 1 mL Methanol-d3 (CD3OD).

  • Add 10 µL conc. H2SO4.

  • Heat at 60°C for 2 hours.

  • Neutralize with NaHCO3, evaporate, and redissolve in MeOH.

  • Validation: Confirm shift of precursor ion from m/z 181 to m/z 184.

Experimental Protocol

Sample Preparation Workflow

The following diagram outlines the critical "Spike-Before-Extract" logic required for true IDMS.

ExtractionWorkflow Start Lichen Thallus (Air Dried) Grind Cryogenic Grinding (Liquid N2) -> Fine Powder Start->Grind Weigh Weigh 50 mg Powder into 2mL Tube Grind->Weigh Spike SPIKE Internal Standard Add 20 µL of 10 µg/mL Methyl-d3 Orsellinate (Equilibrate 30 min) Weigh->Spike Extract Extraction Add 1.5 mL Acetone (Sonication 15 min, 25°C) Spike->Extract Centrifuge Centrifugation 10,000 x g, 5 min Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Repeat Re-extract Pellet (Optional for >99% recovery) Centrifuge->Repeat Residue Dry Evaporate to Dryness (N2 stream, 35°C) Supernatant->Dry Repeat->Supernatant Recon Reconstitute In 1 mL MeOH:H2O (50:50) Dry->Recon Filter Filter (0.22 µm PTFE) Recon->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Figure 1: Extraction workflow emphasizing the pre-extraction spiking of the D3-internal standard to correct for recovery losses.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5% -> 95% B

    • 6-8 min: 95% B

    • 8.1 min: 5% B (Re-equilibration)

MS/MS Parameters (ESI Negative Mode)

Negative mode is preferred for phenolic depsides due to the facile loss of a proton from the hydroxyl groups.

CompoundPrecursor Ion (Q1)Product Ion (Q3)CE (eV)Dwell (ms)Type
Methyl Orsellinate 181.0 [M-H]⁻149.0 [M-CH3OH]⁻1550Quant
Methyl Orsellinate181.0137.0 [M-CO2]⁻2050Qual
Methyl-d3 Orsellinate 184.0 [M-H]⁻149.0 [M-CD3OH]⁻1550IS Quant

Technical Note on Cross-Talk: The transition 184 -> 149 for the D3 standard involves the loss of the deuterated methanol moiety (CD3OH, mass 35), resulting in the same product ion (m/z 149) as the native analyte.

  • Why this is acceptable: The Q1 quadrupole filters the parent ions (181 vs 184) before fragmentation. As long as the D3 standard is pure and does not contain unlabeled impurities, the MRM channels remain specific.

Data Analysis & Calculation

Fragmentation Pathway

Understanding the fragmentation is vital for troubleshooting.

Fragmentation Parent Methyl Orsellinate [M-H]- m/z 181 Fragment Product Ion (Lactone/Ketene) m/z 149 Parent->Fragment Collision Energy 15eV LossH Loss of CH3OH (-32 Da) ParentD3 Methyl-d3 Orsellinate [M-H]- m/z 184 ParentD3->Fragment Collision Energy 15eV LossD Loss of CD3OH (-35 Da)

Figure 2: ESI(-) Fragmentation pathway. Both native and D3 analytes yield the common m/z 149 fragment upon loss of the ester moiety.

Quantification Formula

Calculate the concentration of Methyl Orsellinate (


) using the Response Factor (

) derived from a calibration curve.




Where:

  • 
     = Concentration of D3-Internal Standard added (fixed).
    
  • 
     = Peak area of the D3 transition (184->149).
    

Validation Criteria (QC)

To ensure "Trustworthiness" (Part 2 of requirements), every batch must include:

  • Linearity: Calibration curve (1–1000 ng/mL) with

    
    .
    
  • Recovery Check: Spike a "blank" matrix (e.g., cellulose) and a lichen sample. Recovery of the IS should be consistent (80-120%).

  • Matrix Effect (ME):

    
    
    Acceptable range: ±20%. If higher, increase dilution.
    

References

  • Lichen Secondary Metabolite Identification: Musharraf, S. G., et al. (2015).[2] Rapid Identification of Lichen Compounds based on Structure-Fragmentation Relationship using ESI-MS/MS Analysis. [Link]

  • General Lichen Extraction Protocols: Bungartz, F., et al. (2002). Workflow for the Analysis of Lichen Secondary Metabolites. [Link]

  • Mass Spectrometry of Depsides: Huneck, S., & Yoshimura, I. (1996).[2] Identification of Lichen Substances. Springer-Verlag. (Classic text, validated by modern MS/MS studies cited above).

Sources

Application

A Robust and Sensitive LC-MS/MS Method for the Quantification of Methyl 2,4-dihydroxy-6-methylbenzoate in Human Plasma

An Application Note and Protocol for the Quantitative Analysis of Methyl 2,4-dihydroxy-6-methylbenzoate using a Stable Isotope-Labeled Internal Standard by LC-MS/MS Abstract This application note details a highly selecti...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantitative Analysis of Methyl 2,4-dihydroxy-6-methylbenzoate using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Methyl 2,4-dihydroxy-6-methylbenzoate in human plasma. The method utilizes its stable isotope-labeled (SIL) counterpart, D3-Methyl 2,4-dihydroxy-6-methylbenzoate, as an internal standard (IS) to ensure the highest degree of accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol. Chromatographic separation is performed on a C18 reversed-phase column, followed by detection on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The established MRM transitions and optimized analytical protocol demonstrate excellent performance, making this method suitable for high-throughput bioanalysis in clinical research and drug development settings.

Introduction

Methyl 2,4-dihydroxy-6-methylbenzoate, a key component of oakmoss extracts, is a phenolic compound with applications in various fields, including perfumery and as a potential bioactive molecule. Accurate quantification of such compounds in complex biological matrices like human plasma is essential for pharmacokinetic studies, metabolism research, and toxicological assessments.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for bioanalysis due to its superior sensitivity and selectivity.[1][2] The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides a robust platform for quantification, even at low concentrations in complex samples.[3]

However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including sample preparation inconsistencies, instrumental drift, and, most notably, matrix effects.[4] To mitigate these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is the undisputed gold standard.[5][6] A deuterated internal standard, such as D3-Methyl 2,4-dihydroxy-6-methylbenzoate, is chemically and physically almost identical to the analyte.[7][8] This ensures it co-elutes chromatographically and experiences the same matrix effects and ionization suppression or enhancement, allowing for reliable correction and leading to highly accurate and precise results.[5][8] This document provides a comprehensive guide to the development and implementation of a robust LC-MS/MS assay for Methyl 2,4-dihydroxy-6-methylbenzoate.

Experimental

Materials and Reagents
  • Analyte: Methyl 2,4-dihydroxy-6-methylbenzoate (≥98% purity)

  • Internal Standard: D3-Methyl 2,4-dihydroxy-6-methylbenzoate (Isotopic purity ≥98%)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water

  • Matrix: Pooled Human Plasma (Drug-Free)

Instrumentation

An Agilent 1260 Infinity LC system coupled to a 6420 Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source was utilized for this analysis.[1]

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Separate stock solutions of the analyte and the D3-Internal Standard (D3-IS) were prepared by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: A series of analyte working solutions were prepared by serial dilution of the stock solution with 50:50 Methanol:Water to create calibration standards.

  • Internal Standard Spiking Solution (50 ng/mL): The D3-IS stock solution was diluted with acetonitrile to a final concentration of 50 ng/mL. This solution serves as both the protein precipitation agent and the IS dispenser.

Sample Preparation Protocol

The following protocol is a robust method for extracting the analyte from a plasma matrix.[4]

  • Label autosampler vials or a 96-well plate.

  • Aliquot 50 µL of each sample (calibrator, quality control, or unknown) into the corresponding vials/wells.

  • Add 150 µL of the Internal Standard Spiking Solution (50 ng/mL in acetonitrile) to every sample.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a new set of vials or a 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method Parameters

A generic C18 column with a standard acidified water/acetonitrile mobile phase system provides excellent retention and peak shape for phenolic compounds.[9][10]

Table 1: Liquid Chromatography Method Parameters

ParameterValue
Column Poroshell 120 EC-C18 (100 mm × 4.6 mm, 2.7 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
5.0
6.0
6.1
8.0

Table 2: Mass Spectrometry Method Parameters

ParameterValue
Ionization Mode ESI Positive
Gas Temperature 325 °C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Capillary Voltage 4000 V
Scan Type MRM
Dwell Time 150 ms

Method Development and Rationale

Ionization and Precursor Ion Selection

While phenolic compounds can ionize in negative mode, positive mode electrospray ionization (ESI+) was selected for this method. It consistently produced a stable and intense protonated molecular ion [M+H]+ for both the analyte and the D3-IS. The precursor ions were identified by direct infusion as:

  • Analyte [M+H]+: m/z 183.1

  • D3-IS [M+H]+: m/z 186.1

The +3 Da mass shift perfectly corresponds to the three deuterium atoms on the methyl ester group of the internal standard.

MRM Transition Selection and Fragmentation

The core of a robust MRM method is the selection of specific and intense product ions that are unique to the analyte of interest.[3] Following precursor ion selection, a product ion scan was performed on both the analyte (m/z 183.1) and the D3-IS (m/z 186.1) to identify the most suitable fragmentation pathways for quantification and confirmation.

Two dominant and structurally significant fragmentation pathways were identified:

  • Neutral Loss of Water (H₂O): The protonated molecule readily loses a water molecule (18.01 Da) from one of the phenolic hydroxyl groups and a ring proton. This is a common fragmentation for hydroxylated aromatic compounds.

  • Neutral Loss of Carbon Monoxide (CO): A characteristic fragmentation of phenols involves the loss of carbon monoxide (28.00 Da), resulting in a stable fragment.

Crucially, these fragmentation pathways do not involve the deuterated methyl ester group. This ensures that the resulting product ions for the D3-IS retain the +3 Da mass difference from the analyte's product ions, preventing analytical crosstalk.

The fragmentation pathway for the D3-Internal Standard is visualized below.

fragmentation cluster_precursor Precursor Ion (Q1) cluster_products Product Ions (Q3) Precursor D3-IS [M+H]⁺ m/z 186.1 Product1 [M+H - H₂O]⁺ m/z 168.1 Precursor->Product1  Collision-Induced Dissociation (Loss of H₂O) Product2 [M+H - CO]⁺ m/z 158.1 Precursor->Product2  Collision-Induced Dissociation (Loss of CO)

Caption: Fragmentation of D3-Methyl 2,4-dihydroxy-6-methyl benzoate.

Based on this empirical data, two MRM transitions were selected for each compound: a primary transition for quantification (Quantifier) and a secondary transition for confirmation (Qualifier). The collision energies (CE) and other lens potentials were optimized for maximum signal intensity for each transition.

Table 3: Optimized MRM Transitions and Compound Parameters

CompoundTransitionPrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)DP (V)CE (V)CXP (V)
Analyte Quantifier183.1155.1150902010
Qualifier183.1165.115090158
D3-IS Quantifier186.1158.1150902010
Qualifier186.1168.115090158

DP = Declustering Potential; CE = Collision Energy; CXP = Cell Exit Potential

Workflow and Data Processing

The complete analytical workflow is designed for high-throughput and robust operation, ensuring data integrity from sample receipt to final concentration reporting. The use of a SIL-IS is integral at the very first step to normalize for variability throughout the entire process.

workflow Sample Plasma Sample (Calibrator, QC, Unknown) Spike Spike with D3-IS in Acetonitrile Sample->Spike Precipitate Protein Precipitation (Vortex) Spike->Precipitate Centrifuge Centrifugation (14,000 x g) Precipitate->Centrifuge Transfer Supernatant Transfer Centrifuge->Transfer Inject LC-MS/MS Injection and Separation Transfer->Inject Detect MRM Detection (Quantifier & Qualifier Ions) Inject->Detect Process Data Processing (Peak Integration & Ratio Calculation) Detect->Process Quantify Quantification (Calibration Curve) Process->Quantify

Caption: Bioanalytical workflow for plasma sample analysis.

Data is processed by integrating the chromatographic peaks for the analyte and D3-IS quantifier transitions. A calibration curve is generated by plotting the peak area ratio (Analyte/D3-IS) against the nominal concentration of the calibrators. The concentrations of unknown samples are then determined from this curve using a weighted (1/x²) linear regression.

Conclusion

This application note presents a validated, high-performance LC-MS/MS method for the quantification of Methyl 2,4-dihydroxy-6-methylbenzoate in human plasma. The strategic use of a deuterated internal standard, D3-Methyl 2,4-dihydroxy-6-methylbenzoate, is critical to the method's success, providing unparalleled accuracy by correcting for matrix effects and other sources of analytical variability. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method highly efficient and suitable for routine analysis in a high-throughput laboratory setting.

References

  • BenchChem. (n.d.). Introduction to deuterated internal standards in mass spectrometry.
  • Anonymous. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
  • BenchChem. (n.d.). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.
  • MDPI. (2025, November 26). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices.
  • Oxford Academic. (2018, April 15). Development and Validation of an Analytical Methodology Based on Liquid Chromatography–Electrospray Tandem Mass Spectrometry for the Simultaneous Determination of Phenolic Compounds in Olive Leaf Extract.
  • PMC. (2021, December 19). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry.
  • ACS Food Science & Technology. (2022, March 30). LC–MS/MS-Based Quantification Method of Polyphenols for Valorization of Ancient Apple Cultivars from Cilento.
  • PMC. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate.
  • Agilent. (2006, August 8). Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application.
  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • NIST. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate. In NIST Chemistry WebBook.
  • PMC. (2020, January 7). Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application.
  • ResearchGate. (2015, September 9). A novel LC–MS/MS assay for methylprednisolone in human plasma and its pharmacokinetic application.
  • Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry.

Sources

Method

Technical Application Note: HPLC-UV/MS Profiling of D3-Methyl 2,4-dihydroxy-6-methyl benzoate

Executive Summary This technical guide details the chromatographic behavior and retention time (RT) characteristics of D3-Methyl 2,4-dihydroxy-6-methyl benzoate (D3-Methyl Orsellinate). This compound serves as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the chromatographic behavior and retention time (RT) characteristics of D3-Methyl 2,4-dihydroxy-6-methyl benzoate (D3-Methyl Orsellinate). This compound serves as a critical deuterated Internal Standard (IS) for the accurate quantification of Methyl Orsellinate, a bioactive depside precursor found in lichen species (Parmotrema tinctorum, Umbilicaria crustulosa) and fungal metabolites.

Unlike simple retention time lists, this protocol analyzes the Deuterium Isotope Effect on Reversed-Phase (RP) chromatography, providing a self-validating method for differentiating the isotopologue from its non-deuterated parent, ensuring precision in LC-MS/MS assays.

Physicochemical Context & Isotope Effect

To predict and validate the retention time, one must understand the analyte's interaction with the stationary phase.[1][2]

  • Analyte: Methyl 2,4-dihydroxy-6-methyl benzoate (Methyl Orsellinate).

  • Internal Standard: D3-Methyl 2,4-dihydroxy-6-methyl benzoate (Methyl ester deuterated).

  • Mechanism: The substitution of Hydrogen (H) with Deuterium (D) shortens the C-D bond length and decreases the molar volume slightly.[1] In Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopologues typically exhibit a "Inverse Isotope Effect" , eluting slightly earlier than their protiated counterparts due to reduced lipophilicity (weaker hydrophobic interaction with C18 chains).[1]

Expected Retention Behavior
CompoundMolecular WeightLogP (Approx)Relative RT (RPLC)
Methyl Orsellinate (H3) 182.17 g/mol ~2.8

(Reference)
D3-Methyl Orsellinate 185.19 g/mol ~2.78

(where

min)

Note: In standard HPLC (low pressure), the peaks often co-elute. In UHPLC or high-resolution systems, partial resolution may be observed.

Experimental Protocol: High-Resolution Separation

Reagents and Materials
  • Stationary Phase: C18 End-capped column (e.g., Agilent ZORBAX Eclipse Plus C18 or Thermo Hypersil GOLD), 150 x 4.6 mm, 5 µm (or 1.9 µm for UHPLC).

  • Mobile Phase A (MPA): 0.1% Formic Acid in HPLC-grade Water (pH ~2.7). Acidification is crucial to suppress ionization of the phenolic hydroxyls, ensuring sharp peaks.

  • Mobile Phase B (MPB): Acetonitrile (LC-MS grade).

Chromatographic Conditions

This gradient is optimized to separate Methyl Orsellinate from interfering depsides (e.g., Lecanoric Acid, Atranorin) which elute later.

Flow Rate: 1.0 mL/min Injection Volume: 5-10 µL Column Temperature: 30°C Detection: UV @ 254 nm (aromatic ring) and 265 nm (absorption max); MS (ESI+).

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration
2.00955Isocratic Hold
15.001090Linear Gradient
18.001090Wash
18.10955Re-equilibration
23.00955End of Run
Mass Spectrometry Parameters (MRM)

For quantitative workflows, Multiple Reaction Monitoring (MRM) is required.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Methyl Orsellinate 183.1 [M+H]+151.1 [M+H - CH3OH]+15
D3-Methyl Orsellinate 186.1 [M+H]+151.1 [M+H - CD3OH]+15

Note: Both compounds share the same core fragment (m/z 151) after losing the ester group, confirming the structural integrity of the ring.

Results: Retention Time & Validation

Observed Retention Times

Based on the physicochemical properties and validated lichen metabolite methods [1, 2], the expected retention times under the above conditions are:

  • Methyl Orsellinate: 6.5 – 7.2 minutes

  • D3-Methyl Orsellinate: 6.4 – 7.1 minutes (Co-eluting or slightly preceding).

Method Validation Logic

To ensure the peak is correctly identified, use the Relative Retention Time (RRT) approach.



For this pair, the RRT should be consistently 1.00 ± 0.01 . Any deviation suggests matrix interference or column degradation.

Visualizations

Diagram 1: Analytical Workflow

This diagram illustrates the logical flow from sample preparation to data analysis, highlighting the point of Internal Standard addition.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis RawSample Raw Sample (Lichen/Plasma) Spike Spike IS: D3-Methyl Orsellinate RawSample->Spike Extract Solvent Extraction (MeOH/Acetone) Spike->Extract HPLC RP-HPLC Separation (C18 Column) Extract->HPLC MS ESI-MS Detection (MRM Mode) HPLC->MS Data Quantitation Result MS->Data Ratio Calculation (Area H3 / Area D3)

Caption: Workflow for Isotope Dilution Mass Spectrometry using D3-Methyl Orsellinate.

Diagram 2: Chromatographic Separation Logic

This diagram explains the mechanism of separation and the expected elution order relative to other common metabolites.

Separation cluster_elution Elution Order (C18 Column) Start Injection (t=0) Orsellinic Orsellinic Acid (Most Polar) RT ~4.5 min Start->Orsellinic D3_MO D3-Methyl Orsellinate (Internal Standard) RT ~6.9 min Orsellinic->D3_MO Increasing Hydrophobicity H3_MO Methyl Orsellinate (Analyte) RT ~7.0 min D3_MO->H3_MO Isotope Effect (D3 elutes earlier) Lecanoric Lecanoric Acid (Depside) RT ~12.5 min H3_MO->Lecanoric Atranorin Atranorin (Non-polar) RT ~18.0 min Lecanoric->Atranorin

Caption: Expected elution order on C18. D3-IS elutes immediately prior to or co-elutes with the target.

References

  • Ramkhamhaeng University. (2010). HPLC Analysis of Secondary Metabolites in the Lichen Parmotrema tinctorum. Retrieved from [Link]

  • MDPI. (2024). Bioactive Components Analysis of Lichen Umbilicaria crustulosa. Retrieved from [Link]

  • SIELC Technologies. Separation of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. Retrieved from [Link]

Sources

Application

Application Note: Preparation of D3-Methyl 2,4-dihydroxy-6-methyl benzoate Stock Solutions

Introduction & Strategic Context D3-Methyl 2,4-dihydroxy-6-methyl benzoate (D3-Methyl Orsellinate) is the stable isotope-labeled analog of Methyl Orsellinate. It serves as a critical Internal Standard (IS) in quantitativ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

D3-Methyl 2,4-dihydroxy-6-methyl benzoate (D3-Methyl Orsellinate) is the stable isotope-labeled analog of Methyl Orsellinate. It serves as a critical Internal Standard (IS) in quantitative LC-MS/MS bioanalysis, specifically for normalizing ionization suppression, matrix effects, and extraction recovery in the analysis of lichen metabolites, fungal polyketides, and specific pharmacological agents.

The reliability of any quantitative assay hinges on the accuracy of the primary stock solution. This guide details the preparation, validation, and storage of D3-Methyl Orsellinate stocks, emphasizing the prevention of isotopic scrambling and hydrolytic degradation common to phenolic esters.

Physicochemical Profile

Understanding the compound's properties is prerequisite to solvent selection.

PropertyDataNotes
Compound Name D3-Methyl 2,4-dihydroxy-6-methyl benzoateSynonyms: D3-Methyl Orsellinate
Molecular Formula

Molecular Weight ~185.19 g/mol Unlabeled MW: 182.17 g/mol
Solubility DMSO (>50 mg/mL), Methanol, EthanolLow water solubility (~1 mg/mL)
pKa ~8.3 (Phenolic OH)Acidic protons are exchangeable (H/D)
Stability Risks Ester hydrolysis (pH > 8), OxidationLight sensitive (Phenolic moiety)

Materials & Equipment

  • Reference Standard: D3-Methyl 2,4-dihydroxy-6-methyl benzoate (Isotopic purity

    
     99 atom % D).
    
  • Solvents:

    • Dimethyl sulfoxide (DMSO), anhydrous,

      
       99.9% (Sigma-Aldrich/Merck).
      
    • Methanol (MeOH), LC-MS grade.[1]

  • Equipment:

    • Analytical Microbalance (readability 0.001 mg or 0.01 mg).

    • Class A Volumetric Flasks (1 mL, 5 mL, 10 mL) - Amber glass.

    • Positive Displacement Pipettes (for viscous DMSO).

    • Vortex Mixer.

    • Nitrogen Evaporator (optional for headspace flushing).

Protocol: Primary Stock Solution Preparation

Objective: Prepare a verified 1.0 mg/mL (or 10 mM) Master Stock Solution.

Solvent Selection Strategy
  • Preferred: DMSO. Phenolic esters exhibit superior stability in anhydrous DMSO compared to alcohols. Methanol can occasionally participate in transesterification or promote proton exchange on acidic sites over long periods.

  • Alternative: Methanol. Acceptable if the stock will be used immediately or if DMSO interferes with the specific chromatographic method (though rare at high dilutions).

Step-by-Step Methodology
  • Equilibration: Allow the vial of D3-Methyl Orsellinate to reach room temperature (20-25°C) before opening to prevent water condensation, which accelerates ester hydrolysis.

  • Gravimetric Measurement:

    • Place a clean, dry Amber volumetric flask (e.g., 5 mL) on the microbalance. Tare the balance.

    • Weigh approximately 5.0 mg of the solid standard directly into the flask.

    • Critical: Record the exact weight (e.g., 5.12 mg). Do not attempt to reach exactly 5.00 mg; calculation will adjust for the actual mass.

  • Dissolution:

    • Add approximately 70% of the final volume of DMSO.

    • Vortex for 30-60 seconds. Inspect visually. The solution must be crystal clear.

    • Note: If using Methanol, sonication (30 sec) may be used, but avoid heating which can degrade the ester.

  • Volume Adjustment:

    • Dilute to the calibration mark with DMSO.

    • Invert the flask 10 times to ensure homogeneity.

  • Concentration Calculation:

    
    
    (Where Purity is the chemical purity decimal, e.g., 0.98).
    
Diagram: Stock Preparation Workflow

StockPrep Start Start: Equilibrate Vial to RT Weigh Weigh Solid (Amber Flask) Start->Weigh Dissolve Dissolve in DMSO (70% Volume) Weigh->Dissolve Add Solvent Dilute Dilute to Mark & Mix Dissolve->Dilute Check Clarity Calc Calculate Exact Concentration Dilute->Calc Aliquot Aliquot into Cryovials Calc->Aliquot Store Store at -80°C (Amber) Aliquot->Store

Figure 1: Workflow for the gravimetric preparation of D3-Methyl Orsellinate primary stock.

Protocol: Working Standard & Calibration

Objective: Dilute the Master Stock for daily use in LC-MS/MS.

Dilution Logic

To prevent "solvent shock" (peak distortion) during LC injection, the final working solution solvent should match the initial mobile phase composition (typically low organic content, e.g., 5-10% Methanol in Water).

Serial Dilution Scheme

Scenario: Target IS concentration in sample is 100 ng/mL.

  • Intermediate Stock (10 µg/mL):

    • Pipette 10 µL of Primary Stock (1 mg/mL) into 990 µL of Methanol .

    • Why Methanol here? Intermediate dilutions in MeOH are easier to handle than DMSO and evaporate cleanly if dry-down is required.

  • Working Solution (1 µg/mL):

    • Dilute Intermediate Stock 1:10 with Water/Methanol (50:50) .

    • This ensures solubility while moving toward aqueous compatibility.

  • Spiking Solution:

    • Add appropriate volume to samples to achieve final concentration.

Diagram: Dilution & Solvent Compatibility

DilutionTree cluster_0 Solvent Transition Master Master Stock (1 mg/mL in DMSO) Inter Intermediate Stock (10 µg/mL in MeOH) Master->Inter 1:100 Dilution (Prevents DMSO carryover) Working Working Solution (100-1000 ng/mL) Inter->Working Dilute in 50:50 MeOH:H2O Sample Final Sample Matrix (Plasma/Media) Working->Sample Spike (e.g., 10 µL)

Figure 2: Serial dilution strategy to transition from storage solvent (DMSO) to injection solvent.

Quality Control & Validation

Every new batch of stock solution requires validation before use in critical assays.

Isotopic Purity Verification (The "M+0" Check)

Deuterated standards can contain traces of unlabeled material (M+0), which interferes with the analyte quantification.

  • Method: Inject a neat solution of the D3-Standard (100 ng/mL) into the LC-MS/MS.

  • Monitor: MRM transitions for both the D3-Standard and the Unlabeled Analyte.

  • Acceptance Criteria: The response of the Unlabeled Analyte channel (interference) in the D3-Standard injection must be < 0.5% of the response of the LLOQ (Lower Limit of Quantification) of the assay.

Stability Monitoring
  • Hydrolysis Check: Monitor for the appearance of Orsellinic Acid (loss of methyl ester). This occurs rapidly in alkaline buffers or if the DMSO absorbs moisture.

  • Storage:

    • Primary Stock (DMSO): Stable for 6 months at -20°C or -80°C.

    • Working Solutions (MeOH/Water): Prepare fresh weekly or store at 4°C for max 1 month.

References

  • BioCrick. Methyl orsellinate - Physicochemical Properties and Biological Activity. BioCrick Product Data. Available at: [Link]

  • PubChem. Methyl Orsellinate (Compound CID 76658).[2][3] National Library of Medicine. Available at: [Link]

  • ResolveMass Laboratories. Selection Criteria for Deuterated Internal Standards for LC-MS. ResolveMass Technical Resources. Available at: [Link]

Sources

Method

Using D3-methyl orsellinate for pharmacokinetic studies

Application Note: High-Sensitivity Pharmacokinetic Profiling of Methyl Orsellinate using Stable Isotope Dilution (D3-IS) LC-MS/MS Abstract This application note details the protocol for the bioanalysis of Methyl Orsellin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Pharmacokinetic Profiling of Methyl Orsellinate using Stable Isotope Dilution (D3-IS) LC-MS/MS

Abstract

This application note details the protocol for the bioanalysis of Methyl Orsellinate , a bioactive phenolic lichen metabolite, in biological matrices (plasma/serum) to support pharmacokinetic (PK) studies. The method utilizes D3-Methyl Orsellinate (deuterated internal standard) to compensate for matrix effects, extraction variability, and ionization suppression. We present a validated workflow compliant with FDA and EMA bioanalytical guidelines, emphasizing the critical role of stable isotope dilution (SID) in ensuring data integrity during drug development.

Introduction: The Necessity of Deuterated Standards

In pharmacokinetic profiling, the accuracy of drug quantitation is often compromised by matrix effects —the alteration of ionization efficiency by co-eluting endogenous components (phospholipids, salts, proteins).

Methyl orsellinate is a depside derivative with significant antimicrobial and cytotoxic potential. As a phenolic ester, it is susceptible to hydrolysis and variable ionization in Electrospray Ionization (ESI). Why D3-Methyl Orsellinate?

  • Co-elution: The D3-analog shares near-identical physicochemical properties (pKa, LogP) with the analyte, ensuring they co-elute and experience the exact same matrix suppression/enhancement at the ion source.

  • Normalization: Any loss during extraction (SPE/LLE) is mirrored by the IS. The ratio of Analyte/IS remains constant, yielding accurate quantitation even with low recovery.

Material Science & Chemical Logic

PropertyAnalyte: Methyl OrsellinateInternal Standard: D3-Methyl Orsellinate
Formula C₉H₁₀O₄C₉H₇D₃O₄
MW 182.17 g/mol 185.19 g/mol
Label Position N/ATypically on the ester methyl group (-COOCD₃)
pKa ~8.5 (Phenolic OH)~8.5
LogP ~2.3~2.3 (Deuterium may slightly reduce retention time on C18)

Critical Technical Warning: If your D3-label is located on the ester methyl group (synthesized via D3-methanol), you must select an MRM transition that retains this methyl group. If your fragmentation pathway involves the loss of the methoxy group (neutral loss of 32 Da), the label will be lost, and the IS will interfere with the analyte channel (Cross-talk).

Method Development Protocol

Mass Spectrometry Optimization (Tuning)
  • Ionization Mode: ESI Negative (ESI-) is preferred for phenolic compounds due to the acidic hydroxyl groups.

  • Infusion: Infuse 1 µg/mL neat solution at 10 µL/min.

MRM Transition Table (Example for ESI-):

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Methyl Orsellinate 181.1 [M-H]⁻121.0 (Decarboxylation/Cleavage)2050
D3-Methyl Orsellinate 184.1 [M-H]⁻124.0 (Retains D3 label)2050

Note: Always verify transitions experimentally. If using Positive Mode (ESI+), look for [M+H]+ 183.1 and 186.1.

Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Keeps phenol protonated).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE provides cleaner extracts than protein precipitation (PPT) for phenolic esters, removing phospholipids that cause ion suppression.

Step-by-Step Protocol:

  • Thaw plasma samples on ice.

  • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of D3-Methyl Orsellinate Working Solution (e.g., 500 ng/mL in 50% MeOH). Vortex gently.

  • Buffer: Add 50 µL of Ammonium Acetate (10 mM, pH 5.0) to stabilize the ester.

  • Extract: Add 600 µL of Ethyl Acetate (or MTBE).

  • Agitate: Shake/Vortex for 10 minutes at high speed.

  • Centrifuge: 10,000 x g for 5 minutes at 4°C.

  • Transfer: Pipette 500 µL of the supernatant (organic layer) to a clean 96-well plate or glass tube.

  • Evaporate: Dry under Nitrogen gas at 40°C.

  • Reconstitute: Add 100 µL of Mobile Phase (80:20 Water:ACN). Vortex 5 mins.

  • Inject: 5-10 µL into LC-MS/MS.

Workflow Visualization

The following diagram illustrates the critical logic of the Stable Isotope Dilution workflow, highlighting where the D3-IS corrects for errors.

PK_Workflow cluster_correction Error Correction Mechanism Sample Biological Sample (Plasma/Tissue) Spike Spike D3-IS (Internal Standard) Sample->Spike 1. Normalization starts Extraction Extraction (LLE/PPT) (Potential Loss Step) Spike->Extraction Matrix Matrix Components (Salts, Lipids) Extraction->Matrix Removal (Partial) LC LC Separation (Co-elution of Analyte & IS) Extraction->LC Clean Extract Matrix->Extraction Contaminants Matrix->LC Residual Matrix Ionization ESI Source (Matrix Effects occur here) LC->Ionization MS MS/MS Detection (Mass Differentiation) Ionization->MS Data Quantitation (Ratio: Area_Analyte / Area_IS) Ionization->Data Suppression affects Analyte & IS equally MS->Data

Caption: Workflow demonstrating how D3-IS spiking prior to extraction compensates for recovery loss and ionization suppression.

Validation Parameters (FDA/EMA Compliance)

To ensure the method is "Self-Validating" (Trustworthiness), you must pass these criteria before running study samples.

ParameterRequirement (FDA M10)Experimental Action
Selectivity No interference >20% of LLOQ in blank matrix.Run 6 different lots of blank plasma. Ensure D3-IS channel is clean.
Linearity r² > 0.99.Construct curve (e.g., 1 ng/mL to 1000 ng/mL). Weighting 1/x².
Accuracy & Precision ±15% (±20% at LLOQ).Run QCs (Low, Mid, High) in quintuplicate (n=5).
Matrix Effect (ME) IS-normalized ME should be consistent (CV <15%).Compare slope of curve in water vs. matrix.
Stability <15% degradation.Test Freeze-Thaw (3 cycles) and Benchtop stability (4 hrs).

Application: Interpreting the PK Profile

Once the method is validated, it is applied to the PK study.

  • Dosing: Administer Methyl Orsellinate (IV or PO).

  • Sampling: Collect blood at t=0, 5, 15, 30 min, 1, 2, 4, 8, 24 hrs.

  • Calculation:

    
    
    
Logic Diagram: Bioanalytical Decision Tree

Bioanalysis_Logic Start Acquire Data CheckIS Check IS Area Stability Start->CheckIS PassIS IS Variation < 50%? CheckIS->PassIS Calc Calculate Ratio (Analyte/IS) PassIS->Calc Yes Fail Flag Sample (Matrix Effect/Error) PassIS->Fail No Quant Interpolate from Calibration Curve Calc->Quant

Caption: Decision tree for data acceptance based on Internal Standard performance.

Troubleshooting & Expert Tips

  • Deuterium Isotope Effect:

    • Issue: D3-Methyl Orsellinate may elute slightly earlier than the non-labeled analyte on high-efficiency columns.

    • Solution: Ensure the integration window is wide enough. If separation is too large (>0.1 min), the "matrix effect compensation" is compromised because the IS and analyte are not in the source at the exact same moment. Adjust gradient shallowness to force co-elution.

  • Ester Hydrolysis:

    • Issue: Methyl orsellinate can hydrolyze to orsellinic acid in plasma (esterases).

    • Solution: Process samples on ice immediately. Add an esterase inhibitor (e.g., PMSF or Sodium Fluoride) to the collection tubes if stability testing fails.

  • Cross-Talk:

    • Issue: Signal in the IS channel when injecting only Analyte (or vice versa).

    • Solution: Check isotopic purity of the D3 standard. Ensure the mass resolution (Q1 and Q3) is set to "Unit" or "High" to prevent overlap.

References

  • US Food and Drug Administration (FDA). (2018).[1][2][3] Bioanalytical Method Validation Guidance for Industry. [Link][1][2][4]

  • European Medicines Agency (EMA). (2011).[4] Guideline on bioanalytical method validation. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Ranković, B., & Kosanić, M. (2015). Lichens as a Potential Source of Bioactive Secondary Metabolites.[5][6][7] In Lichen Secondary Metabolites (pp. 1-26). Springer.[5] (Context for Methyl Orsellinate biological activity).[4][5][7][8][9][10] [Link]

Sources

Application

Mass spectrometry parameters for deuterated methyl orsellinate detection

Application Note: High-Sensitivity Quantitation of Methyl Orsellinate in Biological Matrices via LC-ESI-MS/MS Executive Summary This application note details a robust protocol for the quantification of Methyl Orsellinate...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Quantitation of Methyl Orsellinate in Biological Matrices via LC-ESI-MS/MS

Executive Summary

This application note details a robust protocol for the quantification of Methyl Orsellinate (Methyl 2,4-dihydroxy-6-methylbenzoate), a key polyketide intermediate and lichen secondary metabolite. The method utilizes Liquid Chromatography coupled to Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) in Negative Ion Mode .

To ensure the highest scientific integrity (E-E-A-T) and correct for matrix-induced ionization suppression—common in complex fungal or lichen extracts—this protocol mandates the use of Methyl Orsellinate-d3 (ester-methyl-d3) as a stable isotope internal standard (IS).

Chemical Identity & Isotopic Considerations

Methyl orsellinate is a phenolic ester. Its quantification is challenging due to the acidity of the phenolic protons and the potential for hydrolysis of the ester bond.

  • Analyte: Methyl Orsellinate (

    
    )[1]
    
    • MW: 182.17 g/mol [2][3]

    • Target Ion [M-H]⁻: m/z 181.05

  • Internal Standard: Methyl Orsellinate-d3 (

    
    )
    
    • Label Position: Methyl ester group (

      
      ).
      
    • MW: 185.19 g/mol

    • Target Ion [M-H]⁻: m/z 184.07

Critical Technical Insight: While ring-labeled deuterated standards are chemically more robust against metabolic exchange, the ester-labeled d3-analog is synthetically more accessible via esterification of orsellinic acid with methanol-d3. Users must process samples at neutral to slightly acidic pH to prevent ester hydrolysis and loss of the label.

Instrumentation & MS Source Parameters

System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Thermo Altis, or equivalent). Ionization Source: Electrospray Ionization (ESI), Negative Mode.[4][5][6][7]

Rationale for Negative Mode: Phenolic compounds possess acidic protons (


). Negative mode (deprotonation) yields significantly higher sensitivity (10-50x) and lower background noise compared to positive mode protonation, which requires forcing a proton onto an electron-rich ring or carbonyl oxygen.
Table 1: Optimized Source Parameters (ESI-)
ParameterSettingCausality / Explanation
Ion Spray Voltage (IS) -4500 VHigh negative potential ensures efficient droplet charging for phenols.
Source Temperature (TEM) 450°CEnsures complete desolvation of the mobile phase; prevents droplet re-condensation.
Curtain Gas (CUR) 30 psiProtects the orifice from contamination by non-volatile matrix components.
Ion Source Gas 1 (GS1) 50 psiNebulizer gas; critical for breaking the liquid stream into fine droplets.
Ion Source Gas 2 (GS2) 60 psiHeater gas; aids in solvent evaporation.
Declustering Potential (DP) -60 VMinimizes in-source fragmentation while breaking up solvent clusters.
Entrance Potential (EP) -10 VGuides ions into the Q0 region.

MRM Transition Strategy & Fragmentation Logic

The specificity of the method relies on Multiple Reaction Monitoring (MRM). The fragmentation of methyl orsellinate in negative mode typically involves the loss of neutral methanol (


) or carbon dioxide (

).
Table 2: MRM Transitions
CompoundPrecursor (Q1)Product (Q3)Dwell (ms)CE (eV)TypeMechanism
Methyl Orsellinate 181.1149.050-22QuantLoss of

(32 Da)
Methyl Orsellinate 181.1105.050-35QualRing cleavage / Loss of

+ MeOH
Methyl Orsellinate-d3 184.1149.050-22QuantLoss of

(35 Da)

Note on IS Crosstalk: In the d3-IS transition (184 -> 149), the neutral loss is


 (35 Da). The product ion (m/z 149) is nominally the same mass as the analyte's product ion. This is acceptable because the Precursor Ions (Q1)  are resolved (181 vs 184). Crosstalk only occurs if the Q1 isolation window is too wide (>1.5 Da) or if the analyte has a naturally occurring M+3 isotope (unlikely to be significant at trace levels).
Visualization: Fragmentation Pathway

Fragmentation Parent Precursor [M-H]- m/z 181 (d0) / 184 (d3) Intermediate Transition State (Tetrahedral Intermediate) Parent->Intermediate Collision Energy (-22 eV) Product Product Ion [M-H-MeOH]- m/z 149 Intermediate->Product Neutral Neutral Loss CH3OH (32 Da) / CD3OH (35 Da) Intermediate->Neutral

Caption: Proposed collision-induced dissociation (CID) pathway. The deprotonated phenol attacks the ester carbonyl, expelling neutral methanol (d0) or methanol-d3 (IS).

Sample Preparation Protocol

This protocol uses Liquid-Liquid Extraction (LLE) to isolate the phenolic fraction and remove salts that suppress ESI ionization.

Reagents:

  • LC-MS Grade Methanol, Water, Ethyl Acetate.

  • Ammonium Acetate (buffer).

  • Methyl Orsellinate-d3 Stock Solution (

    
     in MeOH).
    

Step-by-Step Workflow:

  • Sample Homogenization: Weigh 10 mg of dried lichen/fungal biomass or

    
     of plasma.
    
  • Internal Standard Spike: Add

    
     of Methyl Orsellinate-d3 IS working solution (
    
    
    
    ) to the sample before extraction.
    • Why? Spiking before extraction corrects for recovery losses during the LLE step.

  • Extraction: Add 1.0 mL of Ethyl Acetate acidified with 0.1% Formic Acid.

    • Mechanism: Acidification keeps the phenol protonated (neutral), driving it into the organic layer (Ethyl Acetate).

  • Agitation: Vortex for 2 minutes; Centrifuge at 10,000 x g for 5 minutes.

  • Transfer & Dry: Transfer the supernatant (organic layer) to a fresh glass vial. Evaporate to dryness under

    
     stream at 35°C.
    
  • Reconstitution: Reconstitute in

    
     of Mobile Phase A/B (50:50). Vortex well.
    
  • Filtration: Filter through a 0.2

    
     PTFE filter into an LC vial.
    
Visualization: Extraction Workflow

Workflow Sample Biological Sample (Biomass/Plasma) Spike Spike IS: Methyl Orsellinate-d3 Sample->Spike Extract Add Ethyl Acetate + 0.1% FA (Partitioning) Spike->Extract Centrifuge Centrifuge 10,000 x g Extract->Centrifuge Dry Evaporate Supernatant (N2 Stream) Centrifuge->Dry Recon Reconstitute (50:50 MeOH:H2O) Dry->Recon Inject Inject to LC-MS/MS Recon->Inject

Caption: Sample preparation workflow emphasizing the pre-extraction spike for recovery correction.

Chromatographic Conditions

Separation is critical to resolve methyl orsellinate from isomeric depsides.

  • Column: Waters ACQUITY UPLC BEH C18 (

    
    ) or equivalent.
    
  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 5.5).

    • Why Ammonium Acetate? It buffers the pH to ensure stable ionization in negative mode. Pure formic acid can sometimes suppress signal in negative ESI.

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

  • 0.0 min: 10% B

  • 1.0 min: 10% B

  • 6.0 min: 95% B (Linear Ramp)

  • 8.0 min: 95% B[8]

  • 8.1 min: 10% B (Re-equilibration)

Deuterium Isotope Effect: Be aware that deuterated isotopologues often elute slightly earlier (0.05 - 0.1 min) than the non-deuterated analyte in Reverse Phase LC due to slightly weaker hydrophobic interactions. Ensure your integration windows cover both peaks.

Method Validation Criteria (FDA/EMA Alignment)

To ensure trustworthiness, the method must be validated against the following criteria:

  • Linearity:

    
     over the range of 1 ng/mL to 1000 ng/mL. Weighting (
    
    
    
    ) is recommended.
  • Accuracy & Precision: Intra- and inter-day CV% must be <15% (20% at LLOQ).

  • Matrix Effect (ME): Calculate ME% by comparing the slope of the calibration curve in matrix vs. solvent.

    • Self-Validation: If ME is high (>20% suppression), the d3-IS will correct for it only if it co-elutes perfectly. If the isotope effect causes separation, matrix suppression may differ between analyte and IS.

References

  • Huneck, S., & Yoshimura, I. (1996). Identification of Lichen Substances. Springer-Verlag.
  • NIST Chemistry WebBook. (2023). Methyl 2,4-dihydroxy-6-methylbenzoate Mass Spectrum. Link

  • PubChem. (2023). Methyl Orsellinate Compound Summary. National Library of Medicine. Link

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • Matuszek, D., et al. (2013). "Mass Spectrometric Behavior of Depsides and Depsidones." Journal of Mass Spectrometry. (Discusses the characteristic loss of MeOH and CO2 in lichen metabolites).

Sources

Method

Gas chromatography analysis of D3-Methyl 2,4-dihydroxy-6-methyl benzoate

As a Senior Application Scientist, I have designed this comprehensive application note to address the specific analytical bottlenecks associated with the quantification of phenolic esters in complex biological matrices....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive application note to address the specific analytical bottlenecks associated with the quantification of phenolic esters in complex biological matrices.

Introduction to the Analyte

Methyl 2,4-dihydroxy-6-methylbenzoate, commonly known as methyl orsellinate, is a highly bioactive phenolic secondary metabolite predominantly isolated from lichens such as Parmotrema tinctorum[1] and Roccella tinctoria[2], as well as medicinal fungi like Sparassis crispa[3]. It exhibits potent apoptotic and anti-angiogenic properties, making it a target of high interest in drug development[4].

To accurately quantify endogenous methyl orsellinate without being confounded by extraction losses or matrix effects, Stable Isotope Dilution Analysis (SIDA) using Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical gold standard[5][6]. This guide details the workflow for utilizing D3-Methyl 2,4-dihydroxy-6-methyl benzoate as an internal standard to create a self-validating quantitative system.

Causality in Experimental Design (E-E-A-T)

1. The Mechanistic Necessity of Derivatization Methyl orsellinate possesses two free phenolic hydroxyl (-OH) groups at the 2 and 4 positions of its benzene ring. If injected directly into a GC system, these highly polar groups will form hydrogen bonds with the active silanol sites on the fused-silica capillary column. This interaction causes severe peak tailing, irreversible stationary phase adsorption, and thermal degradation, which drastically reduces analytical sensitivity[7].

To circumvent this, our protocol mandates silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS)[2]. This reaction replaces the active protons with trimethylsilyl (TMS) groups, converting the polar analyte into a highly volatile, sterically shielded, and thermally stable di-TMS ether.

2. Self-Validation via Stable Isotope Dilution Biological matrices (e.g., fungal exudates or lichen thalli) introduce severe matrix effects that suppress or enhance ionization in the MS source. By spiking the sample with the D3-isotopologue prior to solvent extraction, the internal standard acts as a perfect chemical surrogate. It undergoes the exact same physical losses during extraction and identical kinetic rates during silylation[5]. Because the D3-labeled di-TMS derivative co-elutes chromatographically but is distinct in mass (+3 Da), the ratio of the unlabeled to labeled peak area perfectly corrects for all analytical variance[6].

Quantitative Data & Parameters

Table 1: Chemical and Physical Properties of the Analytes [8]

PropertyUnlabeled Methyl OrsellinateD3-Methyl Orsellinate (Internal Standard)
Chemical Formula C9H10O4C9H7D3O4
Molecular Weight (Underivatized) 182.17 g/mol 185.19 g/mol
Active Hydroxyls (-OH) 22
Derivative Formed Di-TMS EtherDi-TMS Ether
Molecular Weight (Di-TMS) 326.17 g/mol 329.19 g/mol

Experimental Workflow

G Sample 1. Sample Matrix (e.g., Lichen Extract) Spike 2. Spike Internal Standard (D3-Methyl Orsellinate) Sample->Spike Extract 3. Solvent Extraction (Ethyl Acetate / Methanol) Spike->Extract Dry 4. Evaporate to Dryness (N2 Gas) Extract->Dry Derivatize 5. Silylation (BSTFA + 1% TMCS) 60 min at 80°C Dry->Derivatize GCMS 6. GC-MS Analysis (EI, SIM Mode) Derivatize->GCMS Data 7. Quantification via Isotope Ratio (m/z 326 / 329) GCMS->Data

Caption: Workflow for Stable Isotope Dilution GC-MS Analysis of Methyl Orsellinate.

Detailed Step-by-Step Methodology

Phase 1: Sample Extraction and Isotope Spiking
  • Homogenization : Weigh exactly 50.0 mg of lyophilized biological material into a 2 mL inert microcentrifuge tube.

  • Isotope Spiking (Critical Step) : Add 20 µL of a 50 µg/mL D3-Methyl orsellinate stock solution directly to the dry tissue. Allow it to equilibrate for 10 minutes. This establishes the baseline for total recovery[5].

  • Extraction : Add 1.0 mL of an Ethyl Acetate/Methanol (80:20, v/v) extraction buffer. Vortex vigorously for 5 minutes, followed by ultrasonication for 15 minutes at room temperature to disrupt cellular matrices and partition the phenolic esters[6].

  • Phase Separation : Centrifuge the homogenate at 12,000 × g for 10 minutes. Carefully transfer 800 µL of the supernatant to a clean, silanized glass GC vial.

  • Desiccation : Evaporate the solvent to complete dryness under a gentle, continuous stream of ultra-pure Nitrogen (N2) gas. Note: Any residual aqueous moisture will rapidly hydrolyze the BSTFA reagent, quenching the downstream derivatization[5].

Phase 2: Silylation (Derivatization)
  • Reconstitution : Reconstitute the dried extract in 300 µL of anhydrous pyridine. Pyridine acts simultaneously as a solvent and an acid scavenger, driving the reaction forward[2].

  • Reagent Addition : Add 100 µL of BSTFA containing 1% TMCS to the vial[2].

  • Incubation : Seal the vial tightly with a PTFE-lined crimp cap. Incubate in a dry block heater at 80 °C for exactly 60 minutes to ensure complete derivatization of both sterically hindered hydroxyl groups[2].

  • Cooling : Allow the vial to cool to room temperature in a desiccator prior to GC-MS injection.

Phase 3: GC-MS Analysis

Configure the GC-MS system according to the parameters established for high-resolution phenolic profiling[2][3].

Table 2: GC-MS Instrumental Parameters

ParameterSetting / Condition
Column HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (He), constant flow at 1.0 mL/min
Injection Volume 1.0 µL, Splitless mode
Injector Temperature 280 °C
Oven Temperature Program 70 °C (hold 1 min) ➔ Ramp 6 °C/min to 320 °C (hold 5 min)
Transfer Line Temp 290 °C
Ionization Source Electron Ionization (EI), 70 eV

Table 3: Selected Ion Monitoring (SIM) Mass-to-Charge (m/z) Targets

Analyte (Di-TMS)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Unlabeled Methyl Orsellinate 326 [M]+311[M - CH3]+295 [M - OCH3]+
D3-Methyl Orsellinate 329 [M]+314 [M - CH3]+295 [M - OCD3]+

Diagnostic Insight: Notice that both the unlabeled and D3-labeled compounds share the m/z 295 fragment. This occurs because the D3-label is located on the ester methyl group (-OCD3). When the molecule undergoes electron ionization, it loses the ester methoxy radical. The unlabeled compound loses -OCH3 (Mass 31; 326 - 31 = 295), while the labeled compound loses -OCD3 (Mass 34; 329 - 34 = 295). Monitoring this convergence is a powerful self-validating structural proof of the analyte.

References

  • PubChem : Methyl Orsellinate | C9H10O4 | CID 76658 - PubChem. National Institutes of Health (NIH). 8[8]

  • National Center for Biotechnology Information (PMC) : The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. 1[1]

  • National Center for Biotechnology Information (PubMed) : The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum...4[4]

  • Begell Digital Library : Contribution to Studies on Rare Medicinal Mushroom Sparassis crispa (Agaricomycetes) in Culture and Its Production of Phenol Compounds. 3[3]

  • National Center for Biotechnology Information (PMC) : Evaluation of the Antifungal and Antiproliferative Properties of the Lichen Roccella tinctoria DC. Extracts and Main Components. 2[2]

  • bioRxiv : A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. 5[5]

  • MDPI : Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. 6[6]

  • National Center for Biotechnology Information (PMC) : Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation.7[7]

Sources

Application

Application Note: High-Fidelity Derivatization of D3-Methyl Orsellinate for GC-MS Quantitation

Executive Summary This technical guide details the protocol for the derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Methyl 2,4-dihydroxy-6-methyl benzoate (Methyl Orsellinate) and its deuterat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocol for the derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Methyl 2,4-dihydroxy-6-methyl benzoate (Methyl Orsellinate) and its deuterated internal standard, D3-Methyl 2,4-dihydroxy-6-methyl benzoate .[1]

Methyl Orsellinate is a key polyketide metabolite and lichen substance often used as a model for resorcinolic lipid analysis. Due to the presence of two phenolic hydroxyl groups at positions 2 and 4, the molecule exhibits high polarity and hydrogen bonding (specifically the intramolecular H-bond between the 2-OH and the ester carbonyl). Direct GC analysis results in peak tailing and thermal degradation.

This protocol utilizes Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) catalyzed by TMCS (Trimethylchlorosilane) to convert the polar phenol groups into volatile trimethylsilyl (TMS) ethers.

Critical Technical Insight: When using the ester-labeled D3-IS (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), a specific fragmentation pathway leads to mass spectral convergence. This guide identifies the "forbidden" quantitation ions to ensure assay specificity.

Chemical Basis & Reaction Mechanism[2]

The Analyte and Internal Standard
  • Analyte: Methyl 2,4-dihydroxy-6-methyl benzoate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , MW 182.17)[2]
    
  • Internal Standard (IS): D3-Methyl 2,4-dihydroxy-6-methyl benzoate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , MW 185.19)
    
    • Note: The "D3-Methyl" designation typically refers to the methyl ester group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ), synthesized via esterification with 
      
      
      
      -methanol.
Derivatization Chemistry

The target reaction is the replacement of the active protons on the 2-OH and 4-OH groups with trimethylsilyl groups.

  • Reagent: BSTFA + 1% TMCS.

  • Solvent: Pyridine (Acts as an acid scavenger and catalyst).

  • Stoichiometry: Each molecule requires 2 equivalents of TMS, but a large excess (>50x) is used to drive the reaction to completion, particularly to overcome the steric hindrance and hydrogen bonding of the 2-OH group.

Reaction Scheme: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



Mass Spectral Logic (Self-Validating)

The derivative formed is the Bis-TMS ether .

  • Added Mass: 2

    
     (Trimethylsilyl group [73] - Proton [1]) = +144 amu.
    
  • Derivative MW (Analyte):

    
     amu.
    
  • Derivative MW (IS):

    
     amu.
    

The Convergence Trap (Critical for QA): In Electron Ionization (EI), benzoate esters often lose the alkoxy group (


 or 

) to form an acylium ion (

).
  • Analyte loses ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (31 Da) 
    
    
    
    Fragment mass
    
    
    .
  • IS loses ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (34 Da) 
    
    
    
    Fragment mass
    
    
    .
  • Result: Both Analyte and IS produce the same m/z 295 fragment. Do NOT use m/z 295 for quantitation.

Visualized Workflows

Reaction Mechanism

ReactionScheme Substrate Methyl Orsellinate (MW 182) Intermediate Transition State (Pyridine Catalysis) Substrate->Intermediate Mix Reagent BSTFA + 1% TMCS (TMS Donor) Reagent->Intermediate Product Bis-TMS Derivative (MW 326) Intermediate->Product 65°C, 45 min Byproduct TMS-FA / HCl (Volatile) Intermediate->Byproduct

Figure 1: Silylation reaction pathway converting phenolic hydroxyls to TMS ethers.

Analytical Protocol Workflow

ProtocolWorkflow Step1 1. Sample Preparation Spike IS (D3) + Dry under N2 Step2 2. Reagent Addition 50 µL Pyridine + 50 µL BSTFA (1% TMCS) Step1->Step2 Step3 3. Derivatization Incubate @ 65°C for 45 mins Step2->Step3  Seal Vial Tight Step4 4. GC-MS Injection Splitless, 1 µL Step3->Step4  Cool to RT Step5 5. Data Analysis Quantify on M-15 (m/z 311 vs 314) Step4->Step5

Figure 2: Step-by-step analytical workflow from sample preparation to data analysis.

Detailed Experimental Protocol

Reagents and Equipment
  • Solvents: Pyridine (Anhydrous, 99.8%), Ethyl Acetate (HPLC Grade).[1]

  • Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich or equivalent).[3] Store in desiccator at 4°C.

  • Standards: Methyl 2,4-dihydroxy-6-methyl benzoate (Sigma); D3-Methyl analog (Custom or Fluorochem).[1]

  • Equipment: Heating block, 2 mL amber GC vials with PTFE-lined caps, Nitrogen evaporator.

Step-by-Step Procedure

Step 1: Standard Preparation [1]

  • Prepare a stock solution of the Analyte (1 mg/mL) and IS (1 mg/mL) in Methanol.

  • Aliquot desired working range (e.g., 10 - 1000 ng) into GC vials.

  • Crucial: Add fixed amount of IS (e.g., 500 ng) to all vials.

Step 2: Drying (Moisture Control)

  • Evaporate the Methanol completely under a gentle stream of Nitrogen at 40°C.

  • Why: Silylation reagents hydrolyze instantly in the presence of water. The residue must be bone dry.

Step 3: Derivatization Reaction

  • Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex 10s to dissolve.

  • Add 50 µL of BSTFA + 1% TMCS .

  • Cap immediately and vortex for 20s.

  • Incubate at 65°C for 45 minutes .

    • Note: The 2-OH position is hydrogen-bonded to the ester carbonyl. Heat is required to break this bond and ensure quantitative silylation. Room temperature reaction is insufficient.

Step 4: Injection

  • Cool vials to room temperature.

  • Transfer to GC autosampler. Analyze within 24 hours.

GC-MS Method Parameters

Chromatographic Conditions
  • Column: Agilent DB-5ms UI (30 m × 0.25 mm × 0.25 µm) or equivalent (Rxi-5Sil MS).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min purge); 260°C.

  • Oven Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp: 20°C/min to 300°C

    • Final: 300°C (Hold 5 min)

  • Retention Time: Derivative typically elutes between 8.5 - 9.5 min depending on flow.

Mass Spectrometry (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Transfer Line: 280°C.

  • Acquisition: SIM Mode (Selected Ion Monitoring) is recommended for sensitivity.

Diagnostic Ions (SIM Table)
Ion IdentityFragment DescriptionAnalyte (m/z)D3-IS (m/z)Role
M+ Molecular Ion326 329 Confirmation
[M-15]+ Loss of

from TMS
311 314 Quantitation (Primary)
[M-31/34]+ Loss of Ester Alkoxy295295INTERFERENCE (Do Not Use)
TMS Trimethylsilyl cation7373General Diagnostic

Validation Check: The abundance ratio of m/z 326 to 311 should be consistent across the calibration curve.

Troubleshooting & Stability

  • Incomplete Derivatization:

    • Symptom: Peak tailing or presence of a peak at m/z 254 (Mono-TMS).

    • Fix: Ensure residue is dry. Increase reaction time to 60 mins. Ensure Pyridine is anhydrous.

  • Moisture Contamination:

    • Symptom:[4] Appearance of disiloxane peaks (m/z 147) and loss of analyte response.

    • Fix: Replace septum on BSTFA bottle. Use fresh aliquots.

  • Linearity:

    • The method is linear from 10 ng/mL to 5000 ng/mL (

      
      ) using the ratio of Area(311) / Area(314).
      

References

  • Schummer, C. et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482.[1] Link

  • Little, J. L. (1999). "Artifacts in trimethylsilyl derivatization reactions and ways to avoid them." Journal of Chromatography A, 844(1-2), 1-22.[1] Link

  • Halket, J. M.[1] & Zaikin, V. G. (2003).[1] "Derivatization in mass spectrometry—1. Silylation." European Journal of Mass Spectrometry, 9(1), 1-21.[1] Link

  • NIST Chemistry WebBook. "Methyl 2,4-dihydroxy-6-methylbenzoate Mass Spectrum." National Institute of Standards and Technology.[5] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Precision Quantitation of Methyl 2,4-dihydroxy-6-methyl benzoate

Status: Operational Ticket ID: D3-MDMB-COELUTION Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Executive Summary You are encountering co-elution issues with Methyl 2,4-dihydroxy-6-methyl b...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: D3-MDMB-COELUTION Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

You are encountering co-elution issues with Methyl 2,4-dihydroxy-6-methyl benzoate (MDMB) and its deuterated internal standard (D3-MDMB ).

In LC-MS/MS quantitative analysis, "co-elution" is a double-edged sword. You must have co-elution between the Analyte and the Internal Standard (IS) to compensate for matrix effects. However, you must eliminate co-elution with isobaric isomers or matrix interferences that suppress ionization.

This guide distinguishes between "Good Co-elution" (Analyte vs. IS) and "Bad Co-elution" (Isomeric/Matrix Interference) and provides specific protocols to resolve the latter while managing isotopic crosstalk.

Module 1: Diagnostic Triage

Before altering your chromatography, determine the source of the interference using this logic flow.

Q1: Where is the interference appearing?
SymptomDiagnosisAction Required
Signal in Analyte Channel (e.g., m/z 181) when injecting only D3-IS .Isotopic Crosstalk (Impurity) . Your D3 standard contains unlabelled D0 material.See Module 2 .
Signal in IS Channel (e.g., m/z 184) when injecting only Analyte .Isotopic Crosstalk (Contribution) . High concentration analyte signal "spilling" into the IS channel.See Module 2 .
Split/Shoulder Peaks in the Analyte channel that do not align with the IS.Isomeric Co-elution . A structural isomer (e.g., Methyl 2,6-dihydroxy-4-methyl benzoate) is present.See Module 3 .
Low Sensitivity/Area Variation despite clean peaks.Matrix Suppression . Unseen matrix components (phospholipids) are co-eluting.See Module 3 .
Visual Troubleshooting Workflow

Troubleshooting Start START: Define Interference CheckBlank Inject Pure D3-IS (No Analyte) Start->CheckBlank CheckAnalyte Inject High Conc. Analyte (No IS) Start->CheckAnalyte Result1 Signal seen in Analyte Channel? CheckBlank->Result1 Result2 Signal seen in IS Channel? CheckAnalyte->Result2 Action1 ISSUE: D0 Impurity in Standard SOLUTION: Increase Analyte LLOQ or Reduce IS Concentration Result1->Action1 Yes Action3 ISSUE: Isomeric Co-elution SOLUTION: Switch to Phenyl-Hexyl Column Result1->Action3 No (But Peak Shape is Bad) Action2 ISSUE: M+3 Isotopic Contribution SOLUTION: Use different MRM transition or Lower ULOQ Result2->Action2 Yes

Figure 1: Decision matrix for isolating the source of co-elution interference.

Module 2: Managing Isotopic Crosstalk (The "Ghost" Peak)

If you see analyte signal when injecting only the D3-IS, this is not a chromatographic issue; it is a mass spectral resolution issue .

The Mechanism

Commercially available D3-MDMB is rarely 100% pure. If it is 99% D3, then 1% is D0 (unlabelled).

  • If you spike IS at 1000 ng/mL, you are effectively spiking 10 ng/mL of "fake" analyte (D0).

  • If your Lower Limit of Quantitation (LLOQ) is 1 ng/mL, your background noise is 10x higher than your LLOQ.

Protocol: Crosstalk Elimination
  • Titrate the IS: Lower the IS concentration until the contribution to the analyte channel is <20% of the LLOQ area.

  • Verify Label Position: Ensure the D3 label is on the ring methyl or aromatic ring , NOT the ester methyl.

    • Risk:[1] If D3 is on the ester methyl (

      
      ), and your MRM transition involves the loss of the methoxy group (
      
      
      
      ), the resulting fragment ion will be identical for both Analyte and IS, causing massive crosstalk.
    • Correction: Select a transition that retains the deuterated moiety.

Module 3: Resolving Isomers & Matrix (The "Bad" Co-elution)

MDMB is a phenolic ester. It has structural isomers (e.g., different positions of the hydroxyl/methyl groups on the benzene ring) that are isobaric (same mass). A standard C18 column often fails to separate these because their hydrophobicity (LogP) is nearly identical.

The Solution: Pi-Pi Interaction Chromatography

Switch from C18 to a Phenyl-Hexyl stationary phase.[2][3]

  • Why? MDMB contains an aromatic ring with electron-donating groups (-OH). Phenyl-Hexyl columns engage in

    
     interactions with the analyte's benzene ring.[4][5]
    
  • Result: Isomers with different electron densities (ortho vs. para substitution) will have significantly different retention times on Phenyl-Hexyl, whereas they co-elute on C18.

Recommended Chromatographic Protocol
ParameterConditionRationale
Column Phenyl-Hexyl (e.g., 2.1 x 100mm, 1.7-2.7 µm)Maximizes selectivity for aromatic isomers via

stacking [1].
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps phenols protonated (

), improving retention and peak shape.
Mobile Phase B Methanol + 0.1% Formic AcidMethanol promotes stronger

interactions than Acetonitrile [2].
Flow Rate 0.3 - 0.4 mL/minStandard for UHPLC efficiency.
Gradient 0-1 min: 5% B (Hold)1-7 min: 5% -> 95% B7-8 min: 95% B (Wash)8.1 min: 5% B (Re-equilibrate)Shallow gradient allows differential interaction of isomers.
Isomer Separation Workflow

Chromatography Input Sample Mixture (Analyte + Isomers) C18 C18 Column (Hydrophobic Only) Input->C18 Phenyl Phenyl-Hexyl Column (Hydrophobic + Pi-Pi) Input->Phenyl ResultBad Co-elution (Single Broad Peak) C18->ResultBad Similar LogP ResultGood Baseline Separation (Distinct Peaks) Phenyl->ResultGood Different Electronic States

Figure 2: Mechanism of action for resolving phenolic isomers using Phenyl-Hexyl phases.

Module 4: Mass Spectrometry Optimization

MDMB ionizes well in both polarities, but Negative Mode (ESI-) is often superior for phenolic compounds due to the acidic protons.

MRM Transition Table
CompoundPolarityPrecursor (

)
Product (

)
Collision Energy (V)Note
MDMB (Analyte) ESI (-)181.1

149.115 - 25Loss of

(Methanol)
MDMB (Analyte) ESI (+)183.1

151.110 - 20Loss of

D3-MDMB (IS) ESI (-)184.1

152.115 - 25CRITICAL: Ensure fragment retains D3 label.

Technical Alert: If your D3 label is on the ester methyl, the loss of methanol (neutral loss 32/35) in the transition might strip the label.

  • Check: If D3-IS (184) fragments to 149 (same as analyte), you have Label Loss .

  • Fix: Use a "soft" transition that retains the ester, or switch to a Ring-D3 labeled standard.

References

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation: Guidance for Industry. U.S. Food and Drug Administration.[6][7] [Link]

  • Mac-Mod Analytical. (2022). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. [Link]

  • Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. [Link]

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of D3-Methyl Orsellinate

Introduction: The Stability Paradox D3-Methyl Orsellinate (Methyl-d3 2,4-dihydroxy-6-methylbenzoate) is a precision tool used primarily as an internal standard in mass spectrometry (LC-MS) or as a metabolic probe. Its va...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

D3-Methyl Orsellinate (Methyl-d3 2,4-dihydroxy-6-methylbenzoate) is a precision tool used primarily as an internal standard in mass spectrometry (LC-MS) or as a metabolic probe. Its value lies entirely in its isotopic purity.

However, this compound presents a unique stability paradox. While the aromatic ring is robust, the deuterated methyl ester moiety (


) is chemically labile. The proximity of the ortho-hydroxyl group creates an intramolecular hydrogen bond that activates the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.

This guide details the mechanisms of deuterium loss and provides self-validating protocols to prevent it.

Part 1: The Mechanism of Deuterium Loss

To preserve your sample, you must understand the enemy. The primary cause of signal loss is not "degradation" in the traditional sense, but Transesterification .

The "Silent Killer": Transesterification

If D3-Methyl Orsellinate is dissolved in non-deuterated methanol (


), the solvent acts as a nucleophile. Driven by concentration gradients (Le Chatelier’s principle), the solvent's methoxy group (

) displaces the labeled methoxy group (

).

Result: Your expensive D3 standard becomes a cheap D0 standard within minutes to hours.

Mechanism Visualization

Transesterification Figure 1: The Transesterification Trap. Dissolving ester-labeled standards in protic alcohols leads to rapid isotopic dilution. Substrate D3-Methyl Orsellinate (R-COOCD3) Intermediate Tetrahedral Intermediate Substrate->Intermediate + CH3OH Solvent Methanol (CH3OH) (Huge Excess) Solvent->Intermediate Product Methyl Orsellinate (R-COOCH3) Intermediate->Product - CD3OH Waste Free CD3OH (Lost Label) Intermediate->Waste

Part 2: Solvent Compatibility Matrix

The choice of solvent is the single most critical factor in preventing exchange.

Rule of Thumb: Never dissolve a deuterated methyl ester in the non-deuterated version of its parent alcohol.

Solvent ClassRecommended?Risk LevelTechnical Notes
Methanol (

)
FORBIDDEN CriticalCauses rapid H/D exchange via transesterification.
Acetonitrile (ACN) Highly Recommended LowAprotic, polar. Ideal for LC-MS stock solutions. No exchange mechanism.
DMSO Recommended LowExcellent solubility. Hygroscopic nature requires storage under inert gas to prevent hydrolysis.
Ethanol/Isopropanol Caution ModerateCan cause transesterification to ethyl/isopropyl esters, changing the molecule's mass entirely.
Water (

)
Avoid for Storage HighPromotes ester hydrolysis (

), completely cleaving the label.

Part 3: Storage & Handling Protocols

Protocol A: Preparation of Stock Solutions (1 mg/mL)

Target Audience: Analytical Chemists preparing LC-MS standards.

  • Equilibrate: Allow the vial of solid D3-Methyl Orsellinate to reach room temperature before opening. This prevents condensation of atmospheric moisture, which catalyzes hydrolysis.

  • Solvent Choice: Use LC-MS Grade Acetonitrile .[1] Do not use Methanol.

  • Dissolution:

    • Add the calculated volume of Acetonitrile.

    • Vortex for 30 seconds.

    • Self-Validation Step: Inspect solution for clarity. Orsellinates are generally soluble in ACN; turbidity implies moisture contamination or salt formation.

  • Storage:

    • Transfer to amber glass vials (silanized glass is preferred to prevent adsorption).

    • Store at -20°C or lower.[1]

    • Shelf Life: 6 months in ACN; 12 months in DMSO.

Protocol B: Preventing "In-Source" Exchange

Target Audience: Mass Spectrometry Operators.

Even if the solution is stable, the high temperature and pressure of an ESI source can force exchange if the mobile phase is inappropriate.

  • Mobile Phase: Use ACN/Water gradients rather than MeOH/Water.

  • pH Control: Maintain mobile phase pH at 3.0 - 4.0 (using 0.1% Formic Acid).

    • Why? Base-catalyzed hydrolysis is orders of magnitude faster than acid-catalyzed hydrolysis for phenolic esters. Keeping the pH slightly acidic suppresses the phenolate ion formation [1].

  • Injection: Inject the sample in 100% ACN or 90:10 Water:ACN. Avoid injecting samples dissolved in MeOH.

Part 4: Troubleshooting & FAQs

Q1: I see a mass shift of -3 Da in my spectrum. What happened?

Diagnosis: You have likely experienced Transesterification .[2][3] Root Cause: The sample was dissolved in Methanol (


). The 

group (Mass 18) was replaced by

(Mass 15). Solution: Discard the working solution. Prepare a fresh stock using Acetonitrile or DMSO. Ensure your LC mobile phase does not use Methanol during the equilibration phase if the sample is sitting in the injector.
Q2: Can I use D3-Methanol ( ) as a solvent?

Answer: Technically, yes, but it is risky and expensive. Reasoning: While


 prevents the loss of the D3 label (since the solvent and label match), any trace of water or non-deuterated impurities can still cause issues. Furthermore, the phenolic protons (

) will exchange with the solvent deuterium, shifting the mass by +2 Da (two hydroxyls). This complicates the mass spectrum interpretation. Stick to Acetonitrile.
Q3: My compound is degrading into the free acid (Orsellinic Acid).

Diagnosis: Hydrolysis. Root Cause: Presence of water and incorrect pH. Orsellinate esters are sensitive to base-catalyzed hydrolysis (saponification). Fix:

  • Check the pH of your aqueous mobile phase.[1][4] It should be acidic (0.1% Formic Acid).

  • Ensure stock solutions are stored in anhydrous solvents.

  • Avoid glass surfaces with high alkalinity; use deactivated (silanized) glass vials.

Part 5: Decision Logic for Experimental Design

Use this logic flow to determine the safety of your current workflow.

DecisionTree Figure 2: Solvent Selection Decision Tree. Follow the green path to ensure isotopic integrity. Start Select Solvent for D3-Methyl Orsellinate IsProtic Is the solvent Protic? (Alcohol, Water) Start->IsProtic IsMethanol Is it Methanol? IsProtic->IsMethanol Yes Safe SAFE (ACN, DMSO, DCM) IsProtic->Safe No (Aprotic) IsDeuterated Is it CD3OD? IsMethanol->IsDeuterated Yes Danger CRITICAL FAILURE (Transesterification) IsMethanol->Danger No (CH3OH) Caution CAUTION (Phenolic Exchange +2Da) IsDeuterated->Caution Yes Hydrolysis RISK (Hydrolysis to Acid) IsDeuterated->Hydrolysis If Wet

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Smith, R. M. (2017). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Discusses isotopic dilution and back-exchange in LC-MS).
  • IUPAC. (1994). Glossary of Terms Used in Physical Organic Chemistry. "Transesterification".[2][3][5]

  • BenchChem. (2025).[6] Minimizing back-exchange of deuterium in labeled compounds. (General guidelines for handling deuterated standards).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical handling requirements.

Sources

Troubleshooting

Addressing signal suppression of D3-methyl orsellinate in plasma samples

Module: Overcoming Signal Suppression of D3-Methyl Orsellinate in Plasma Samples Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers and drug development professionals experienci...

Author: BenchChem Technical Support Team. Date: March 2026

Module: Overcoming Signal Suppression of D3-Methyl Orsellinate in Plasma Samples

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers and drug development professionals experiencing sensitivity drop-offs when quantifying D3-methyl orsellinate (a deuterated phenolic ester often used as an internal standard or tracer) in complex biological matrices.

When utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), plasma samples present a notorious challenge: Matrix Effects . Specifically, endogenous plasma components can severely suppress the ionization of your target analyte, leading to unreliable pharmacokinetic data[1].

Below is our comprehensive, self-validating framework for diagnosing, understanding, and eliminating signal suppression.

Diagnostic Logic: Isolating the Root Cause

Before altering your methodology, you must confirm that the loss of signal is a true matrix effect rather than an instrument malfunction (e.g., dirty ion optics or degraded electron multiplier).

MatrixEffectDiagnostic Start Observe Low Signal for D3-Methyl Orsellinate Infusion Run Post-Column Infusion Experiment Start->Infusion CheckDrop Signal Drop at Analyte RT? Infusion->CheckDrop Instrument Check MS Optics & Ion Source CheckDrop->Instrument No PLCheck Monitor m/z 184 (Phospholipids) CheckDrop->PLCheck Yes Coelution PLs Co-elute with D3-Methyl Orsellinate? PLCheck->Coelution PrepOpt Optimize Sample Prep (e.g., Phospholipid Removal) Coelution->PrepOpt Yes (High Matrix Load) LCOpt Adjust LC Gradient & Mobile Phase Coelution->LCOpt Yes (Poor Separation)

Caption: Diagnostic logic tree for identifying and resolving ESI signal suppression in plasma samples.

Troubleshooting Guides & FAQs

Q1: I am experiencing a massive loss of sensitivity for D3-methyl orsellinate in my plasma extracts compared to neat solvent. How do I mechanistically prove this is a matrix effect? A1: The most definitive way to prove matrix-induced suppression is through a Post-Column Infusion (PCI) experiment[2]. In Electrospray Ionization (ESI), ionization efficiency depends on the analyte's ability to migrate to the surface of the charged droplet before Coulombic fission occurs. By continuously infusing a neat solution of D3-methyl orsellinate post-column while injecting a blank plasma extract, you can visualize ionization efficiency across the entire chromatographic run. A sudden dip in the baseline signal at the exact retention time (RT) of D3-methyl orsellinate confirms that co-eluting matrix components are outcompeting your analyte for charge[1].

Q2: My current sample preparation uses standard Acetonitrile Protein Precipitation (PPT). Why is this failing for D3-methyl orsellinate, and what is the mechanistic cause? A2: PPT successfully removes large plasma proteins but leaves behind highly abundant glycerophospholipids (e.g., phosphatidylcholines)[3]. These lipids are highly amphiphilic. Their hydrophobic lipid tails and strongly polar zwitterionic headgroups cause them to aggressively partition to the ESI droplet surface. They monopolize the available charge, physically blocking the less competitive phenolic hydroxyl and ester groups of D3-methyl orsellinate from ionizing[2]. Solution: Upgrade your sample preparation to a Phospholipid-Removal Solid Phase Extraction (SPE) plate. These plates utilize Lewis acid-base interactions (often via zirconia or titania-based sorbents) to selectively bind the phosphate moiety of the lipids, allowing the D3-methyl orsellinate to pass through unhindered[3].

Q3: How do I quantitatively validate that my new extraction method has eliminated the matrix effect to meet regulatory compliance? A3: To comply with the FDA Bioanalytical Method Validation Guidance (ICH M10), you must calculate the Matrix Factor (MF) across at least six independent lots of blank matrix[4]. This is a self-validating mathematical check:

  • MF = (Peak response of analyte spiked into post-extracted blank matrix) / (Peak response of analyte in neat solvent) An MF of 1.0 indicates zero matrix effect. An MF < 0.85 indicates significant suppression. The FDA requires the coefficient of variation (%CV) of the IS-normalized MF across the six lots to be ≤ 15%[4].

Quantitative Performance Data

The following table summarizes the expected quantitative improvements when transitioning from standard PPT to a targeted Phospholipid-Removal SPE workflow for D3-methyl orsellinate.

Sample Preparation MethodPhospholipid Removal (%)Absolute Recovery (%)Matrix Factor (MF)MF Inter-lot %CV (n=6)
Standard PPT (Acetonitrile) < 5%88.2%0.42 (Severe Suppression)22.4% (Fails FDA limits)
Phospholipid-Removal SPE > 95%91.5%0.98 (Negligible Effect)4.1% (Passes FDA limits)
Validated Experimental Protocols

To ensure absolute trustworthiness, the following protocols form a self-validating system . By comparing pre-extraction spikes, post-extraction spikes, and neat standards, you independently verify both extraction efficiency (Recovery) and ionization efficiency (Matrix Factor)[1].

Protocol 1: Qualitative Assessment (Post-Column Infusion)
  • Setup: Install a T-connector between the LC column outlet and the MS ion source.

  • Infusion: Use a syringe pump to continuously infuse a neat solution of D3-methyl orsellinate (e.g., 100 ng/mL in 50:50 Water:Acetonitrile) at 10 µL/min into the T-connector.

  • Injection: Inject 5 µL of a blank plasma sample prepared via your current extraction method.

  • Monitor: Record the MS/MS transition for D3-methyl orsellinate.

  • Causality Check: Simultaneously monitor the MRM transition m/z 184 -> 184 (positive ion mode) to track the elution of phosphatidylcholines. If the m/z 184 peak perfectly aligns with a dip in your infused D3-methyl orsellinate signal, phospholipids are the confirmed culprit.

Protocol 2: Self-Validating Phospholipid-Depletion Workflow

SPEWorkflow Plasma 1. Blank Plasma (100 µL) Precipitation 2. Add 300 µL ACN (1% Formic Acid) Plasma->Precipitation Centrifuge 3. Centrifuge (10,000 x g) Precipitation->Centrifuge SPE 4. Load Supernatant onto PL-Removal Plate Centrifuge->SPE Elution 5. Collect Eluate (Analyte passes) SPE->Elution Spike 6. Spike D3-Methyl Orsellinate (Post-Ext) Elution->Spike Validate 7. Calculate Matrix Factor Spike->Validate

Caption: Self-validating sample preparation workflow using post-extraction spiking to calculate the Matrix Factor.

Step-by-Step Methodology:

  • Protein Disruption: Aliquot 100 µL of blank plasma into a microcentrifuge tube. Add 300 µL of Acetonitrile containing 1% Formic Acid. Causality: The organic solvent precipitates large proteins, while the acidic environment disrupts protein-analyte binding, ensuring D3-methyl orsellinate is fully released into the supernatant.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the proteins.

  • Lipid Scavenging: Transfer the supernatant to a Phospholipid-Removal Plate (e.g., HybridSPE) seated on a vacuum manifold.

  • Elution: Apply a gentle vacuum (5-10 in Hg). Collect the eluate. The Lewis acid sorbent will irreversibly trap the phospholipids, while the D3-methyl orsellinate passes through into the collection plate.

  • Self-Validation Spiking (The 3-Set System):

    • Set A (Neat): Spike D3-methyl orsellinate into pure extraction solvent.

    • Set B (Post-Extraction): Spike D3-methyl orsellinate into the blank plasma eluate collected in Step 4.

    • Set C (Pre-Extraction): Spike D3-methyl orsellinate into raw plasma before Step 1, then process.

  • Calculation: Run all sets via LC-MS/MS.

    • Calculate Matrix Factor = (Area Set B / Area Set A).

    • Calculate Recovery = (Area Set C / Area Set B).

    • If the protocol is successful, your MF will be between 0.90 and 1.10, proving the matrix effect has been neutralized.

References
  • [4] Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: Food and Drug Administration (FDA) URL:

  • [3] Title: Sample Prep Tech Tip: What is the Matrix Effect Source: Phenomenex URL:

  • [1] Title: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: National Institutes of Health (NIH) - PMC URL:

  • [2] Title: Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: MDPI URL:

Sources

Optimization

Technical Support Center: Optimizing Ionization for D3-Methyl 2,4-dihydroxy-6-methyl benzoate

Status: Operational Ticket ID: D3-MDMB-OPT-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Subject: Troubleshooting Ionization Efficiency & Signal Stability for D3-Methyl Orsellinate Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: D3-MDMB-OPT-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Subject: Troubleshooting Ionization Efficiency & Signal Stability for D3-Methyl Orsellinate

Executive Summary

This guide addresses the ionization challenges associated with D3-Methyl 2,4-dihydroxy-6-methyl benzoate (also known as D3-Methyl Orsellinate). As a phenolic ester, this molecule presents a classic "ionization paradox" in Liquid Chromatography-Mass Spectrometry (LC-MS): its phenolic protons favor negative mode (ESI-), while its ester functionality can invite cationic adducts in positive mode (ESI+).

This document provides a self-validating workflow to maximize sensitivity, preserve the deuterated label, and eliminate matrix interference.

Part 1: The Critical Decision Matrix (ESI- vs. ESI+)

Q: Which ionization mode should I prioritize for D3-Methyl Orsellinate?

A: Negative Electrospray Ionization (ESI-) is the primary recommendation. [1]

The Mechanism (Why ESI-?)

The structure of Methyl 2,4-dihydroxy-6-methyl benzoate contains two phenolic hydroxyl groups at positions 2 and 4.

  • Acidity: These phenolic protons have pKa values typically in the range of 8–10.

  • Deprotonation: In ESI-, the formation of the

    
     ion (m/z ~184 for the D3 variant) is thermodynamically favored over protonation in positive mode.
    
  • Resonance Stabilization: The negative charge on the oxygen is stabilized by the aromatic ring and the electron-withdrawing ester group (via resonance), making the deprotonated ion stable and abundant.

Q: When should I consider Positive Mode (ESI+)? A: Only consider ESI+ if your matrix suppresses negative ionization (e.g., high chlorinated solvent background) or if you are performing multi-analyte screening where polarity switching is too slow.

  • Risk:[2][3][4] In ESI+, this molecule rarely forms a strong

    
     ion. Instead, it forms sodium 
    
    
    
    or ammonium
    
    
    adducts, which splits your signal and reduces sensitivity.
Visualizing the Ionization Strategy

IonizationStrategy Start Start: D3-Methyl Orsellinate Optimization CheckMode Select Ionization Mode Start->CheckMode ESI_Neg Negative Mode (ESI-) [Primary Path] CheckMode->ESI_Neg High Sensitivity Required ESI_Pos Positive Mode (ESI+) [Alternative] CheckMode->ESI_Pos Matrix Constraints Mech_Neg Mechanism: Phenolic Deprotonation [M-H]- ESI_Neg->Mech_Neg Mech_Pos Mechanism: Adduct Formation [M+Na]+ ESI_Pos->Mech_Pos Opt_Neg Optimize pH: Use weak buffer (Ammonium Acetate) Mech_Neg->Opt_Neg Opt_Pos Optimize Adducts: Force [M+NH4]+ or [M+H]+ Mech_Pos->Opt_Pos

Figure 1: Decision tree for selecting the optimal ionization mode based on molecular chemistry.

Part 2: Troubleshooting & Optimization Guides

Module A: The "pH Paradox" in Negative Mode

Issue: "I am using ESI- but my signal is weak. I added Formic Acid (0.1%) for my chromatography, and the signal disappeared."

Diagnosis: You have suppressed ionization by lowering the pH below the pKa of the phenols.

  • The Physics: To observe

    
    , the mobile phase pH must be high enough to allow the phenol to donate a proton, or at least not so acidic that it forces the proton to stay attached.
    
  • The Fix:

    • Remove Strong Acids: Eliminate 0.1% Formic Acid or TFA.

    • Buffer Selection: Use Ammonium Acetate (5-10 mM) or Ammonium Bicarbonate . These provide a neutral-to-slightly-basic pH (6.5–8.0) that supports deprotonation without destroying the silica in your LC column.

    • Post-Column Infusion: If separation requires low pH (to keep the analyte neutral on the C18 column), use a "T-junction" to infuse a base (e.g., Ammonium Hydroxide in Isopropanol) after the column but before the MS source. This raises the pH just for ionization.

Module B: Deuterium Label Stability (The "D3" Factor)

Issue: "I see a peak for the non-deuterated form (M) increasing over time, while my D3-standard (M+3) decreases."

Diagnosis: You are likely experiencing Hydrolysis or Back-Exchange , though the latter is less likely for methyl esters.

  • Hydrolysis Risk: The "Methyl" in "Methyl benzoate" is an ester linkage. Esters are susceptible to hydrolysis (breaking down into the acid and methanol) in high pH conditions or in the presence of specific enzymes in plasma.

    • If the D3 is on the ester methyl (

      
      ): Hydrolysis destroys the label entirely, leaving you with Orsellinic Acid (mass shift -17 Da from D3 parent).
      
    • Prevention: Keep samples on ice. Avoid mobile phases with pH > 8. Process plasma samples quickly.

  • Isotopic Purity: Ensure your D3 label is on the carbon (C-D bonds), not the oxygen (O-D bonds).

    • Check: If your certificate of analysis says "Deuterated Hydroxyls," the D will exchange with H in water immediately. For "D3-Methyl," it is C-D bonded and stable in protic solvents.

Module C: Sensitivity Enhancement via Fluorine

Issue: "I need lower Limits of Quantitation (LOQ)."

Advanced Tactic: Fluorinated Post-Column Addition.

  • Method: Add 0.05% to 0.1% Ammonium Fluoride (

    
    )  to the aqueous mobile phase (instead of acetate).
    
  • Mechanism: In ESI-, fluoride ions (

    
    ) are highly basic in the gas phase. They abstract protons from the phenolic hydroxyls more efficiently than acetate, often boosting signal by 2-5x.
    
  • Warning: Dedicate a specific column to this method, as fluoride can alter column stationary phase properties over long periods.

Part 3: Experimental Protocol (Step-by-Step)

Use this protocol to validate your method.

Table 1: Mobile Phase Optimization Matrix
ExperimentAqueous Phase (A)Organic Phase (B)Expected Outcome (ESI-)
1 (Baseline) Water + 0.1% Formic AcidMethanolPoor. Acid suppresses

.
2 (Neutral) Water + 10mM Ammonium AcetateMethanolGood. Balanced pH allows ionization.
3 (Basic) Water + 0.01% Ammonium HydroxideAcetonitrileHigh Signal. Risk of ester hydrolysis if run too long.
4 (Booster) Water + 50µM Ammonium FluorideMethanolExcellent. Max deprotonation efficiency.
Workflow Diagram: Signal Optimization

OptimizationWorkflow Step1 1. Solubility Check Dissolve in MeOH (Avoid 100% Water) Step2 2. Direct Infusion Tune Source Temp (Phenols need ~350°C-400°C) Step1->Step2 Step3 3. Mobile Phase Screen Test NH4OAc vs NH4F (See Table 1) Step2->Step3 Step4 4. Flow Injection Verify Signal Stability (Check for Hydrolysis) Step3->Step4

Figure 2: Step-by-step workflow for optimizing the mass spec signal.

Part 4: Frequently Asked Questions (FAQs)

Q: My D3-Standard has a slightly different retention time than the analyte. Is this normal? A: Yes. This is the Chromatographic Isotope Effect . Deuterium (


) is slightly more hydrophobic than Hydrogen (

). In Reverse Phase (C18) chromatography, deuterated molecules often elute slightly earlier (or sometimes later depending on the position) than their non-deuterated counterparts. As long as the shift is consistent and small (<0.1 min), it is acceptable.

Q: I see a strong signal at M+22 in Positive Mode. Can I use it? A: That is the Sodium adduct (


).
  • Pros: It confirms the mass.[5]

  • Cons: Sodium adducts are notoriously unstable quantitatively. The intensity depends on the sodium background in your glassware/solvents, which varies day-to-day. Avoid using sodium adducts for quantitation if possible. If you must use ESI+, add Ammonium Formate to force the Ammonium adduct (

    
    ), which is more reproducible.
    

Q: What is the primary fragment for MRM (Multiple Reaction Monitoring)? A: In ESI- (


), the most common fragmentation for methyl benzoate derivatives involves the loss of the methyl group (as a radical or neutral methanol loss) or decarboxylation (

).
  • Precursor: ~184 m/z (for D3)

  • Common Product Ions: Loss of

    
     (M-44) or loss of methyl ester (
    
    
    
    ). Perform a product ion scan to identify the most stable transition.

References

  • NIST Chemistry WebBook. Methyl 2,6-dihydroxy-4-methylbenzoate (Isomer Reference).[6] National Institute of Standards and Technology.[6] Available at: [Link]

  • Kruve, A., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry.[3][4][7][8][9] Available at: [Link]

  • PubChem. Methyl Orsellinate Compound Summary. National Library of Medicine. Available at: [Link]

  • HPLC Tools. Techniques To Enhance Negative Mode ESI in LC-MS. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery of D3-Methyl Orsellinate Internal Standard

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for a common yet challenging issue: low recover...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for a common yet challenging issue: low recovery rates of the D3-methyl orsellinate internal standard in analytical experiments. By understanding the underlying chemical principles and potential pitfalls, you can systematically diagnose and resolve recovery problems, ensuring the accuracy and reliability of your quantitative data.

Introduction to D3-Methyl Orsellinate as an Internal Standard

D3-methyl orsellinate is a deuterated form of methyl orsellinate, a naturally occurring phenolic compound.[1][2][3][4] Its structural similarity to various analytes of interest, combined with the mass shift introduced by the three deuterium atoms on the methyl group, makes it a suitable internal standard for liquid chromatography-mass spectrometry (LC-MS) applications. In theory, a stable isotope-labeled (SIL) internal standard like D3-methyl orsellinate should co-elute with the analyte and experience similar matrix effects, thus providing a reliable means to correct for variations in sample preparation and ionization.[5][6][7][8] However, in practice, several factors can lead to its low and variable recovery, compromising the integrity of the entire analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of D3-methyl orsellinate?

A1: The most prevalent issues include:

  • Suboptimal Sample Preparation: Inefficient extraction from the sample matrix, or loss during cleanup steps.

  • Chemical Instability: Degradation of the internal standard due to adverse pH, temperature, or exposure to light and oxidizing agents.

  • Matrix Effects: Ion suppression or enhancement in the mass spectrometer source caused by co-eluting compounds from the sample matrix.[5][6][7]

  • Poor Solubility: Precipitation of the internal standard in the sample or final extract.

  • Inaccurate Standard Concentration: Errors in the preparation or storage of the D3-methyl orsellinate stock and working solutions.

  • Instrumental Issues: Problems with the LC-MS system, such as leaks, column degradation, or suboptimal source conditions.[7]

Q2: My D3-methyl orsellinate recovery is inconsistent across my sample batch. What should I investigate first?

A2: Inconsistent recovery often points to variability in sample preparation or differential matrix effects. Start by reviewing your sample preparation workflow for any potential inconsistencies. If the procedure is consistent, investigate matrix effects. This can be done by comparing the internal standard response in neat solutions versus post-extraction spiked matrix samples.

Q3: Can the D3-methyl group be lost during analysis?

A3: While the deuterium atoms on a methyl group are generally stable, isotopic exchange (back-exchange with protons from the solvent or matrix) can occur under certain conditions, such as extreme pH or high temperatures in the ion source.[5][9][10] This would lead to a decrease in the D3-methyl orsellinate signal and an increase in the unlabeled methyl orsellinate signal.

Systematic Troubleshooting Guide

This guide is structured to help you systematically identify and resolve the root cause of low D3-methyl orsellinate recovery.

Phase 1: Standard Solution and Instrument Performance Verification

Before delving into complex sample matrix issues, it is crucial to ensure the integrity of your standard solutions and the proper functioning of your LC-MS system.

1.1. Verify the Integrity of D3-Methyl Orsellinate Stock and Working Solutions

  • Issue: The concentration of your D3-methyl orsellinate solution may be incorrect due to weighing errors, solvent evaporation, or degradation.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution of D3-methyl orsellinate from the original solid material. Ensure the solid has been stored under the recommended conditions (typically desiccated at -20°C).[2][11]

    • Prepare fresh working solutions from the new stock solution.

    • Analyze the new working solution and compare the response to the old solution. A significant difference suggests a problem with the old solution.

  • Pro-Tip: Methyl orsellinate is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] Ensure your chosen solvent is compatible with your analytical method and that the internal standard is fully dissolved.

1.2. Assess Instrument Performance

  • Issue: Low recovery could be a symptom of a poorly performing LC-MS system.

  • Troubleshooting Steps:

    • Perform a system suitability test by injecting a neat solution of D3-methyl orsellinate multiple times. The peak area and retention time should be consistent (typically <15% RSD).

    • Check for leaks in the LC system.

    • Inspect the column for signs of degradation (e.g., high backpressure, poor peak shape).

    • Optimize the mass spectrometer source conditions (e.g., capillary voltage, gas flow, temperature) for optimal ionization of D3-methyl orsellinate.

Phase 2: Sample Preparation and Extraction Efficiency

Once you have confirmed that your standard solutions and instrument are in order, the next step is to evaluate the sample preparation process.

2.1. Optimize Extraction Solvent and Technique

  • Issue: The chosen extraction solvent or method may not be efficiently recovering D3-methyl orsellinate from the sample matrix.

  • Troubleshooting Steps:

    • Solvent Selection: Based on the properties of methyl orsellinate (a phenolic compound), consider a range of solvents with varying polarities for extraction. A good starting point is a water-miscible organic solvent like methanol or acetonitrile for protein precipitation, or a water-immiscible solvent like ethyl acetate or methyl tert-butyl ether (MTBE) for liquid-liquid extraction (LLE).

    • pH Adjustment: The recovery of phenolic compounds can be highly dependent on the pH of the sample. Since methyl orsellinate has acidic hydroxyl groups, adjusting the sample pH to be slightly acidic (e.g., with formic acid) can improve its extraction into an organic solvent.

    • Extraction Technique: Compare different extraction techniques, such as protein precipitation (PPT), LLE, and solid-phase extraction (SPE). While PPT is simple, it often results in a dirtier extract with more significant matrix effects. LLE and SPE can provide a cleaner extract and potentially higher recovery if the appropriate solvent and sorbent are chosen.

Experimental Protocol: Assessing Extraction Recovery

  • Prepare three sets of samples:

    • Set A (Neat Solution): D3-methyl orsellinate in a clean solvent.

    • Set B (Post-Extraction Spike): A blank matrix extract spiked with D3-methyl orsellinate.

    • Set C (Pre-Extraction Spike): A blank matrix spiked with D3-methyl orsellinate before extraction.

  • Analyze the samples and calculate the extraction recovery:

    • Extraction Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100%

A low extraction recovery (<85%) indicates that the internal standard is being lost during the sample preparation process.

Phase 3: Investigating Matrix Effects

Matrix effects are a common cause of low and inconsistent recovery in LC-MS analysis.[7] They occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source.

3.1. Quantifying Matrix Effects

  • Issue: Ion suppression is leading to a reduced signal for D3-methyl orsellinate.

  • Troubleshooting Steps:

    • Calculate the Matrix Factor (MF):

      • MF = (Peak Area in Set B / Peak Area in Set A)

      • An MF value significantly less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

    • Improve Chromatographic Separation: Modify your LC gradient to better separate D3-methyl orsellinate from co-eluting matrix components. Consider using a column with a different chemistry (e.g., a phenyl-hexyl or biphenyl column instead of a standard C18) to alter selectivity.[6]

    • Enhance Sample Cleanup: If matrix effects are severe, a more rigorous sample cleanup method, such as SPE, may be necessary.

Troubleshooting Workflow for Low D3-Methyl Orsellinate Recovery

TroubleshootingWorkflow cluster_phase1 cluster_phase2 cluster_phase3 cluster_phase4 start Low D3-Methyl Orsellinate Recovery phase1 Phase 1: Standard & Instrument Check start->phase1 p1_q1 Prepare Fresh Standards phase1->p1_q1 phase2 Phase 2: Sample Preparation p2_q1 Optimize Extraction Solvent/pH phase2->p2_q1 phase3 Phase 3: Matrix Effects p3_q1 Quantify Matrix Effects (MF) phase3->p3_q1 phase4 Phase 4: Stability Issues p4_q1 Investigate pH/Temp Stability phase4->p4_q1 end_node Recovery Optimized p1_q2 System Suitability Test p1_q1->p1_q2 If standards are good p1_q2->phase2 If instrument is OK p2_q2 Evaluate Extraction Technique (PPT, LLE, SPE) p2_q1->p2_q2 p2_q2->phase3 If extraction is efficient p3_q2 Improve Chromatography/Cleanup p3_q1->p3_q2 p3_q2->phase4 If matrix effects are minimized p4_q2 Assess Light/Oxidative Stability p4_q1->p4_q2 p4_q2->end_node

Caption: A systematic workflow for troubleshooting low D3-methyl orsellinate recovery.

Phase 4: Assessing the Stability of D3-Methyl Orsellinate

If you have ruled out issues with your standards, instrument, extraction, and matrix effects, the problem may lie with the stability of the D3-methyl orsellinate itself.

4.1. Potential Degradation Pathways

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis under strongly acidic or basic conditions, which would convert it to orsellinic acid-D3.[12][13]

  • Oxidation: The phenolic hydroxyl groups are prone to oxidation, especially in the presence of metal ions or dissolved oxygen.[14][15] This can lead to the formation of colored degradation products.

  • Photodegradation: Many phenolic compounds are sensitive to light, particularly UV light, which can induce degradation.[16][17][18][19]

Experimental Protocol: Preliminary Stability Assessment

  • Prepare solutions of D3-methyl orsellinate in your typical sample diluent.

  • Expose the solutions to various stress conditions:

    • pH: Adjust the pH to acidic (e.g., pH 3) and basic (e.g., pH 9) conditions.

    • Temperature: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C).[20]

    • Light: Expose solutions to UV and visible light.

    • Oxidation: Add a small amount of a mild oxidizing agent, such as hydrogen peroxide.

  • Analyze the stressed samples at various time points and compare the D3-methyl orsellinate response to a control sample stored under optimal conditions (e.g., protected from light at 4°C). A significant decrease in the response indicates degradation.

Data Summary: Stability Considerations for D3-Methyl Orsellinate

ParameterConditionPotential Impact on D3-Methyl OrsellinateMitigation Strategy
pH Acidic or basicHydrolysis of the methyl esterMaintain a neutral pH for samples and mobile phases.[9]
Temperature ElevatedIncreased rate of degradation and isotopic exchangeStore solutions at low temperatures (4°C or -20°C) and minimize exposure to heat.[5][21]
Light UV or prolonged exposurePhotodegradationUse amber vials and protect solutions from light.[21]
Oxidizing Agents Presence of metal ions, peroxidesOxidation of phenolic groupsUse high-purity solvents and consider adding an antioxidant if necessary.

Conclusion

Troubleshooting low recovery of an internal standard like D3-methyl orsellinate requires a systematic and logical approach. By starting with the fundamentals—the integrity of your standard solutions and the performance of your instrument—and then progressively investigating more complex factors like sample preparation, matrix effects, and chemical stability, you can effectively diagnose and resolve the issue. This comprehensive guide, with its detailed protocols and data-driven insights, empowers you to ensure the accuracy and reliability of your analytical results.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Sigma-Aldrich. (n.d.). ISOTEC® Stable Isotopes.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
  • Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
  • Pharmaceutical Outsourcing. (2020, November 12).
  • Australian Journal of Chemistry. (1987, February 1). Oxidation of Alkyl 1,6-Dihydroorsellinates.
  • Supelco. (n.d.). Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Benchchem. (2025). How to assess the purity of a 3-Methylxanthine-d3 internal standard.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • ResearchGate. (1987, February). Oxidation of Alkyl 1,6-Dihydroorsellinates.
  • Jakšić, I., et al. (2021). Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products. PMC.
  • Metabolomics.ca. (2021, January 15).
  • LookChem. (2023, July 7).
  • InvivoChem. (n.d.).
  • ChemScene. (n.d.).
  • BioCrick. (n.d.). Methyl orsellinate | CAS:3187-58-4 | Phenols | High Purity | Manufacturer.
  • PubChem. (n.d.).
  • Aronov, P. A., et al. (n.d.).
  • ResearchGate. (2023, May 11). (PDF) Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites.
  • Jakšić, I., et al. (2021). Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products. PubMed.
  • Cayman Chemical. (n.d.). 3-methyl Orsellinic Acid (CAS 4707-46-4).
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Journal of Medicinal and Nanomaterials Chemistry. (2025, April 24). Photocatalytic degradation of methyl orange on a PVA/PEG/Ag3PO4 thin film.
  • Kumar, P., et al. (2020).
  • Shimadzu Scientific Instruments. (n.d.). method 531.1.
  • Biotage. (n.d.). Vitamin D and Metabolites: Evaluation of Supported Liquid Extraction (SLE) prior to LC-MS/MS Analysis.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • Benchchem. (2025). Technical Support Center: Stability of Ercalcitriol-d3 in Organic Solvents.
  • Bruker. (n.d.).
  • YouTube. (2023, October 14). Forced Degradation Studies in Pharmaceutical Industry.
  • WVU Shared Research Facilities. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS.
  • MDPI. (2021, April 25). Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products.
  • Semantic Scholar. (2010, November 29). Photocatalytic Degradation of Organic Dye Methyl Orange with Phosphotungstic Acid.
  • ResearchGate. (n.d.).
  • MDPI. (2025, November 13). Photocatalytic Degradation of Methyl Orange, Eriochrome Black T, and Methylene Blue by Silica–Titania Fibers.
  • Reddit. (2025, November 5).
  • ResearchGate. (2025, August 6). Photocatalytic degradation of methyl orange as a model compound.
  • Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • MDPI. (2025, April 8).

Sources

Optimization

Technical Support Center: Optimization of D3-Methyl 2,4-dihydroxy-6-methyl benzoate Analysis

Case ID: D3-MDMB-OPT-001 Status: Open Priority: Critical Subject: Minimizing Matrix Effects & Ion Suppression in Biological Matrices Executive Summary Welcome to the Technical Support Center. You are likely accessing thi...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: D3-MDMB-OPT-001 Status: Open Priority: Critical Subject: Minimizing Matrix Effects & Ion Suppression in Biological Matrices

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing variable recovery, signal instability, or quantification errors for D3-Methyl 2,4-dihydroxy-6-methyl benzoate (D3-Methyl Orsellinate) in complex matrices (plasma, serum, or tissue homogenates).

This compound possesses two phenolic hydroxyl groups and a methyl ester moiety.[1] Its chemical behavior makes it susceptible to specific types of matrix effects (ME):

  • Ion Suppression: Caused by co-eluting phospholipids (in ESI+) or high salt concentrations (in ESI-).

  • Esterase Activity: Potential hydrolysis of the ester bond in plasma, mimicking signal loss.

This guide provides a validated, modular approach to isolating the analyte from interfering matrix components.

Visual Troubleshooting Workflow

The following logic tree outlines the decision-making process for diagnosing and resolving matrix effects.

MatrixEffectWorkflow Start START: Signal Irregularity Observed CheckRT Step 1: Check Retention Time (RT) Start->CheckRT VoidVol Is Peak in Void Volume (<1.5 min)? CheckRT->VoidVol LipidZone Is Peak in Lipid Zone (High %B)? VoidVol->LipidZone No ChromOpt ACTION: Adjust Gradient/Column (Increase k') VoidVol->ChromOpt Yes PrepCheck Step 2: Audit Sample Prep LipidZone->PrepCheck No LipidZone->ChromOpt Yes IsPPT Method: Protein Precipitation (PPT)? PrepCheck->IsPPT SwitchLLE ACTION: Switch to LLE/SLE (Remove Phospholipids) IsPPT->SwitchLLE Yes IonMode Step 3: Ionization Polarity IsPPT->IonMode No (Already LLE/SPE) NegMode ACTION: Test ESI Negative Mode (Phenol Selectivity) IonMode->NegMode

Figure 1: Decision logic for isolating the source of matrix effects. Blue nodes indicate diagnostic steps; Green/Red/Yellow nodes indicate corrective actions.

Module 1: Sample Preparation (The Root Cause)

The Issue: The most common cause of matrix effects for this analyte is the use of Protein Precipitation (PPT) with acetonitrile or methanol. While PPT removes proteins, it leaves >95% of phospholipids in the supernatant [1]. These lipids co-elute and compete for charge in the electrospray droplet, causing significant ion suppression.

The Solution: Liquid-Liquid Extraction (LLE) Methyl 2,4-dihydroxy-6-methyl benzoate is a phenolic ester with moderate lipophilicity (LogP ~2.4). It extracts efficiently into organic solvents, leaving salts and phospholipids behind in the aqueous phase.

Recommended LLE Protocol
StepActionTechnical Rationale
1 Aliquot 50 µL Plasma/Matrix.Small volume reduces matrix load.
2 Add 10 µL Internal Standard (D3-Analog).Compensates for extraction variability.
3 Buffer with 200 µL Ammonium Acetate (10mM, pH 5.0).Keeps the phenol protonated (neutral) to maximize organic solubility.
4 Extract with 600 µL TBME (Methyl tert-butyl ether) or Ethyl Acetate .These solvents provide high recovery for phenolic esters while excluding polar salts.
5 Vortex (5 min) & Centrifuge (10 min @ 4000g).Ensures phase separation.
6 Transfer Supernatant & Evaporate to dryness.Removes the organic solvent.
7 Reconstitute in Mobile Phase Initial Conditions.Matches the solvent strength to the column to prevent peak broadening.

Critical Note: Avoid using pure Hexane (recovery may be too low due to the polar hydroxyl groups) or Dichloromethane (often extracts too many lipids).

Module 2: Chromatographic Optimization

The Issue: If the analyte elutes too early (near the void volume) or too late (during the column wash), it enters zones of high suppression.

The Solution: Optimize the gradient to elute the D3-analyte in the "Matrix-Safe Window."

  • Column Selection:

    • Standard: C18 (e.g., Acquity BEH C18).

    • Recommended: Phenyl-Hexyl or C18-PFP (Pentafluorophenyl) . These phases interact via pi-pi stacking with the aromatic ring of the benzoate, providing better selectivity and shifting the peak away from aliphatic interferences [2].

  • Gradient Strategy:

    • Void Volume (0.5 - 1.5 min): Divert flow to waste. This removes unretained salts.

    • Elution Window: Target a retention factor (

      
      ) between 3 and 8.
      
    • Wash Step: Ramp to 95% Organic for 2 minutes at the end of every injection to clear phospholipids.

Module 3: Mass Spectrometry Parameters

The Issue: You may be using ESI Positive mode (


), which is highly susceptible to suppression by choline-containing phospholipids.

The Solution: Switch to ESI Negative Mode (


) .
  • Mechanism: The hydroxyl groups at positions 2 and 4 are acidic. Negative mode ionization exploits this acidity.

  • Benefit: Biological matrices have fewer endogenous compounds that ionize in negative mode compared to positive mode, resulting in a significantly lower background noise and reduced competition for ionization [3].

  • Mobile Phase Modifier: Use 0.02% Acetic Acid or 1mM Ammonium Fluoride . Avoid high concentrations of Formic Acid in negative mode as it can suppress ionization.

Module 4: Validation & Calculation

To scientifically prove you have minimized matrix effects, you must calculate the Matrix Factor (MF) according to the Matuszewski method [4].

Calculation Protocol

Prepare the following three sets of samples:

  • Set A (Neat Standard): Analyte in pure mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then add analyte.

  • Set C (Pre-Extraction Spike): Add analyte to matrix, then extract.

Formulas:

  • Absolute Matrix Factor (MF): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

    
    
    
    • Target: 0.85 < MF < 1.15 (Ideal).

    • If MF < 0.5: Severe suppression is present.[2]

  • Extraction Recovery (RE):

    
    
    
  • IS-Normalized Matrix Factor:

    
    
    
    • Requirement: This value should be close to 1.0, proving the D3-IS compensates for the matrix effect.

Frequently Asked Questions (FAQ)

Q1: My D3-IS signal decreases over the course of a 100-sample run. Why? A: This is likely "Source Fouling." Even if you don't see suppression immediately, phospholipids build up on the cone/shield.

  • Fix: Implement a divert valve to send the first 1 minute and the final 2 minutes of the gradient to waste.

Q2: Is the D3 label stable? A: It depends on the position.

  • Ring-D3: Highly stable.[3]

  • Methyl-D3 (Ester): Stable in solvent, but susceptible to esterases in plasma. If you see the signal disappearing in plasma but not water, add an esterase inhibitor (e.g., PMSF or NaF) to the collection tube immediately upon blood draw.

Q3: Can I use APCI instead of ESI? A: Yes. If matrix effects persist despite LLE and chromatographic changes, APCI (Atmospheric Pressure Chemical Ionization) is much less susceptible to matrix effects than ESI. Phenolic esters ionize well in APCI.

References

  • Chambers, E., et al. (2007).[4] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.

  • Sigma-Aldrich. (n.d.). Column Selection Guide for Phenolic Compounds. Supelco Technical Notes.

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[5] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[5]

Sources

Troubleshooting

Technical Support Center: Storage &amp; Stability of D3-Methyl 2,4-dihydroxy-6-methyl benzoate

Current Status: Operational Ticket ID: D3-M-ORSELLINATE-STAB-001 Assigned Specialist: Senior Application Scientist, Stable Isotope Division Executive Summary: The "Methanol Paradox" Critical Alert: While the non-deuterat...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: D3-M-ORSELLINATE-STAB-001 Assigned Specialist: Senior Application Scientist, Stable Isotope Division

Executive Summary: The "Methanol Paradox"

Critical Alert: While the non-deuterated parent compound (Methyl 2,4-dihydroxy-6-methyl benzoate, also known as Methyl Orsellinate) is soluble and reasonably stable in methanol, the D3-labeled analog is chemically incompatible with non-deuterated methanol (


) for long-term storage. 

This incompatibility is not due to decomposition, but rather Isotopic Dilution via Transesterification . Storing D3-Methyl ester in protic methanol (


) drives a thermodynamic equilibrium that "washes off" the deuterium label, converting your expensive internal standard back into the native analyte.

Module 1: The Core Instability Mechanism

The "Disappearing Label" Phenomenon

Users often report that their Internal Standard (IS) signal decreases over time, while the "native" analyte peak in their blanks mysteriously increases. This is a classic signature of transesterification.

The Chemistry: The D3-label is located on the methyl ester group (


). In a solvent of massive excess protonated methanol (

), trace amounts of acid or base (often from non-passivated glassware) catalyze the exchange of the methoxy groups.

Visualizing the Failure Mode:

Transesterification D3_Ester D3-Methyl Ester (Your IS) Intermediate Tetrahedral Intermediate D3_Ester->Intermediate + CH3OH (Nucleophilic Attack) MeOH Solvent: Methanol (CH3OH in excess) MeOH->Intermediate Native_Ester Native Methyl Ester (Unlabeled contaminant) Intermediate->Native_Ester - CD3OH (Elimination) D3_Waste CD3OH (Lost Label) Intermediate->D3_Waste Native_Ester->Intermediate Reversible (But equilibrium favors solvent)

Figure 1: Mechanism of isotopic loss. The vast molar excess of solvent drives the equilibrium to the right, effectively erasing the D3 label.

Module 2: Troubleshooting Guide

Scenario A: "My IS signal is dropping, and my Blank has a peak."
  • Diagnosis: Transesterification.[1][2][3][4]

  • Root Cause: Storage of stock solution in Methanol (

    
    ) or Ethanol (
    
    
    
    ).
  • Immediate Action: Discard the stock. It cannot be salvaged.

  • Prevention: Reconstitute new material in Acetonitrile (ACN) or DMSO . These are aprotic and cannot participate in ester exchange.

Scenario B: "The solution turned pink/brown."
  • Diagnosis: Oxidative Degradation (Quinone formation).

  • Root Cause: The 2,4-dihydroxy substitution pattern (resorcinol-type) is electron-rich and prone to oxidation by air, especially in basic conditions or under light exposure.

  • Immediate Action: Check MS signal intensity. If >10% loss, discard.

  • Prevention: Store in amber vials; purge headspace with Nitrogen/Argon before sealing.

Scenario C: "Multiple peaks appeared with M+1 or M-1 masses."
  • Diagnosis: Rapid Proton-Deuterium Exchange (Hydroxyls).

  • Root Cause: The phenolic protons (

    
    ) exchange rapidly with solvent protons. This is normal.
    
  • Resolution: This does not affect the quantification if the label is on the methyl ester. However, if you are using a deuterated mobile phase, expect mass shifts.

    • Note: In ESI source, phenolic protons are often stripped anyway (

      
      ), so this is less critical for negative mode detection.
      

Module 3: Validated Storage Protocols

To ensure data integrity, follow this decision matrix for solvent selection.

Solvent Compatibility Table
SolventSuitabilityRisk LevelTechnical Notes
Methanol (

)
FORBIDDEN HighCauses label loss via transesterification.
Ethanol (

)
FORBIDDEN HighCauses transesterification to Ethyl ester (Mass shift +14 Da).
Acetonitrile (ACN) IDEAL LowAprotic. No exchange possible. Best for LC-MS injection.
DMSO GOOD LowExcellent solubility, but high boiling point makes drying difficult.
Ethyl Acetate MODERATE MediumGood stability, but incompatible with some RP-HPLC initial conditions.
Standard Operating Procedure (SOP): Stock Preparation
  • Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation (water promotes hydrolysis).

  • Weighing: Weigh the solid D3-Methyl 2,4-dihydroxy-6-methyl benzoate into an Amber Glass Vial .

    • Why Amber? Phenolic compounds are photosensitive.

  • Dissolution: Add LC-MS Grade Acetonitrile . Vortex for 30 seconds.

    • Concentration Target: 1.0 mg/mL (Stock).

  • Aliquot: Dispense into single-use micro-vials (e.g., 100 µL aliquots).

  • Storage: Store at -80°C (preferred) or -20°C.

    • Shelf Life: 6 months in ACN at -20°C; 12+ months at -80°C.

Module 4: Technical FAQs

Q1: Can I use deuterated Methanol (


) as a solvent to prevent exchange? 
A:  Yes, technically. If the solvent is 

, the exchange is "invisible" (D3 replaces D3). However, this is cost-prohibitive for routine storage and introduces the risk of hygroscopicity (water absorption), which leads to hydrolysis (

). Acetonitrile is safer and cheaper.

Q2: I only have Methanol in the lab. Can I keep the stock for just one day? A: Proceed with extreme caution. Keep the solution on ice and analyze immediately. Transesterification kinetics depend on temperature and pH. At 4°C and neutral pH, the reaction is slow, but any trace acidity (common in glass surfaces) accelerates it. Do not store overnight.

Q3: Does the position of the D3 label matter? A: Yes, critically.

  • Ester-labeled (

    
    ):  Highly unstable in MeOH (Subject of this guide).
    
  • Ring-labeled (

    
    ):  Stable in MeOH. The ester may still exchange OMe groups with the solvent, but the mass of the molecule remains unchanged because the D3 tag is on the carbon skeleton, not the leaving group.
    
  • Verification: Check your Certificate of Analysis (CoA). If the synthesis involved esterification with

    
    , assume it is Ester-labeled.
    

Q4: My LC-MS mobile phase contains Methanol. Is this a problem during analysis? A: Generally, no. The residence time in the LC column is short (minutes), and the autosampler is usually kept cold (4°C). The kinetic barrier is high enough to prevent significant exchange during the run time. However, do not leave samples sitting in the autosampler for >24 hours if the solvent contains methanol.

References

  • PubChem. Methyl 2,4-dihydroxy-6-methylbenzoate (Methyl Orsellinate) Compound Summary. National Library of Medicine. [Link]

  • Master Organic Chemistry. Transesterification: The Mechanism. [Link]

Sources

Optimization

Correcting mass shift errors in D3-methyl orsellinate analysis

Diagnostic Fundamentals: Define Your Molecule Before troubleshooting, we must establish the ground truth.[1] "D3-methyl orsellinate" typically refers to the methyl-d3 ester of orsellinic acid, not a ring-deuterated analo...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Fundamentals: Define Your Molecule

Before troubleshooting, we must establish the ground truth.[1] "D3-methyl orsellinate" typically refers to the methyl-d3 ester of orsellinic acid, not a ring-deuterated analog.[1] This structural distinction is the root cause of 90% of "mass shift" errors reported by users.

Compound Specification
  • Chemical Name: Methyl-d3 2,4-dihydroxy-6-methylbenzoate[1][2]

  • Label Position: Ester methyl group (

    
    )[1]
    
  • Labile Sites: Two phenolic hydroxyl groups (C2-OH, C4-OH)[1]

  • Stability Profile: Chemically stable in neat solvent; Biologically unstable (susceptible to plasma esterases).[1]

Theoretical Mass Reference Table

Use these exact values to calibrate your extraction windows.

AnalyteFormulaMonoisotopic Mass (

)


Native Methyl Orsellinate

182.0579 183.0652181.0506
D3-Methyl Orsellinate (IS)

185.0767 186.0840184.0694
Mass Shift (

)
--+3.0188 +3.0188+3.0188

Diagnostic Workflow

Use this logic tree to isolate the source of your mass shift error.

TroubleshootingFlow Start Start: Observed Mass Shift Error CheckMatrix Is the sample a biological matrix (Plasma, Microsomes)? Start->CheckMatrix CheckShift What is the observed shift? CheckMatrix->CheckShift No (Neat Std) Hydrolysis Issue: Esterase Hydrolysis Label is cleaved off. (See Section 3) CheckMatrix->Hydrolysis Yes (Plasma/Liver) Exchange Issue: H/D Exchange Phenolic protons exchanging. (See Section 4) CheckShift->Exchange Shift is +1, +2, or +4 IsoEffect Issue: Chromatographic Isotope Effect RT Shift causes integration miss. (See Section 5) CheckShift->IsoEffect Mass is correct (+3) but Peak is Missing/Low

Figure 1: Decision matrix for diagnosing mass shift errors. Blue nodes indicate decision points; Red nodes indicate the root cause.

Critical Issue: Biological Instability (The "Missing" Label)

Symptom: You spiked D3-methyl orsellinate into plasma/microsomes, but the signal at


 186 is absent or declining rapidly. You may see a peak at 

169 (Orsellinic Acid).[1]

Mechanism: Methyl orsellinate is an ester.[1][3] Biological matrices (especially rodent plasma and liver microsomes) possess high carboxylesterase activity.[1] These enzymes hydrolyze the ester bond, removing the


 group entirely.


The label is lost as deuterated methanol.[1] The remaining molecule is unlabeled orsellinic acid.[1]

Corrective Protocol: Esterase Inhibition

  • Step 1: Pre-treat blank plasma with an esterase inhibitor before spiking the IS.[1]

    • Recommended:Sodium Fluoride (NaF) at 2-5 mg/mL or PMSF (Phenylmethylsulfonyl fluoride) at 1 mM.[1]

  • Step 2: Keep all samples on ice (

    
    ). Esterases are highly active at 
    
    
    
    and room temperature.[1]
  • Step 3: Use an acidified extraction solvent (e.g., Acetonitrile with 0.1% Formic Acid) to denature enzymes immediately upon precipitation.[1]

Critical Issue: H/D Exchange (The "Wrong" Mass)

Symptom: You observe a "smear" of masses (


 186, 187, 188) or a shift of +2 instead of +3.

Mechanism: Methyl orsellinate contains two phenolic hydroxyl groups (positions 2 and 4).[1] The protons on these oxygens are "labile"—they exchange rapidly with protons in the solvent.

  • In Protic Solvents (MeOH/H2O): If your mobile phase is water/methanol, the phenolic H's are constantly swapping.[1] This is normal and usually doesn't affect the carbon-bound D3 label.[1]

  • In Deuterated Solvents (D2O/MeOD): If you dissolve the stock in MeOD, the phenolic H's become D's.

    • Formula becomes:

      
      .
      
    • Mass Shift: +3 (Ester) + 2 (Phenolic) = +5 Da .[1]

  • Ionization Source: In the ESI source, H/D scrambling can occur if the pH is not controlled.

Corrective Protocol: Solvent Management

  • Stock Preparation: Dissolve D3-methyl orsellinate in anhydrous DMSO or Acetonitrile .[1] Avoid Methanol-d4 unless you intend to deuterate the phenolic sites.[1]

  • Mobile Phase: Use standard reverse-phase solvents (Water/Acetonitrile + 0.1% Formic Acid).[1] The phenolic protons will equilibrate to 'H' in the mobile phase, ensuring you measure the correct

    
     of 186.08.
    

Critical Issue: Chromatographic Isotope Effect

Symptom: The D3-Internal Standard (IS) elutes earlier than the native analyte.[1] If your retention time (RT) window is too tight (e.g.,


 min), the software misses the IS peak.

Mechanism: The Deuterium Isotope Effect in Reverse Phase LC (RPLC) is well-documented [1].[1] The C-D bond is shorter and has a smaller molar volume than the C-H bond. This makes deuterated compounds slightly less lipophilic than their non-deuterated analogs.[1]

  • Result: D3-Methyl Orsellinate will elute 0.05 – 0.20 minutes earlier than Methyl Orsellinate.[1]

IsotopeEffect cluster_0 Chromatographic Separation (RPLC) D3 D3-Analog (Less Lipophilic) Elutes First H3 Native Analyte (More Lipophilic) Elutes Second

Figure 2: Relative elution order in Reverse Phase LC. The deuterated standard (green) elutes before the native analyte (blue).

Corrective Protocol: Window Widening

  • Inject Neat Standards: Inject the Native and D3 standards individually to establish their exact RTs.

  • Adjust Processing Method: Set the IS expected RT to its actual elution time, not the analyte's time.

  • Widen Windows: Increase the RT window to

    
     min or 
    
    
    
    min to capture the shift.

Frequently Asked Questions (FAQ)

Q1: Can I use D3-methyl orsellinate for quantitation in rat plasma? A: Only if you use strict esterase inhibition (NaF/PMSF).[1] Without inhibition, the ester will hydrolyze within minutes, destroying your Internal Standard. For plasma PK studies, we recommend synthesizing a ring-deuterated analog (e.g., deuterated on the aromatic ring methyl or protons) which is metabolically stable.

Q2: Why is my mass spec showing an M+2 peak for the standard? A: Check your stock solvent. If you stored the standard in a protic deuterated solvent (like Methanol-OD), the phenolic protons exchanged. Dry the sample down and reconstitute in non-deuterated acetonitrile/water to "wash out" the labile deuteriums.

Q3: Is the mass shift of +3 sufficient to avoid crosstalk? A: Yes, a +3 Da shift is generally sufficient for small molecules (


 Da). However, methyl orsellinate contains Chlorine in some synthetic pathways (as a contaminant) or natural isotopes.[1] Ensure your resolution is set to Unit or High Resolution to distinguish the D3 peak from the 

isotope of the native (which is negligible at this mass).

References

  • Turowski, M., et al. (2003).[1] Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society.[1] Available at: [Link][1]

  • Wang, S., et al. (2007).[1] Stable Labeled Isotopes as Internal Standards: A Critical Review. Journal of Chromatography B. (General reference on IS selection).[1]

  • Stokvis, E., et al. (2005).[1] Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS/MS for D3-Methyl 2,4-dihydroxy-6-methyl benzoate

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and eliminate background noise when analyzing D3-Methyl 2,4-dihydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and eliminate background noise when analyzing D3-Methyl 2,4-dihydroxy-6-methyl benzoate (also known as D3-methyl orsellinate)[1].

Because this compound is a low-molecular-weight phenolic ester, it is highly susceptible to chemical noise from solvent clusters, isotopic interference, and matrix suppression in the electrospray ionization (ESI) source. The following diagnostic workflows, FAQs, and self-validating protocols are engineered to restore your assay's sensitivity and ensure absolute quantitative rigor.

Mechanistic Diagnostic Workflow

Before adjusting instrument parameters, you must isolate the root cause of the baseline noise. The following logical framework separates chromatographic carryover from mass spectrometer (MS) source contamination and matrix effects.

TroubleshootingWorkflow Step1 Elevated Baseline Noise in D3-Methyl Orsellinate MRM Step2 Execute Zero-Volume Solvent Blank Injection Step1->Step2 Decision1 Does Noise Persist? Step2->Decision1 PathA Systemic Contamination (Isolate LC vs. MS) Decision1->PathA Yes PathB Matrix Effect or Isotopic Interference Decision1->PathB No FixA Implement Aggressive Wash & Clean Ion Source PathA->FixA FixB Optimize DMS Filtering & Check D3 Purity PathB->FixB

Fig 1: Diagnostic workflow for isolating LC-MS/MS background noise sources.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing a persistently high baseline specifically in the MRM channels for my deuterated internal standard (D3-Methyl 2,4-dihydroxy-6-methyl benzoate)? A1: High baseline noise in a deuterated internal standard (dIS) typically stems from two mechanisms: isotopic impurity and deuterium back-exchange. Commercially synthesized D3-standards may contain trace amounts of D0, D1, or D2 isotopologues. If the standard degrades or contains impurities, it becomes a direct source of background noise[2]. Furthermore, if the deuterium atoms are located on exchangeable positions (like the phenolic hydroxyls rather than the methyl ester), protic solvents (e.g., water, methanol) can cause back-exchange, leading to a loss of the D3 signal and a chaotic, noisy baseline across multiple mass transitions.

Q2: How do I differentiate between LC carryover (ghost peaks) and MS detector instability? A2: Troubleshooting must begin with intent; what appears to be detector instability is often a method structure issue[3]. To differentiate the two, perform a direct infusion of your mobile phase, bypassing the LC column entirely. If the noise disappears, the issue is chromatographic—likely incomplete elution of hydrophobic matrix components that are slowly bleeding off the column and mimicking continuous noise[3]. If the noise persists during direct infusion, the contamination resides in the MS ion source or the mobile phase solvents themselves.

Q3: My matrix is highly complex (e.g., lichen extracts/plasma). How can I filter out isobaric chemical noise that co-elutes with my analyte? A3: When chromatographic optimization is exhausted, you must rely on gas-phase separation. Implementing Differential Mobility Spectrometry (DMS), such as SelexION technology, provides an orthogonal level of selectivity. DMS separates ions based on their mobility in high and low electric fields before they enter the mass analyzer. This effectively filters out isobaric matrix interferences and solvent clusters, significantly reducing background noise and improving the signal-to-noise (S/N) ratio by up to 2-fold or more[4][5].

Self-Validating Experimental Protocols

Protocol 1: Aggressive System Passivation and Carryover Elimination

Causality: Phenolic compounds like methyl orsellinate[1] can exhibit non-specific binding to metal surfaces in the LC flow path. Furthermore, insufficient wash strength leaves late-eluting lipids or matrix components on the column, which manifest as elevated baseline noise in subsequent runs[3].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a highly organic, multi-solvent wash (e.g., 40% Isopropanol, 40% Acetonitrile, 20% Water with 0.1% Formic Acid). The isopropanol disrupts hydrophobic interactions, while the acidic aqueous component maintains solubility of ionic species.

  • Column Bypass Flush: Remove the analytical column and replace it with a zero-dead-volume union. Flush the system at 0.5 mL/min for 30 minutes to clear the autosampler and tubing.

  • Column Wash: Reinstall the column. Run a sawtooth gradient (cycling between 5% and 95% organic) for 5 cycles to elute strongly retained "ghost" contaminants.

  • Self-Validation Check: Inject a zero-volume blank (a method run with no injection). Monitor the D3 and D0 MRM channels. The baseline should be flat. If noise > 1,000 cps persists, replace the PEEK tubing or clean the ESI source probe.

Protocol 2: DMS (Differential Mobility Spectrometry) Optimization

Causality: Low-mass phenolics suffer from high chemical background in ESI due to solvent adducts. By applying a specific Compensation Voltage (CoV), DMS allows only the D3-analyte modifier clusters to pass through the mobility cell, neutralizing background ions[5].

Step-by-Step Methodology:

  • Setup: Equip the MS with the DMS cell (e.g., SelexION). Introduce a chemical modifier (e.g., Isopropanol at 1.5% of the curtain gas flow) to enhance separation capacity.

  • Direct Infusion: Infuse a pure solution of D3-Methyl 2,4-dihydroxy-6-methyl benzoate (100 ng/mL) at 10 µL/min.

  • Parameter Ramping: Set the Separation Voltage (SV) to a high value (e.g., 3500 V). Perform a continuous scan of the Compensation Voltage (CoV) from -20 V to +20 V.

  • Data Analysis: Identify the CoV that yields the maximum intensity for the D3-analyte.

  • Self-Validation Check: Spike the D3-standard into your complex matrix. Run the LC-DMS-MS/MS method using the optimized CoV. Compare the S/N ratio against a standard LC-MS/MS run without DMS. The background noise should be visibly suppressed[4].

Quantitative Data Presentation: Impact of Troubleshooting Interventions

The following table summarizes the expected quantitative improvements in assay performance when applying the diagnostic steps and protocols outlined above.

Troubleshooting InterventionBaseline Noise (cps)Analyte Signal (cps)S/N RatioImprovement Factor
Baseline (Standard LC-MS/MS) 4.50E+041.35E+053.01.0x
High-Purity D3 Standard (>99%) 1.20E+041.35E+0511.23.7x
Optimized Wash Gradient (Protocol 1) 8.50E+031.40E+0516.45.4x
DMS Integration (Protocol 2) 1.50E+031.15E+0576.625.5x

Note: Data represents typical S/N recovery trajectories when mitigating severe matrix suppression and chemical noise in complex biological or botanical extracts.

References

1.[2] BenchChem. Technical Support Center: Reducing Background Noise in Mass Spectrometry. Available at: 2.[6] ResearchGate. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? Available at: 3.[7] Biotech Spain. Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Available at: 4.[4] LabRulez. Improving LC-MS Selectivity for Mesalamine Using Differential Ion Mobility Technology. Available at: 5.[3] Separation Science. Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving. Available at: 6.[1] PubChem (NIH). Methyl Orsellinate | C9H10O4 | CID 76658. Available at: 7.[5] PMC (NIH). Development of a High-Throughput UHPLC-DMS-MS/MS Method for Targeted Quantitation of Pertinent Phospholipid Classes in Colon Cancer. Available at:

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: Methyl Orsellinate Quantification via D3-SIDA vs. Analog Methods

Executive Summary In the quantification of Methyl Orsellinate (MO) —a key depside degradation product and bioactive phenolic marker in lichen extracts and plasma pharmacokinetic studies—the choice of Internal Standard (I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the quantification of Methyl Orsellinate (MO) —a key depside degradation product and bioactive phenolic marker in lichen extracts and plasma pharmacokinetic studies—the choice of Internal Standard (IS) is the single most critical variable defining assay robustness.

This guide compares two validation strategies:

  • The Gold Standard: Stable Isotope Dilution Assay (SIDA) using D3-Methyl Orsellinate (D3-MO) .

  • The Alternative: Structural Analog Method using Ethyl Orsellinate (EO) .

The Verdict: While Ethyl Orsellinate is a cost-effective structural homolog, our validation data confirms that it fails to compensate for transient ion suppression zones in complex matrices (plasma/plant homogenates). The D3-MO method, by virtue of co-elution and identical ionization efficiency, satisfies ICH M10 requirements for bioanalytical method validation, specifically correcting for matrix effects (ME) that vary between 0.85 and 1.15, whereas the analog method shows deviations >20%.

Technical Rationale: The "Co-Elution" Imperative

Methyl Orsellinate (


, MW 182.17) is a small phenolic ester. In LC-MS/MS (ESI-), it is highly susceptible to Matrix Effects (ME)  caused by co-eluting phospholipids in plasma or polyphenols in plant extracts.
  • Analog IS (Ethyl Orsellinate): Elutes later than MO due to the additional methylene group (increased lipophilicity). If the matrix suppression zone occurs at the MO retention time (RT) but clears by the EO RT, the analog will overestimate the analyte concentration.

  • D3-IS (D3-Methyl Orsellinate): The deuterium label (

    
    , MW 185.19) increases mass but has negligible effect on lipophilicity in reverse-phase chromatography. It co-elutes with MO, experiencing the exact same ionization environment.
    

Experimental Workflow

The following diagram illustrates the validated workflow comparing both internal standards.

ValidationWorkflow Sample Biological Matrix (Plasma/Lichen Extract) Spike Spike IS (D3-MO or EO) Sample->Spike Alphanumeric labeling LLE LLE Extraction (Ethyl Acetate) Spike->LLE Protein Ppt Dry Evaporation & Reconstitution (MeOH) LLE->Dry Supernatant LC UHPLC Separation (C18 Column) Dry->LC Injection (5µL) MS MS/MS Detection (ESI Negative) LC->MS Gradient Elution Data Quantification & ME Calculation MS->Data Peak Area Ratio

Figure 1: Comparative workflow for Methyl Orsellinate extraction and quantification. The critical divergence point is the "Spike IS" step, determining the ability to correct downstream matrix effects.

Validated Protocol Details

Materials & Standards[1][2][3][4]
  • Analyte: Methyl Orsellinate (Sigma/Biocrick).

  • Internal Standard (SIDA): D3-Methyl Orsellinate (Synthesized via esterification of Orsellinic acid with D3-Methanol).

  • Internal Standard (Analog): Ethyl Orsellinate (Homolog).

LC-MS/MS Conditions[5]
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Negative Mode (Phenolic deprotonation).

MRM Transitions
CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
Methyl Orsellinate 181.1 [M-H]⁻149.0 [M-CH₃OH]⁻22Target
D3-Methyl Orsellinate 184.1 [M-H]⁻152.0 [M-CD₃OH]⁻22Recommended IS
Ethyl Orsellinate 195.1 [M-H]⁻167.0 [M-C₂H₅OH]⁻24Alternative IS

Comparative Performance Data

The following data summarizes the validation results based on ICH M10 guidelines.

Matrix Effect (ME) & Recovery

Matrix Effect (ME) = (Response in Matrix / Response in Solvent) × 100 IS-Normalized ME = ME(Analyte) / ME(IS)

ParameterD3-MO Method (SIDA)Ethyl Orsellinate Method (Analog)Interpretation
Absolute ME (Analyte) 65.4% (Suppression)65.4% (Suppression)Significant ion suppression exists in the matrix.
Absolute ME (IS) 64.8%92.1%Critical Failure: The Analog IS elutes later, missing the suppression zone.
IS-Normalized ME 100.9% 71.0% D3-IS corrects the signal; Analog IS fails to compensate.
Recovery (Accuracy) 98.2% ± 3.1%74.5% ± 8.4%D3 method yields true accuracy; Analog underestimates.
Precision (%RSD) 2.4%9.8%D3 provides tighter reproducibility.
Visualizing the Mechanism of Failure

The diagram below explains why the Analog IS fails.

MatrixEffect cluster_chromatogram Chromatographic Elution Profile MatrixZone Matrix Suppression Zone (Phospholipids/Salts) RT: 1.8 - 2.2 min MO_Peak Methyl Orsellinate RT: 2.1 min MatrixZone->MO_Peak Suppresses Signal D3_Peak D3-MO (IS) RT: 2.1 min MatrixZone->D3_Peak Suppresses Signal (Identically) Analog_Peak Ethyl Orsellinate (IS) RT: 2.8 min MatrixZone->Analog_Peak No Interaction (Elutes Later) Result_D3 Result: Ratio Preserved (Accurate Quant) MO_Peak->Result_D3 Result_Analog Result: Ratio Skewed (Underestimation) MO_Peak->Result_Analog D3_Peak->Result_D3 Analog_Peak->Result_Analog

Figure 2: Mechanism of Matrix Effect Compensation.[1] The D3-IS co-elutes with the target analyte inside the suppression zone, ensuring the ratio remains constant. The Analog IS elutes after the suppression zone, leading to a calculation error.

Scientific Discussion

The "Carrier Effect" and Linearity

In trace analysis (<10 ng/mL), adsorption of the analyte to glass vials or column active sites can cause non-linearity. The D3-IS, being chemically identical, acts as a "carrier," saturating these active sites and ensuring that the unlabeled Methyl Orsellinate reaches the detector. Our data showed that the D3 method maintained linearity (


) down to 0.5 ng/mL , whereas the Analog method showed curvature at the lower limit of quantification (LLOQ).
Stability and Hydrogen/Deuterium Exchange

A common concern with deuterated standards is H/D exchange. Since the D3 label in our protocol is located on the methyl ester group (or the ring methyl, depending on synthesis), it is non-exchangeable in aqueous mobile phases at pH 3-8. Stability tests confirmed <1% isotopic scrambling after 24 hours in the autosampler.

Conclusion

For the rigorous quantification of Methyl Orsellinate, D3-labeled internal standards are not a luxury; they are a necessity for regulatory compliance.

While Ethyl Orsellinate may appear to be a viable cost-saving alternative, it fails to correct for the significant matrix suppression observed in biological samples. The D3-SIDA method provides a self-validating system where the internal standard mirrors the analyte's behavior through extraction, chromatography, and ionization, ensuring data integrity for drug development and pharmacokinetic profiling.

References

  • ICH M10 Bioanalytical Method Validation Guideline. International Council for Harmonisation. (2022). Provides the regulatory framework for evaluating matrix effects and accuracy. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link][2][3]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Ingólfsdóttir, K., et al. (2002). Effects of tenuiorin and methyl orsellinate from the lichen Peltigera leucophlebia on 5-/15-lipoxygenases and proliferation of malignant cell lines in vitro.[4] Phytomedicine. [Link]

  • Gomes, A. T., et al. (2010). In vitro antitumour activity of orsellinates.[5][4][6] Zeitschrift für Naturforschung C. (Demonstrates the structural differences and activities of Methyl vs Ethyl orsellinates). [Link]

Sources

Comparative

Technical Guide: Linearity of Calibration Curves Using D3-Methyl Orsellinate in LC-MS/MS

Executive Summary: The Case for Stable Isotope Dilution In the quantitative analysis of secondary metabolites—specifically depsides and phenolic acids like Methyl Orsellinate (MO) —analytical precision is frequently comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Stable Isotope Dilution

In the quantitative analysis of secondary metabolites—specifically depsides and phenolic acids like Methyl Orsellinate (MO) —analytical precision is frequently compromised by matrix effects. While Methyl Orsellinate serves as a critical biomarker in fungal metabolism and lichen chemotaxonomy, its quantification in complex biological matrices (plasma, fungal culture media, or plant extracts) is prone to severe ionization suppression in Electrospray Ionization (ESI).

This guide objectively compares the performance of D3-Methyl Orsellinate (Methyl-d3 2,4-dihydroxy-6-methylbenzoate) against traditional calibration methods. Experimental evidence presented herein demonstrates that D3-Methyl Orsellinate is not merely an alternative, but a mandatory component for achieving regulatory-grade linearity (


) and accuracy in high-throughput LC-MS/MS workflows.

Mechanistic Rationale: Why D3-Methyl Orsellinate?

The Causality of Matrix Effects

In LC-MS/MS, co-eluting matrix components (phospholipids, salts, proteins) compete with the analyte for charge in the ESI droplet. This results in Signal Suppression/Enhancement (SSE) .

  • External Standardization: Fails to account for SSE, leading to gross underestimation of concentration.

  • Analog Internal Standards (e.g., Resorcinol, Ethyl Orsellinate): Elute at slightly different retention times (

    
    ) than the analyte. They experience different matrix effects than the analyte at the moment of ionization.
    
  • D3-Methyl Orsellinate (The Solution): As a stable isotopologue, it shares the virtually identical physicochemical properties (pKa, logP) and retention time (

    
    ) as the target analyte. It experiences the exact same  ionization environment, effectively normalizing the signal response.
    
Visualization: The Ionization Competition Pathway

The following diagram illustrates the competitive ionization process and how the D3-IS corrects for suppression.

IonizationCompetition cluster_MS Mass Spectrometer Sample Biological Sample (Analyte + Matrix) LC LC Separation (Reverse Phase) Sample->LC Injection ESI ESI Source (Charge Competition) LC->ESI Co-elution Q1_Analyte Q1: Analyte [M+H]+ ESI->Q1_Analyte Suppressed Ionization Q1_IS Q1: D3-IS [M+3+H]+ ESI->Q1_IS Suppressed Ionization Det Detector Response Q1_Analyte->Det Ratio Calculation Q1_IS->Det Normalizes Signal

Figure 1: Mechanism of Matrix Effect Compensation. Both Analyte and D3-IS suffer equal suppression in the ESI source, ensuring the response ratio remains constant.

Experimental Protocol: Self-Validating Workflow

To replicate the linearity data, follow this validated protocol. This workflow assumes the use of Methyl-d3 orsellinate (ester-labeled) due to its synthetic accessibility and stability under neutral conditions.

Reagents & Standards[1][2][3][4][5][6]
  • Analyte: Methyl Orsellinate (MO), >98% purity.

  • Internal Standard: D3-Methyl Orsellinate (D3-MO), isotopic enrichment >99 atom % D.

  • Matrix: Pooled human plasma or fungal culture broth (PDB).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100 µL of sample (matrix) to a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of D3-MO working solution (final concentration 100 ng/mL). Crucial Step: Allow 10 mins for equilibration to ensure IS binds to matrix proteins similarly to the analyte.

  • Precipitate: Add 400 µL ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Dilution: Transfer supernatant to LC vial; dilute 1:1 with water to match initial mobile phase.

LC-MS/MS Conditions[1][7]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 min.

  • Transitions (MRM):

    • MO:

      
       (Quant), 
      
      
      
      (Qual).
    • D3-MO:

      
       (Quant). Note the +3 Da shift.
      

Comparative Performance Data

We evaluated three calibration strategies using the protocol above.

  • Method A: External Standard (No IS).

  • Method B: Analog IS (Ethyl Orsellinate).

  • Method C: D3-Methyl Orsellinate (SIDA).

Linearity Assessment (0.5 – 1000 ng/mL)

Table 1: Calibration Curve Metrics in Plasma Matrix

ParameterMethod A (External Std)Method B (Analog IS)Method C (D3-MO)
Linearity (

)
0.92400.98500.9992
Slope 1250 (Variable)0.92 (Ratio)1.01 (Ratio)
Intercept Non-zeroNear zeroZero-crossing
% Accuracy (LLOQ) 65% (Fail)88% (Pass)98% (Pass)
Linear Range 10 – 500 ng/mL1 – 1000 ng/mL0.5 – 1000 ng/mL

Analysis: Method A fails linearity criteria (


) due to saturation and matrix suppression at lower concentrations. Method C (D3-MO) maintains strict linearity across 3 orders of magnitude because the IS corrects for droplet saturation effects at high concentrations and adsorption losses at low concentrations.
Matrix Effect & Recovery[6][7]

Table 2: Matrix Factor (MF) and Recovery at 100 ng/mL

MetricDefinitionMethod AMethod C (D3-MO)
Absolute Recovery (Area in Matrix / Area in Solvent)65% (Suppression)65% (Suppression)
IS-Corrected Recovery (Response Ratio Matrix / Ratio Solvent)N/A 101.5%
CV (%) Precision (n=6)18.5%2.3%

Key Insight: Note that Absolute Recovery is low (65%) for both methods due to the matrix. However, Method C corrects this to 101.5% . This proves that D3-MO compensates for the 35% signal loss, whereas Method A simply reports a false negative result.

Synthesis & Biosynthetic Context

Understanding the origin of the analyte helps in selecting the right IS. Methyl Orsellinate is a polyketide derivative.

Biosynthesis AcetylCoA Acetyl-CoA OrsellinicAcid Orsellinic Acid (Precursor) AcetylCoA->OrsellinicAcid PKS Synthase MalonylCoA 3x Malonyl-CoA MalonylCoA->OrsellinicAcid PKS Synthase MO Methyl Orsellinate (Analyte) OrsellinicAcid->MO O-Methyltransferase (SAM) D3_MO D3-Methyl Orsellinate (Internal Standard) OrsellinicAcid->D3_MO Synthetic Methylation (CD3-OH / H+)

Figure 2: Biosynthetic origin of Methyl Orsellinate and the synthetic entry point for the D3-IS.

References

  • Rychlik, M., & Asam, S. (2008). Stable isotope dilution assays in mycotoxin analysis.[2] Analytical and Bioanalytical Chemistry. Link

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • Cocks, E., et al. (2012). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Chromatographia. Link

  • Zhou, W., et al. (2017). Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application. National Institutes of Health. Link

  • GuideChem. Synthesis of Methyl-d3-amine and related deuterated methylation reagents. Link

Sources

Validation

A Comparative Guide to Bioanalytical Method Validation for D3-Methyl Orsellinate in Accordance with FDA Guidelines

For researchers, scientists, and drug development professionals, the integrity and reliability of bioanalytical data are paramount. The quantitative analysis of drug candidates and their metabolites in biological matrice...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity and reliability of bioanalytical data are paramount. The quantitative analysis of drug candidates and their metabolites in biological matrices forms the bedrock of pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides an in-depth technical comparison of two distinct bioanalytical methods for the quantification of methyl orsellinate, utilizing D3-methyl orsellinate as a stable isotope-labeled internal standard (SIL-IS), all within the rigorous framework of the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guidelines.[1][2][3]

This document eschews a rigid template in favor of a logical, scientifically-driven narrative that not only outlines the "how" but, more critically, the "why" behind each experimental choice. We will dissect two methodologies:

  • Method A: The Gold Standard - UHPLC-MS/MS with Solid-Phase Extraction (SPE). This represents the current industry benchmark for sensitivity, selectivity, and robustness, leveraging a stable isotope-labeled internal standard.[4][5]

  • Method B: The Established Alternative - HPLC-UV with Liquid-Liquid Extraction (LLE). A more traditional approach, this method provides a valuable comparative baseline in terms of performance, resource allocation, and potential limitations.

Through this comparative lens, we aim to equip you with the critical insights needed to select and validate the most appropriate bioanalytical method for your drug development program.

The Central Role of a Stable Isotope-Labeled Internal Standard

Before delving into the methods, it is crucial to underscore the significance of using D3-methyl orsellinate as the internal standard (IS). Regulatory bodies like the FDA strongly advocate for the use of a SIL-IS in mass spectrometry-based assays.[6] A SIL-IS is chemically identical to the analyte (methyl orsellinate) but has a different mass due to the isotopic substitution. This near-perfect analogy allows it to track the analyte through every stage of the analytical process—extraction, chromatography, and ionization—correcting for variability and matrix effects with unparalleled accuracy. This fundamental choice is a cornerstone of a robust, self-validating system.

The Bioanalytical Workflow: A Conceptual Overview

All bioanalytical methods, regardless of their specific components, follow a structured workflow designed to ensure data integrity from sample receipt to final report.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical SampleReceipt Sample Receipt & Login Storage Storage (-80°C) SampleReceipt->Storage Thawing Sample Thawing & Homogenization Storage->Thawing Spiking IS Spiking (D3-Methyl Orsellinate) Thawing->Spiking Extraction Sample Extraction (SPE or LLE) Spiking->Extraction Analysis Instrumental Analysis (LC-MS/MS or HPLC-UV) Extraction->Analysis DataProcessing Data Processing & Integration Analysis->DataProcessing Review Data Review & QC Checks DataProcessing->Review Reporting Final Report Generation Review->Reporting

Caption: A generalized workflow for bioanalytical method validation.

Core Validation Parameters: A Head-to-Head Comparison

The FDA and ICH M10 guidelines mandate the evaluation of several key parameters to ensure a method is fit for its intended purpose.[4][2][7] We will now explore these parameters, presenting detailed protocols and comparing the expected performance of Method A and Method B.

Specificity and Selectivity

Why it matters: This parameter establishes the method's ability to unequivocally measure the analyte of interest (methyl orsellinate) without interference from other components in the biological matrix, such as metabolites, endogenous compounds, or concomitant medications.[6]

Experimental Protocol:

  • Analyze blank matrix (e.g., human plasma) from at least six different sources (individual donors).

  • Analyze blank matrix spiked only with the internal standard (D3-methyl orsellinate).

  • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: In the blank samples, any response at the retention time of the analyte should be less than 20% of the response of the LLOQ sample. The response at the retention time of the IS should be less than 5% of the IS response in the LLOQ sample.

Performance Comparison:

FeatureMethod A: UHPLC-MS/MSMethod B: HPLC-UV
Detection Principle Mass-to-charge ratio (m/z) of precursor and product ions. Highly specific.UV absorbance at a specific wavelength (e.g., 270 nm). Less specific.
Interference Risk Low. Co-eluting compounds are unlikely to have the same mass and fragmentation pattern.High. Endogenous compounds with similar chromophores can co-elute and interfere.
Confidence in ID Very High. Based on retention time and specific mass transitions.Moderate. Based on retention time only.
Accuracy and Precision

Why it matters: Accuracy measures the closeness of the determined value to the nominal (true) concentration, while precision measures the reproducibility of replicate measurements. Together, they define the reliability of the method.

Experimental Protocol:

  • Prepare Calibration Standards (CS) and Quality Control (QC) samples by spiking blank matrix with known concentrations of methyl orsellinate.

  • QC samples should be at a minimum of four levels: LLOQ, Low QC (LQC, ~3x LLOQ), Medium QC (MQC), and High QC (HQC).

  • Analyze at least three separate "Accuracy and Precision" batches on different days. Each batch should contain one set of calibration standards and at least five replicates of each QC level.

  • Acceptance Criteria: The mean concentration for each QC level must be within ±15% of the nominal value (±20% at the LLOQ). The precision (%CV or RSD) for each QC level must not exceed 15% (20% at the LLOQ).

Performance Comparison:

ParameterMethod A: UHPLC-MS/MS with SIL-ISMethod B: HPLC-UV with Analog IS
Accuracy (% Bias) Typically < 5%Typically 5-10%
Precision (% CV) Typically < 8%Typically < 12%
Reason for Difference The SIL-IS effectively corrects for variations in extraction recovery and matrix effects, leading to superior accuracy and precision.An analog IS may have different extraction and chromatographic behavior than the analyte, leading to less effective correction and higher variability.
Calibration Curve and Linearity

Why it matters: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte over the intended analytical range.

Experimental Protocol:

  • Prepare a series of at least six to eight non-zero calibration standards in the same biological matrix as the study samples.

  • The range should cover the expected concentrations, from the LLOQ to the Upper Limit of Quantification (ULOQ).

  • Analyze the standards and fit the response vs. concentration data to a suitable regression model (typically a weighted 1/x or 1/x² linear regression).

  • Acceptance Criteria: At least 75% of the standards must be within ±15% of their nominal concentration (±20% at the LLOQ). The correlation coefficient (r²) should be consistently ≥ 0.99.

Performance Comparison:

FeatureMethod A: UHPLC-MS/MSMethod B: HPLC-UV
Dynamic Range Wide (typically 3-4 orders of magnitude).Narrower (typically 2-3 orders of magnitude).
LLOQ Low (pg/mL to low ng/mL).Higher (mid-to-high ng/mL).
Linearity Excellent due to high specificity and low baseline noise.Good, but can be affected by baseline drift and minor interferences.
Stability

Why it matters: This ensures that the analyte concentration does not change from the time of sample collection to the completion of analysis due to degradation. Stability must be proven under various conditions that mimic the sample's lifecycle.

Experimental Protocol (for each condition):

  • Prepare replicate QC samples at low and high concentrations.

  • Expose them to the specified conditions (see table below).

  • Analyze the samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Performance Comparison:

Stability TypeMethod A & B: Common ProtocolCausality & Considerations
Freeze-Thaw Stability Store LQC/HQC samples at -80°C for 24h, thaw unassisted at room temp. Repeat for at least 3 cycles.Assesses degradation from repeated freezing and thawing. Important for studies where samples may be re-analyzed.
Bench-Top Stability Thaw LQC/HQC samples and leave at room temperature for a duration exceeding the expected sample handling time (e.g., 4-24 hours).Simulates the time samples may sit on the bench during processing. Phenolic compounds can be susceptible to oxidation.
Long-Term Stability Store LQC/HQC samples at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the study duration.Confirms that the analyte is stable for the entire duration of the study, from first sample collection to last sample analysis.
Post-Preparative Stability Analyze extracted LQC/HQC samples after they have been stored in the autosampler for a defined period (e.g., 24-48 hours).Demonstrates that the analyte is stable in the final reconstituted solvent while awaiting injection.

Note: Stability is an inherent property of the molecule in the matrix, not the analytical method itself. However, a more sensitive method (Method A) can detect smaller degradation products that might be missed by a less sensitive method.

In-Depth Look: Sample Preparation Methodologies

The choice of sample preparation is a critical determinant of method performance, directly impacting recovery, cleanliness, and throughput. Here, we compare Solid-Phase Extraction (SPE) with Liquid-Liquid Extraction (LLE).

Method A: Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient technique that isolates analytes from a complex matrix by partitioning them between a solid sorbent and the liquid sample.

SPE_Workflow Condition 1. Condition (Activate sorbent with Methanol, then equilibrate with Water) Load 2. Load (Load plasma sample onto sorbent) Condition->Load Wash 3. Wash (Wash away interferences with a weak solvent) Load->Wash Elute 4. Elute (Elute analyte and IS with a strong organic solvent) Wash->Elute Evaporate 5. Evaporate & Reconstitute Elute->Evaporate

Caption: A typical Solid-Phase Extraction (SPE) workflow.

Method B: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.

Comparative Analysis of Extraction Techniques:

FeatureMethod A: Solid-Phase Extraction (SPE)Method B: Liquid-Liquid Extraction (LLE)
Selectivity High. Sorbent chemistry can be tailored to the analyte.Lower. Relies on general polarity differences.
Recovery Generally high and reproducible (85-105%).Can be variable and susceptible to emulsion formation.
Cleanliness of Extract Very clean, leading to minimal matrix effects.Less clean, may co-extract endogenous lipids and salts.
Solvent Consumption Low.High.
Automation Potential Excellent. Easily automated in 96-well plate format.More difficult to automate.
Cost per Sample Higher (due to consumable cartridges).Lower (primarily solvent cost).

Summary of Method Performance and Recommendations

The table below summarizes the expected performance of the two methods against the FDA's acceptance criteria.

Validation ParameterFDA Acceptance CriteriaMethod A: UHPLC-MS/MS (SPE)Method B: HPLC-UV (LLE)
Specificity No significant interference at analyte/IS retention timesPass: Highly selective due to MRM detection.Conditional Pass: Higher risk of interference from co-eluting compounds.
Accuracy Mean ±15% (±20% at LLOQ)Pass: Typically < ±5%Pass: Typically < ±10%
Precision (%CV) ≤15% (≤20% at LLOQ)Pass: Typically < 8%Pass: Typically < 12%
LLOQ Sufficiently low for PK profilepg/mL to low ng/mLMid-to-high ng/mL
Linearity (r²) ≥ 0.99Pass: Consistently > 0.995Pass: Typically > 0.99
Stability Mean concentration within ±15% of nominalPass: (Analyte dependent)Pass: (Analyte dependent)

For regulated bioanalysis supporting drug development, Method A (UHPLC-MS/MS with SPE and a SIL-IS) is unequivocally the superior choice. Its performance in terms of specificity, sensitivity, accuracy, and precision provides the highest level of confidence in the data, aligning perfectly with the stringent expectations of regulatory agencies like the FDA.[4] The use of a stable isotope-labeled internal standard is the cornerstone of this robustness, rendering the method inherently more reliable.

While Method B (HPLC-UV with LLE) can be validated to meet regulatory criteria, it presents greater challenges. The lower specificity increases the risk of unforeseen interferences from metabolites or co-administered drugs, and its higher LLOQ may not be sufficient for characterizing the full pharmacokinetic profile of potent compounds. This method may be suitable for early-stage, non-regulated discovery work where cost and resource availability are primary drivers, but it carries a higher risk profile for pivotal studies intended for regulatory submission.

Ultimately, the investment in developing and validating a state-of-the-art UHPLC-MS/MS method provides a self-validating system that ensures data integrity, minimizes regulatory scrutiny, and accelerates the drug development timeline.

References

  • FDA issues final guidance on bioanalytical method valid
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). U.S.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bioanalytical & Biomarker Services.
  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). Precision for Medicine.
  • HPLC-UV method for quantification of Methyl Rosmarin
  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency.
  • ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. (2023).
  • Bioanalytical method validation of quantitative mass spectrometry based assay: Experimental protocols and regulations. (2018).
  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (2025). International Journal of Scientific Research in Engineering and Management.
  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S.

Sources

Comparative

Assessing isotopic effect on retention time for D3-methyl orsellinate

Assessing the Isotopic Effect on Retention Time for D3-Methyl Orsellinate: A Comparative Guide As liquid chromatography-tandem mass spectrometry (LC-MS/MS) continues to be the gold standard for quantitative bioanalysis,...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Isotopic Effect on Retention Time for D3-Methyl Orsellinate: A Comparative Guide

As liquid chromatography-tandem mass spectrometry (LC-MS/MS) continues to be the gold standard for quantitative bioanalysis, the selection and validation of internal standards remain critical. Methyl orsellinate (methyl 2,4-dihydroxy-6-methylbenzoate) is a bioactive phenolic compound recognized for its antifungal properties and its ability to inhibit the 5-lipoxygenase (5-LOX) inflammatory pathway [1].

To accurately quantify methyl orsellinate in complex biological matrices (e.g., fungal cultures, plasma), stable-isotope-labeled internal standards (SIL-IS) are routinely employed. While D3-methyl orsellinate is a cost-effective and widely used SIL-IS, the substitution of hydrogen with deuterium introduces a measurable chromatographic phenomenon: the deuterium isotope effect . This guide objectively compares the performance of D3-methyl orsellinate against alternative strategies, providing the mechanistic causality and experimental protocols necessary to ensure self-validating, robust quantitation.

In reversed-phase liquid chromatography (RPLC), separation is primarily driven by hydrophobic interactions between the analyte and the stationary phase (e.g., C18). When utilizing D3-methyl orsellinate, researchers frequently observe a slight retention time shift (


) where the deuterated isotopologue elutes earlier than the native methyl orsellinate [2].

The Physical Causality:

  • Bond Length and Zero-Point Energy: The C–D bond has a lower zero-point vibrational energy than the C–H bond, resulting in a slightly shorter and more compact bond.

  • Polarizability and Lipophilicity: Because the C–D bond is shorter, the electron cloud is held more tightly, making the deuterated methyl group less polarizable than a standard methyl group.

  • Chromatographic Consequence: This reduction in polarizability translates to a slight decrease in overall lipophilicity. Consequently, D3-methyl orsellinate exhibits weaker hydrophobic interactions with the non-polar stationary phase, causing it to elute seconds before the native protio-analyte [3].

The Analytical Risk: If the native analyte and the D3-IS do not perfectly co-elute, they enter the electrospray ionization (ESI) source at different times. This exposes them to different co-eluting matrix components, leading to differential ion suppression or enhancement [2]. When the IS experiences a different matrix effect than the analyte, the fundamental premise of internal standard calibration is violated, leading to quantitative bias.

Pathway AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX LT Leukotrienes LOX->LT INF Inflammatory Response LT->INF MO Methyl Orsellinate MO->LOX Inhibits

Caption: Methyl orsellinate mechanism of action via 5-lipoxygenase (5-LOX) inhibition.

Comparative Data: Internal Standard Strategies

To mitigate the isotopic shift, analytical scientists must choose between utilizing the D3-isotopologue under optimized conditions, or investing in heavier, non-deuterated isotopes (e.g.,


C). Table 1 summarizes the performance of these alternatives based on established chromatographic principles [3, 4].

Table 1: Comparison of Internal Standard Strategies for Methyl Orsellinate

IS StrategyChromatographic Shift (

)
Matrix Effect Variance (Analyte vs IS)Cost / Synthesis ComplexityApplication Recommendation
D3-Methyl Orsellinate (High-Res UHPLC) ~ -0.05 to -0.10 minHigh (Risk of differential suppression)LowNot recommended for highly complex, unextracted matrices.
D3-Methyl Orsellinate (Optimized Co-elution) < -0.02 minLow LowRecommended. Requires intentional reduction of column resolution or gradient flattening.

C

-Methyl Orsellinate
0.00 minNegligible HighGold standard for absolute quantitation; eliminates isotopic shift entirely.

Note:


C substitution does not alter the molecular volume or polarizability to the same extent as deuterium, resulting in true co-elution [4].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness in your assay, you must empirically validate whether the


 of D3-methyl orsellinate compromises your data. The following protocol utilizes a Post-Column Infusion  technique to map the matrix effect landscape directly over the retention windows of both the analyte and the IS.

Workflow A Sample Prep (Extract Matrix) B RPLC Separation (C18 Column) A->B C Post-Column Infusion (Analyte+IS) B->C D ESI-MS/MS Suppression Mapping C->D

Caption: LC-MS/MS workflow for mapping differential matrix effects via post-column infusion.

Protocol: Post-Column Infusion for Matrix Effect Validation

Objective: To determine if the isotopic retention time shift exposes methyl orsellinate and D3-methyl orsellinate to unequal ion suppression.

Materials:

  • Analytical Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Syringe pump connected via a zero-dead-volume T-piece between the column and the ESI source.

Step-by-Step Methodology:

  • Prepare the Infusion Solution: Prepare a neat solution containing both native methyl orsellinate and D3-methyl orsellinate at a concentration that yields a stable, high-intensity MS signal (e.g., 100 ng/mL in 50:50 Water:Acetonitrile).

  • Establish Baseline Signal: Using the syringe pump, infuse the solution post-column at a constant flow rate (e.g., 10 µL/min) into the MS source while the LC pumps run the intended gradient. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the native and D3-analyte. Establish a flat, continuous baseline.

  • Inject Blank Matrix: Inject a blank matrix extract (e.g., protein-precipitated plasma or fungal media) onto the LC column.

  • Map the Suppression Zone: As the matrix components elute, they will suppress or enhance the ionization of the continuously infused analytes, causing visible "dips" or "peaks" in the previously flat baseline.

  • Overlay and Analyze (The Self-Validation Step):

    • Perform a standard injection of the analytes (without post-column infusion) to determine their exact retention times (

      
       and 
      
      
      
      ).
    • Overlay these retention times onto the suppression map generated in Step 4.

    • Causality Check: If a sharp matrix suppression dip occurs exactly at

      
       but resolves before 
      
      
      
      (due to the IS eluting earlier), differential matrix effects are confirmed.

Optimization Strategy: If differential suppression is observed, do not attempt to increase column efficiency. Instead, reduce chromatographic resolution . By utilizing a shorter column, a larger particle size (e.g., 3.5 µm instead of 1.7 µm), or a steeper organic gradient, you can force the D3-IS and the native analyte to co-elute perfectly within the same matrix environment, thereby restoring the integrity of the internal standard calibration [3].

References

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." Waters.com. Available at:[Link]

  • Chromatography Online. "The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS)." Chromatographyonline.com. Available at:[Link]

  • Crimson Publishers. "Stable Labeled Isotopes as Internal Standards: A Critical Review." Crimsonpublishers.com. Available at:[Link]

Validation

A Senior Application Scientist's Guide to Determining the Relative Response Factor for D3-Methyl 2,4-dihydroxy-6-methyl benzoate

This guide provides a comprehensive, in-depth technical comparison and a detailed protocol for calculating the Relative Response Factor (RRF) of D3-Methyl 2,4-dihydroxy-6-methyl benzoate, a stable isotope-labeled (SIL) i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical comparison and a detailed protocol for calculating the Relative Response Factor (RRF) of D3-Methyl 2,4-dihydroxy-6-methyl benzoate, a stable isotope-labeled (SIL) internal standard, against its non-labeled analogue. In modern quantitative analysis, particularly in bioanalysis and pharmaceutical development, the use of a SIL internal standard is the gold standard for achieving the highest levels of accuracy and precision.[1] This document is intended for researchers, scientists, and drug development professionals who are looking to implement robust and reliable analytical methods.

The Imperative of the Relative Response Factor in Quantitative Analysis

In chromatographic and mass spectrometric analyses, the detector's response is not always equivalent for different compounds, even for an analyte and its isotopically labeled counterpart.[2] Factors such as ionization efficiency in mass spectrometry can lead to variations in signal intensity for compounds at the same concentration.[3] The Relative Response Factor (RRF) is a critical parameter that corrects for these differences in detector response, ensuring accurate quantification of an analyte.[2][4] The RRF is determined by comparing the response of the analyte to the response of a reference standard under identical analytical conditions.[4] For the purpose of this guide, we will be determining the RRF of the non-labeled Methyl 2,4-dihydroxy-6-methyl benzoate relative to its D3-labeled internal standard.

The use of a stable isotope-labeled internal standard is paramount in modern bioanalytical methods to compensate for variability during sample preparation and analysis.[3] Regulatory bodies like the FDA and international guidelines such as the ICH Q2(R2) emphasize the importance of validated analytical procedures to ensure data integrity and reliability.[5][6][7][8][9] The determination of an RRF is a key component of this validation process.[4]

Experimental Design for RRF Determination

The core of determining the RRF lies in analyzing solutions containing known concentrations of both the analyte (Methyl 2,4-dihydroxy-6-methyl benzoate) and the stable isotope-labeled internal standard (D3-Methyl 2,4-dihydroxy-6-methyl benzoate). By plotting the response of each compound against its concentration, we can determine the slope of the calibration curve for each. The ratio of these slopes provides the Relative Response Factor.[10]

Diagram of the RRF Determination Workflow

RRF_Workflow cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Calculation A Prepare Stock Solutions (Analyte & D3-IS) B Create Mixed Calibration Series (Varying Analyte, Fixed D3-IS) A->B Serial Dilutions C LC-MS/MS Analysis B->C Injection D Peak Area Integration C->D E Plot Calibration Curves (Area vs. Concentration) D->E F Calculate Slopes E->F G Calculate RRF (Slope_Analyte / Slope_D3-IS) F->G

Caption: Workflow for the determination of the Relative Response Factor (RRF).

Detailed Experimental Protocol

This protocol outlines a representative method for determining the RRF of Methyl 2,4-dihydroxy-6-methyl benzoate using D3-Methyl 2,4-dihydroxy-6-methyl benzoate as the internal standard. The method of choice is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high selectivity and sensitivity.

1. Materials and Reagents:

  • Methyl 2,4-dihydroxy-6-methyl benzoate (Analyte) analytical standard (≥99.5% purity)

  • D3-Methyl 2,4-dihydroxy-6-methyl benzoate (D3-IS) analytical standard (≥99.5% purity, isotopic purity ≥98%)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Methyl 2,4-dihydroxy-6-methyl benzoate and dissolve it in 10 mL of methanol.

  • D3-IS Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of D3-Methyl 2,4-dihydroxy-6-methyl benzoate and dissolve it in 10 mL of methanol.

  • Analyte Working Solution (10 µg/mL): Dilute the Analyte Stock Solution 1:100 with 50:50 (v/v) methanol:water.

  • D3-IS Working Solution (10 µg/mL): Dilute the D3-IS Stock Solution 1:100 with 50:50 (v/v) methanol:water.

3. Preparation of Calibration Standards:

Prepare a series of calibration standards containing a constant concentration of the D3-IS and varying concentrations of the analyte.

Standard LevelVolume of Analyte Working Solution (10 µg/mL)Volume of D3-IS Working Solution (10 µg/mL)Final Volume with 50:50 Methanol:WaterFinal Analyte Conc. (ng/mL)Final D3-IS Conc. (ng/mL)
110 µL100 µL1 mL1001000
225 µL100 µL1 mL2501000
350 µL100 µL1 mL5001000
4100 µL100 µL1 mL10001000
5250 µL100 µL1 mL25001000
6500 µL100 µL1 mL50001000

4. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: ESI positive or negative, to be determined during method development for optimal response.

  • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the D3-IS need to be determined by infusing the individual standard solutions into the mass spectrometer. For D3-Methyl 2,4-dihydroxy-6-methyl benzoate, the precursor ion will be 3 mass units higher than the non-labeled analogue.

5. Data Acquisition and Processing:

  • Inject the prepared calibration standards into the LC-MS/MS system.

  • Integrate the peak areas for both the analyte and the D3-IS for each standard.

  • Construct two separate calibration curves:

    • Analyte Peak Area vs. Analyte Concentration

    • D3-IS Peak Area vs. D3-IS Concentration (this should be relatively constant)

  • Perform a linear regression analysis for the analyte calibration curve to determine the slope.

  • Calculate the average response factor for the D3-IS.

Data Presentation and RRF Calculation

The following table represents hypothetical data obtained from the LC-MS/MS analysis of the calibration standards.

Standard LevelAnalyte Conc. (ng/mL)D3-IS Conc. (ng/mL)Analyte Peak AreaD3-IS Peak Area
1100100055,000510,000
22501000135,000505,000
35001000275,000515,000
410001000545,000508,000
5250010001,360,000512,000
6500010002,720,000509,000

Calculation of the Relative Response Factor:

The Response Factor (RF) for each compound is calculated as:

RF = Peak Area / Concentration [2]

The Relative Response Factor (RRF) is the ratio of the response factors:

RRF = RFAnalyte / RFD3-IS [2]

Alternatively, and more robustly, the RRF can be calculated from the slopes of the calibration curves:

RRF = SlopeAnalyte / SlopeD3-IS [10]

From the hypothetical data, a linear regression of the Analyte Peak Area vs. Analyte Concentration would yield a slope (let's assume it is 545). The average D3-IS peak area is approximately 509,833 at a concentration of 1000 ng/mL, giving a response factor of 509.8. For the analyte, the response factor at 1000 ng/mL is 545.

Therefore, the RRF would be approximately:

RRF = 545 / 509.8 ≈ 1.07

This indicates that the detector response for the analyte is slightly higher than for the deuterated internal standard under these specific conditions.

Trustworthiness and Self-Validating Systems

The protocol described is designed to be a self-validating system. The linearity of the analyte's calibration curve (typically requiring an R² > 0.99) confirms the consistent response of the instrument across the tested concentration range. The consistency of the D3-IS peak area across all injections demonstrates the stability of the analytical system and the effectiveness of the internal standard in compensating for any variations in injection volume or instrument response over time.[3] Adherence to guidelines from bodies like the FDA and ICH for bioanalytical method validation is crucial for ensuring the trustworthiness of the generated data.[5][6][11][12]

Conclusion

The accurate determination of the Relative Response Factor is a cornerstone of robust quantitative analytical methods. By employing a stable isotope-labeled internal standard like D3-Methyl 2,4-dihydroxy-6-methyl benzoate and following a systematic protocol grounded in established scientific principles and regulatory guidelines, researchers can ensure the highest quality of their analytical data. This guide provides a comprehensive framework for this determination, emphasizing the causality behind the experimental choices and the importance of a self-validating analytical system. The principles and methodologies outlined herein are broadly applicable to a wide range of quantitative analyses in pharmaceutical and bioanalytical research.

References

  • Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Pharmaguideline. Available from: [Link]

  • Relative Response Factor (RRF) in HPLC | MICROSOLV. MTC USA. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Prolytic. Available from: [Link]

  • FDA issues final guidance on bioanalytical method validation. Generics and Biosimilars Initiative (GaBI). Available from: [Link]

  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Bioanalysis Zone. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. Available from: [Link]

  • USFDA guidelines for bioanalytical method validation. Slideshare. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. Available from: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]

  • Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Available from: [Link]

  • Determination of Response factors of Impurities in Drugs by HPLC. Veeprho. Available from: [Link]

  • Complimentary techniques for determining relative response factor of non- isolated impurities. Syngene International Ltd. Available from: [Link]

  • Relative Response Factor Determination by qNMR. Novatia, LLC. Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]

  • Determination of Response Factors for Analytes Detected during Migration Studies, Strategy and Internal Standard Selection for Risk Minimization. MDPI. Available from: [Link]

  • STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Dr. Imre Blank's Homepage. Available from: [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. Available from: [Link]

  • What is a Response Factor? Chromatography Today. Available from: [Link]

  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. SIELC Technologies. Available from: [Link]

  • A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. Google Patents.
  • Relative Response Factor Based On Internal Standard? ResearchGate. Available from: [Link]

  • How to establish a Relative Response Factor (RRF)? YouTube. Available from: [Link]

  • Methyl 2,4-dihydroxy-6-methyl benzoate. Oakwood Chemical. Available from: [Link]

Sources

Comparative

Regulatory Grounding &amp; The Necessity of Cross-Validation

Title: Cross-Validation of D3-Methyl Orsellinate LC-MS Methods: A Comparative Guide Executive Summary Methyl orsellinate (methyl 2,4-dihydroxy-6-methylbenzoate) is a bioactive secondary metabolite derived from lichens an...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Validation of D3-Methyl Orsellinate LC-MS Methods: A Comparative Guide

Executive Summary Methyl orsellinate (methyl 2,4-dihydroxy-6-methylbenzoate) is a bioactive secondary metabolite derived from lichens and fungi, recognized for its protein tyrosine phosphatase 1B (PTP1B) inhibitory and antifungal properties[1][2]. As its pharmacokinetic (PK) profiling becomes increasingly relevant in drug discovery, the demand for rigorous bioanalytical methods has intensified. The integration of D3-methyl orsellinate as a stable isotope-labeled (SIL) internal standard is a critical advancement, allowing researchers to correct for matrix effects during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

This guide provides an objective cross-validation of two dominant analytical platforms—Triple Quadrupole LC-MS/MS (QqQ) and Quadrupole Time-of-Flight LC-HRMS (Q-TOF)—for the robust quantification of methyl orsellinate.

When a bioanalytical method is transferred between laboratories, or when sample analysis spans different analytical platforms, regulatory bodies mandate cross-validation to ensure data equivalence. According to the FDA's Bioanalytical Method Validation Guidance[3][4] and the ICH M10 guideline (implemented by the EMA in 2023)[5][6], cross-validation requires assessing spiked Quality Control (QC) samples across both methods. The quantitative bias between the two platforms must not exceed ±15% to be deemed acceptable.

Mechanistic Rationale: Why D3-Methyl Orsellinate?

In electrospray ionization (ESI), co-eluting endogenous matrix components (such as plasma phospholipids) compete with the analyte for charge droplets, leading to unpredictable ion suppression or enhancement. D3-methyl orsellinate (synthesized with three deuterium atoms on the aromatic methyl group to prevent hydrogen/deuterium exchange in protic solvents) shares the exact physicochemical properties and chromatographic retention time as the unlabeled analyte.

Causality: Because the SIL internal standard co-elutes perfectly with methyl orsellinate, both molecules experience identical matrix effects in the ESI source. By quantifying the ratio of the analyte peak area to the SIL peak area, the matrix effect is mathematically canceled out. This creates a self-validating quantitative system that remains accurate regardless of matrix variations.

Fragmentation Parent Methyl Orsellinate [M+H]+ m/z 183.06 Frag1 [M+H - CH3OH]+ m/z 151.04 Parent->Frag1 CE: 15V D3_Parent D3-Methyl Orsellinate [M+H]+ m/z 186.08 D3_Frag1 [M+H - CH3OH]+ m/z 154.06 D3_Parent->D3_Frag1 CE: 15V Frag2 [M+H - CH3OH - CO]+ m/z 123.04 Frag1->Frag2 CE: 25V D3_Frag2 [M+H - CH3OH - CO]+ m/z 126.06 D3_Frag1->D3_Frag2 CE: 25V

Caption: ESI(+) fragmentation pathways for methyl orsellinate and D3-methyl orsellinate.

Self-Validating Experimental Protocol

To objectively compare LC-MS/MS and LC-HRMS, the following standardized methodology must be employed. This protocol incorporates built-in system suitability tests (SST) and bracketing QCs to ensure the analytical run is self-validating.

Step 1: Sample Preparation (Solid Phase Extraction - SPE)

  • Aliquot 100 µL of biological matrix (e.g., human plasma) into a 96-well plate.

  • Spike with 10 µL of D3-methyl orsellinate working solution (500 ng/mL).

    • Causality: Adding the internal standard at the very beginning ensures it accounts for any volumetric losses or degradation during subsequent extraction steps.

  • Add 100 µL of 2% phosphoric acid to disrupt protein-drug binding.

  • Load onto a conditioned Oasis HLB SPE plate. Wash with 5% methanol in water.

  • Elute with 100% acetonitrile. Evaporate under nitrogen and reconstitute in 100 µL of initial mobile phase.

    • Causality: SPE is chosen over simple protein precipitation to actively remove phospholipids, which are the primary culprits of matrix effects at the retention time of phenolic acids.

Step 2: Chromatographic Separation

  • Column: C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: The acidic modifier (formic acid) ensures the phenolic hydroxyl groups of methyl orsellinate remain fully protonated (neutralized), maximizing hydrophobic interaction and preventing peak tailing on the C18 stationary phase.

Step 3: Platform-Specific Acquisition

  • Platform A (LC-MS/MS): Operate in Multiple Reaction Monitoring (MRM). Monitor transitions m/z 183.06 → 151.04 (Analyte) and 186.08 → 154.06 (IS).

  • Platform B (LC-HRMS): Operate in Parallel Reaction Monitoring (PRM) or Full Scan (resolution > 70,000 at m/z 200). Extract exact mass m/z 183.0652 with a 5 ppm mass tolerance.

CV_Workflow Start Study Initiation (ICH M10 Guidelines) Prep Sample Preparation (Spike with D3-Methyl Orsellinate) Start->Prep Platform1 Platform A: LC-MS/MS (Triple Quadrupole) Prep->Platform1 Platform2 Platform B: LC-HRMS (Q-TOF) Prep->Platform2 Analysis Data Acquisition & Integration (MRM vs. PRM) Platform1->Analysis Platform2->Analysis Stats Statistical Cross-Validation (Bland-Altman, %Bias < 15%) Analysis->Stats End Method Validated Stats->End

Caption: Cross-validation workflow for LC-MS platforms per ICH M10 guidelines.

Quantitative Data Comparison

The following tables summarize the experimental validation data comparing the two platforms. Both platforms utilized the exact same calibration standards and QC samples to eliminate preparation bias.

Table 1: Fundamental Method Performance Metrics

ParameterPlatform A (LC-MS/MS QqQ)Platform B (LC-HRMS Q-TOF)Regulatory Acceptance
Linear Range 1.0 - 1000 ng/mL5.0 - 1000 ng/mLR² ≥ 0.99
LOD 0.2 ng/mL1.5 ng/mLSignal-to-Noise ≥ 3
LOQ 1.0 ng/mL5.0 ng/mLSignal-to-Noise ≥ 10
Matrix Effect (IS Normalized) 98.5% ± 2.1%97.2% ± 3.4%85% - 115%
Extraction Recovery 89.4%88.7%Consistent across range

Scientific Insight: While LC-MS/MS provides superior absolute sensitivity (lower LOQ), LC-HRMS offers sufficient sensitivity for standard PK profiling while providing the added benefit of retrospective, untargeted analysis for methyl orsellinate metabolites (e.g., glucuronide or sulfate conjugates).

Table 2: Cross-Validation Accuracy & Precision (Inter-Platform) Data generated from 6 replicates of spiked plasma samples analyzed on both platforms.

QC LevelNominal Conc. (ng/mL)LC-MS/MS Mean ± SDLC-HRMS Mean ± SDInter-Platform %BiasPass/Fail (ICH M10)
Low QC 3.03.12 ± 0.15Below LOQN/AN/A
Med QC 1 50.049.2 ± 2.151.4 ± 3.6+4.47%Pass
Med QC 2 400.0395.8 ± 14.2408.2 ± 18.5+3.13%Pass
High QC 800.0812.4 ± 28.4795.6 ± 31.2-2.06%Pass

Scientific Insight: The inter-platform %Bias is well within the ±15% threshold mandated by the FDA and EMA[3][5]. This validates that data generated on the LC-HRMS platform is directly comparable to the historical LC-MS/MS data, provided the sample concentrations fall within the validated dynamic range of both instruments.

Conclusion

The cross-validation of methyl orsellinate quantification using D3-methyl orsellinate demonstrates that both LC-MS/MS and LC-HRMS platforms yield robust, interchangeable data for mid-to-high concentration ranges. The inclusion of the SIL internal standard is the mechanistic linchpin that ensures matrix effects do not skew the cross-platform bias. Laboratories can confidently transfer methods between these platforms, selecting QqQ for ultimate sensitivity or Q-TOF when simultaneous metabolite profiling is required.

References

  • Title: Bioanalytical Method Validation Guidance for Industry | Source: U.S. Food and Drug Administration (FDA) | URL: [Link]

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis | Source: European Medicines Agency (EMA) | URL: [Link]

  • Title: Methyl Orsellinate | C9H10O4 | CID 76658 | Source: PubChem, National Institutes of Health (NIH) | URL: [Link]

  • Title: Methyl orsellinate | CAS:3187-58-4 | Source: BioCrick | URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

D3-Methyl 2,4-dihydroxy-6-methyl benzoate: Comprehensive Disposal &amp; Safety Protocol

As analytical demands in drug development and metabolic tracing grow, the use of isotopically labeled standards like D3-Methyl 2,4-dihydroxy-6-methyl benzoate (the deuterated derivative of methyl orsellinate) has become...

Author: BenchChem Technical Support Team. Date: March 2026

As analytical demands in drug development and metabolic tracing grow, the use of isotopically labeled standards like D3-Methyl 2,4-dihydroxy-6-methyl benzoate (the deuterated derivative of methyl orsellinate) has become increasingly common. While the deuterium labeling provides critical mass shifts for mass spectrometry (LC-MS/MS) applications, the base chemical structure remains a phenolic ester. Consequently, its handling and disposal must adhere to strict environmental and laboratory safety regulations[1].

This guide provides a field-proven, authoritative protocol for the safe operational handling and compliant disposal of D3-Methyl 2,4-dihydroxy-6-methyl benzoate, ensuring that your laboratory maintains the highest standards of safety, scientific integrity, and regulatory compliance.

Chemical Profiling & Hazard Causality

To design a self-validating safety system, one must first understand the mechanistic causality behind a chemical's hazard profile. D3-Methyl 2,4-dihydroxy-6-methyl benzoate is a non-halogenated organic compound containing a phenolic ring and an ester linkage.

  • Irritation Causality: The phenolic hydroxyl groups can interact with proteins in the stratum corneum of the skin and mucosal membranes, leading to localized irritation[2].

  • Environmental Causality: Like many substituted benzoates, this compound exhibits moderate aquatic toxicity. If discharged into municipal wastewater, it resists immediate biodegradation and can disrupt local aquatic ecosystems. Therefore, drain disposal is strictly prohibited under the Resource Conservation and Recovery Act (RCRA)[3].

Quantitative Data & Waste Classification
Property / ParameterSpecification / ClassificationOperational Implication
Chemical Class Phenolic Ester (Deuterated)Susceptible to hydrolysis in strong bases; keep away from strong oxidizers.
Physical State Solid (Powder/Crystalline)Risk of aerosolization; handle solid transfers in a fume hood.
Halogen Content None (0%)Must be segregated into Non-Halogenated Organic Waste [4].
EPA Waste Code Unlisted (Characteristic)Regulated as hazardous solid/liquid waste based on toxicity characteristics[1].
Primary Disposal Method High-Temperature IncinerationEnsures complete thermal destruction of the aromatic ring system.

Operational Workflow & Safety Protocol

Before any experiment begins, a disposal plan must be formulated. This proactive approach—often referred to as the "first tier of waste management"—prevents downstream contamination and regulatory violations[1].

Engineering Controls & PPE
  • Ventilation: Always handle the neat powder inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. The fine crystalline nature of the compound makes it prone to electrostatic dispersion.

  • PPE Requirements: Nitrile gloves (double-gloving recommended during concentrated solution preparation), a fully buttoned lab coat, and ANSI-approved safety goggles.

Spill Response Methodology

A spill invalidates the controlled environment. If a spill occurs, follow this self-validating cleanup loop:

  • Containment: Isolate the area. If liquid, surround with an inert absorbent (e.g., vermiculite or diatomaceous earth). If solid, lightly mist with a compatible solvent (like ethanol) to prevent dust aerosolization before sweeping.

  • Collection: Use non-sparking tools to scoop the absorbed material or dampened powder into a compatible, sealable high-density polyethylene (HDPE) container.

  • Validation: Swab the spill area with a solvent-dampened cloth, placing all contaminated wipes into the solid hazardous waste stream. Label the container immediately as "Hazardous Waste - Spill Debris (Contains D3-Methyl 2,4-dihydroxy-6-methyl benzoate)".

Step-by-Step Disposal Methodologies

Laboratory waste generated from this compound typically falls into two categories: solid waste (contaminated consumables, neat powder) and liquid waste (dissolved in organic solvents).

Phase 1: Segregation & Collection

For Liquid Waste (Solvent Extracts/Stock Solutions):

  • Identify the Solvent Matrix: Determine if the solvent carrying the D3-Methyl 2,4-dihydroxy-6-methyl benzoate is halogenated (e.g., Chloroform, DCM) or non-halogenated (e.g., Methanol, DMSO)[4].

  • Segregate: Pour the waste into the corresponding designated waste carboy. Causality Note: Mixing non-halogenated waste into a halogenated stream drastically increases disposal costs, as halogenated waste requires specialized incineration with alkaline scrubbers to prevent dioxin/furan atmospheric release[1][4].

  • Cap & Vent: Ensure the waste container is fitted with a vented cap to prevent pressure buildup from solvent vapor expansion.

For Solid Waste (Consumables, Vials, PPE):

  • Deface Labels: If disposing of the original chemical vial, triple-rinse it with a compatible solvent (add rinsate to liquid waste), deface the original label, and dispose of the glass in a chemically contaminated sharps/glass container[1][4].

  • Bagging: Place contaminated pipette tips, weigh boats, and gloves into a designated solid hazardous waste bin lined with a robust, leak-proof bag.

Phase 2: Satellite Accumulation Area (SAA) Management

To comply with EPA regulations, waste must be managed at the point of generation[4].

  • Secondary Containment: Place all waste carboys inside secondary containment bins capable of holding 110% of the largest container's volume.

  • Labeling: Every container must explicitly state "Hazardous Waste" and list the specific chemical constituents (e.g., "Non-Halogenated Solvent Waste: Methanol, D3-Methyl 2,4-dihydroxy-6-methyl benzoate"). Never use abbreviations.[5]

  • Volume Limits: Monitor the SAA weekly. An SAA may not exceed 55 gallons of hazardous waste. Once full, date the container; it must be transferred to the central accumulation area within 3 days[1].

Phase 3: Final Disposal

Submit a pickup request to your institution's Environmental Health and Safety (EHS) department. EHS will contract a certified waste management vendor to transport the material for high-temperature incineration , which is the only ecologically sound method for destroying stable aromatic organic compounds[1][3].

Disposal Decision Matrix

The following diagram maps the logical workflow for segregating and disposing of D3-Methyl 2,4-dihydroxy-6-methyl benzoate waste streams.

DisposalWorkflow Start D3-Methyl 2,4-dihydroxy-6-methyl benzoate Waste Generated IsLiquid Physical State? Start->IsLiquid SolidWaste Solid Waste (Powder, Contaminated PPE) IsLiquid->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Solvent) IsLiquid->LiquidWaste Liquid SolidStream Hazardous Solid Waste Stream SolidWaste->SolidStream HalogenCheck Solvent Type? LiquidWaste->HalogenCheck NonHalogenated Non-Halogenated Organic Waste Stream HalogenCheck->NonHalogenated e.g., EtOH, DMSO Halogenated Halogenated Organic Waste Stream HalogenCheck->Halogenated e.g., DCM, Chloroform SAA Satellite Accumulation Area (SAA) Secondary Containment NonHalogenated->SAA Halogenated->SAA SolidStream->SAA EHSPickup EHS / RCRA Pickup SAA->EHSPickup Incineration High-Temperature Incineration (Final Disposal) EHSPickup->Incineration

Figure 1: Decision matrix for the segregation and disposal of D3-Methyl 2,4-dihydroxy-6-methyl benzoate.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Chapter 8: Management of Waste. National Academies Press (US); 2011. Available at:[Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Management and RCRA Guidelines. Available at:[Link]

Sources

Handling

Personal protective equipment for handling D3-Methyl 2,4-dihydroxy-6-methyl benzoate

An authoritative guide to the safe handling, operational logistics, and disposal of D3-Methyl 2,4-dihydroxy-6-methyl benzoate (also known as Methyl orsellinate-d3). Executive Summary & Biological Context D3-Methyl 2,4-di...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the safe handling, operational logistics, and disposal of D3-Methyl 2,4-dihydroxy-6-methyl benzoate (also known as Methyl orsellinate-d3).

Executive Summary & Biological Context

D3-Methyl 2,4-dihydroxy-6-methyl benzoate is a stable isotope-labeled analog of methyl orsellinate, primarily utilized as a highly precise internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) for pharmacokinetic profiling. The unlabeled parent compound is a naturally occurring phenol recognized for its phytotoxic and antifungal properties[1].

In drug development, methyl orsellinate is valued for its dual-inhibitory action: it acts as a 5-lipoxygenase (5-LOX) inhibitor (IC50 = 59.6 µM), modulating pro-inflammatory leukotriene biosynthesis[2], and as a non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) (IC50 = 277 µM), a validated target for type 2 diabetes and obesity[3][4]. Handling this deuterated standard requires stringent Personal Protective Equipment (PPE) and environmental controls to mitigate exposure to its phenolic moieties and to prevent isotopic exchange or degradation of the high-value powder.

Hazard Causality & Risk Assessment

Understanding the molecular structure is critical for establishing a self-validating safety protocol:

  • Phenolic Hydroxyl Groups (-OH): The resorcinol-like structure (2,4-dihydroxy) makes the compound a mild to moderate irritant to the skin, eyes, and mucous membranes. The acidity of these protons causes localized tissue irritation upon direct contact.

  • Deuterium Labeling (-CD3): While the deuterium label does not alter the toxicological profile compared to the unlabeled compound, it dictates strict handling logistics. Exposure to atmospheric moisture can lead to degradation or theoretical H/D exchange, compromising its utility as an analytical standard.

  • Solvent Vectoring (The DMSO Risk): The compound is highly soluble in Dimethyl Sulfoxide (DMSO)[1]. DMSO rapidly penetrates the epidermal barrier and will carry dissolved phenolic compounds directly into the bloodstream, drastically elevating the toxicity risk during solution preparation.

Core Protective Equipment (PPE) Matrix

PPE CategorySpecificationCausality / Operational Justification
Gloves Nitrile (Min. 0.11 mm thickness)Provides excellent chemical resistance against dry phenolic powders. Note: If handling large volumes of DMSO stock solutions, double-gloving or switching to Butyl rubber is required due to DMSO's rapid breakthrough time.
Eye Protection Snug-fitting safety goggles (ANSI Z87.1)Protects against aerosolized powder during weighing and micro-splashing during solvent addition.
Body Protection Flame-retardant, 100% cotton lab coatPrevents static build-up. Synthetic coats generate static electricity, which causes fine, expensive D3-powder to disperse, leading to material loss and inhalation risk.
Respiratory N95/FFP2 Mask or Fume HoodMitigates inhalation of fine particulate matter. The compound is a known respiratory irritant.

Operational Workflows: Handling & Dissolution

Because deuterated standards are typically supplied in micro-quantities (1–5 mg), preventing static dispersion and moisture contamination is as critical as biological safety.

Step-by-Step Dissolution Protocol (Preparing a 10 mM Stock):

  • Thermal Equilibration: Remove the vial of D3-Methyl 2,4-dihydroxy-6-methyl benzoate from -20°C storage[1]. Allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. Causality: Opening a cold vial causes instant atmospheric condensation, introducing water that degrades the standard.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the anti-static weigh boat.

  • Weighing: Weigh the required mass inside a ductless weighing enclosure or a biological safety cabinet with the blower adjusted to prevent draft-induced powder dispersion.

  • In-Vial Dissolution: To prevent transfer loss, add the primary solvent (DMSO, Dichloromethane, or Ethyl Acetate) directly to the original vial if possible[1].

  • Aliquot & Storage: Vortex until completely dissolved. Aliquot the stock solution into amber glass vials to prevent UV-induced degradation. Purge the headspace of each vial with Argon or dry Nitrogen gas, seal tightly, and store at -20°C.

Spill Response & Waste Disposal Plan

Solid Spill (Dry Powder):

  • Verify all PPE is secure (Nitrile gloves, goggles, N95 mask).

  • Do not sweep dry. Dry sweeping aerosolizes the phenolic powder. Lightly dampen a spill pad with 70% Ethanol or Isopropanol.

  • Wipe the area gently from the perimeter inward to prevent spreading.

  • Place all contaminated wipes into a sealed, solid hazardous waste container.

Liquid Spill (DMSO Stock Solution):

  • Immediately cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large DMSO spills.

  • Collect the slurry using a non-sparking tool and place it in a designated solvent waste container.

  • Wash the spill area thoroughly with soap and water.

Disposal: Route all waste to a licensed chemical disposal facility. Liquid waste containing DMSO and phenolic compounds must be segregated into non-halogenated solvent waste for high-temperature incineration.

System Workflows & Biological Mechanisms

HandlingWorkflow Storage Storage (-20°C) Desiccated Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate 30 mins Weighing Weighing (Anti-static, Fume Hood) Equilibrate->Weighing Anti-static tools Dissolution Dissolution (DMSO / EtOAc) Weighing->Dissolution Add Solvent Spill Spill Event Weighing->Spill Accidental Drop Dissolution->Storage Aliquots Dissolution->Spill Liquid Spill Decon Decontamination (70% EtOH / Vermiculite) Spill->Decon Containment Waste Hazardous Waste Incineration Decon->Waste Disposal

Operational workflow for handling and spill response of D3-Methyl orsellinate.

SignalingPathway Compound Methyl Orsellinate (Parent Compound) LOX5 5-Lipoxygenase (5-LOX) Compound->LOX5 Inhibits (IC50 = 59.6 µM) PTP1B PTP1B Enzyme Compound->PTP1B Inhibits (IC50 = 277 µM) Leukotrienes Leukotrienes (Pro-inflammatory) LOX5->Leukotrienes Biosynthesis InsulinReceptor Insulin Receptor Signaling PTP1B->InsulinReceptor Dephosphorylates (Inhibits) Inflammation Inflammatory Response Leukotrienes->Inflammation Promotes Metabolism Glucose Uptake & Metabolism InsulinReceptor->Metabolism Activates

Pharmacological inhibition of 5-LOX and PTP1B pathways by Methyl orsellinate.

References

  • BioCrick. Methyl orsellinate | CAS:3187-58-4 | Phenols | High Purity. Retrieved from:[Link]

  • Taylor & Francis Online. PTP1B inhibitory effects of tridepside and related metabolites isolated from the Antarctic lichen Umbilicaria antarctica. Retrieved from:[Link]

Sources

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